molecular formula C29H42O5 B1252342 Antheridiol CAS No. 22263-79-2

Antheridiol

Cat. No.: B1252342
CAS No.: 22263-79-2
M. Wt: 470.6 g/mol
InChI Key: CJKCBJGFGMXLOO-VYTMURAFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antheridiol (CAS 22263-79-2) is a steroid hormone with the molecular formula C29H42O5 and a molecular weight of 470.64 g/mol . It was the first specific sex hormone to be identified in the plant kingdom and is a crucial signaling molecule in the sexual reproduction of the filamentous water molds Achlya bisexualis and A. ambisexualis . The female mycelium secretes this hormone, which acts as a potent morphogen to induce the formation of antheridial hyphae (male sex organs) in the male plant, thereby initiating the conjugation process . Beyond its primary hormonal role, studies demonstrate that this compound can also function as an allomone, a chemical that inhibits both sexual and asexual reproduction in competing species like A. heterosexualis . This dual function highlights its significant ecological and regulatory importance. Physically, this compound is characterized as colorless crystals with a melting point of 250-255°C and a UV maximum of 220 nm in ethanol . It is soluble in hot methanol, slightly soluble in chloroform, and very slightly soluble in water . Due to its specific activity, this compound is a vital compound for researchers studying fungal physiology, chemical ecology, and the molecular mechanisms of steroid hormone action in lower eukaryotes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22263-79-2

Molecular Formula

C29H42O5

Molecular Weight

470.6 g/mol

IUPAC Name

(2R)-2-[(1S,2S)-1-hydroxy-2-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propyl]-3-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C29H42O5/c1-15(2)19-14-24(32)34-27(19)26(33)16(3)20-6-7-21-25-22(9-11-29(20,21)5)28(4)10-8-18(30)12-17(28)13-23(25)31/h13-16,18,20-22,25-27,30,33H,6-12H2,1-5H3/t16-,18-,20+,21-,22-,25-,26-,27+,28-,29+/m0/s1

InChI Key

CJKCBJGFGMXLOO-VYTMURAFSA-N

SMILES

CC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H]([C@H]5C(=CC(=O)O5)C(C)C)O

Canonical SMILES

CC(C)C1=CC(=O)OC1C(C(C)C2CCC3C2(CCC4C3C(=O)C=C5C4(CCC(C5)O)C)C)O

Synonyms

antheridiol

Origin of Product

United States

Foundational & Exploratory

The Discovery and Enduring Legacy of Antheridiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Antheridiol, a steroidal pheromone produced by the female gametophytes of the water mold Achlya, stands as a landmark discovery in the field of chemical ecology and developmental biology. Its isolation and characterization not only unraveled the hormonal control of sexual reproduction in oomycetes but also provided a foundational model for understanding steroid hormone action in a simple eukaryotic system. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context, the experimental methodologies that led to its identification, and its intricate signaling pathway, tailored for researchers, scientists, and drug development professionals.

Historical Context and Discovery

The story of this compound is intrinsically linked to the pioneering work of the American mycologist John R. Raper in the mid-20th century.[1] Raper's meticulous studies on the sexual reproduction of Achlya, particularly Achlya ambisexualis and Achlya bisexualis, laid the groundwork for understanding the chemical communication governing this process.[2] He observed that sterile female mycelia secreted a diffusible substance that induced the formation of antheridial branches in male strains, even when physically separated by a dialysis membrane. This led him to hypothesize the existence of a "hormone A," the first in a cascade of chemical signals controlling the mating process.[2]

The definitive isolation and structural elucidation of this "hormone A," later named this compound, was achieved in 1967 by Trevor C. McMorris and Alma W. Barksdale .[3] This was a significant technical achievement, requiring the cultivation of large quantities of Achlya and the purification of minute amounts of the active substance from the culture filtrate. The structure was ultimately determined to be a C29 steroid, a landmark finding as it was one of the first steroid hormones identified from a plant or microbial source.[3]

Quantitative Data on this compound and Related Pheromones

The biological activity of this compound and the subsequent pheromone, oogoniol (produced by the male in response to this compound), is highly potent and specific. The following tables summarize key quantitative data related to their activity and properties.

ParameterValueSpeciesReference
This compound
Effective Concentration1 x 10-11 MAchlya ambisexualis[2]
Receptor Binding (Kd)7 x 10-10 MAchlya ambisexualis[4]
Molecular FormulaC29H42O5Achlya bisexualis[3]
Molecular Weight470.6 g/mol Achlya bisexualis[3]
Oogoniol
Effective Concentration~1 x 10-8 MAchlya heterosexualis[5]
Molecular Formula (Oogoniol-1)C29H44O6Achlya heterosexualis[6]
Molecular Weight (Oogoniol-1)488.7 g/mol Achlya heterosexualis[6]

Table 1: Quantitative Data for this compound and Oogoniol

Experimental Protocols

The isolation, characterization, and bioassay of this compound involved a series of meticulous experimental procedures. The following sections detail these key methodologies.

This compound Bioassay

This bioassay is fundamental for detecting and quantifying this compound activity. It relies on the morphological response of the male Achlya strain.

Protocol:

  • Culture Preparation: A male strain of Achlya ambisexualis (e.g., strain E87) is grown in a defined liquid medium containing a carbon source (e.g., glucose) and essential salts. The culture is typically incubated at room temperature until a sparse mycelial mat forms.

  • Sample Application: The test sample, dissolved in a suitable solvent (e.g., ethanol), is added to the culture medium at various dilutions. A solvent control is run in parallel.

  • Incubation: The cultures are incubated for a specific period, typically 2-4 hours.

  • Microscopic Examination: The mycelia are examined under a light microscope for the formation of antheridial branches. These are thin, sinuous hyphae that are distinct from the vegetative hyphae.

  • Quantification: The response is quantified by counting the number of antheridial branches per unit area or per unit length of hyphae. A standard curve can be generated using known concentrations of this compound to determine the concentration in the unknown sample.

Isolation and Purification of this compound

The original isolation of this compound was a challenging endeavor due to the low concentrations produced by the fungus.

Protocol:

  • Large-Scale Culture: Female strains of Achlya are grown in large volumes of liquid medium to maximize the production of this compound, which is secreted into the culture filtrate.

  • Extraction: The culture filtrate is extracted with an organic solvent such as chloroform or ethyl acetate to partition the lipophilic this compound from the aqueous medium.

  • Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. This typically includes:

    • Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate) to separate compounds based on their polarity. Fractions are collected and tested for activity using the bioassay.

    • High-Performance Liquid Chromatography (HPLC): Active fractions from the column chromatography are further purified by HPLC, often using a reverse-phase column (e.g., C18) and a mobile phase such as methanol-water.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent to obtain a pure, crystalline solid.

Structure Elucidation

The determination of the complex steroidal structure of this compound relied on a combination of spectroscopic techniques.

Methodologies:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the precise molecular weight and elemental composition of this compound.[3] Analysis of the fragmentation pattern in the mass spectrum provided clues about the different structural components of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy were crucial for elucidating the detailed carbon-hydrogen framework of the molecule.[7][8] Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity of atoms within the steroid nucleus and the side chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helped to identify the presence of conjugated systems, such as the α,β-unsaturated ketone in the steroid B-ring.

Signaling Pathway of this compound

The action of this compound in Achlya provides a simple and elegant model for steroid hormone signaling. The binding of this compound to a specific intracellular receptor initiates a cascade of events leading to changes in gene expression and ultimately, the development of antheridial branches.

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Male Hyphal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cytosolic Receptor This compound->Receptor Diffusion across cell membrane AR_complex This compound-Receptor Complex Receptor->AR_complex Binding and conformational change HSP90 HSP90 HSP90->Receptor Chaperone dissociation DNA DNA AR_complex->DNA Translocation to nucleus Cellulase_vesicles Cellulase-containing Vesicles Cell_wall Cell Wall Cellulase_vesicles->Cell_wall Targeted Secretion Gene_expression Transcription of Cellulase and other development-related genes DNA->Gene_expression Binding to hormone response elements Gene_expression->Cellulase_vesicles Translation and packaging Antheridial_branch Antheridial Branch Initiation Cell_wall->Antheridial_branch Localized wall softening

Caption: this compound signaling pathway in Achlya.

The binding of this compound to its cytosolic receptor leads to a conformational change and dissociation from heat shock proteins (HSPs).[9] The activated hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements, modulating the expression of target genes.[10] One of the key downstream effects is the increased synthesis and targeted secretion of cellulase.[11] This enzyme locally digests the cell wall, leading to the characteristic branching that forms the antheridia.[3][11]

Antheridiol_Discovery_Workflow cluster_observation Observation & Hypothesis cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation Raper_observation John Raper observes chemotropic attraction between male and female Achlya hyphae (1930s-40s) Hormone_A_hypothesis Hypothesizes existence of a diffusible substance ('Hormone A') Raper_observation->Hormone_A_hypothesis Large_scale_culture Large-scale culture of female Achlya strains Hormone_A_hypothesis->Large_scale_culture Extraction Solvent extraction of culture filtrate Large_scale_culture->Extraction Chromatography Column and High- Performance Liquid Chromatography (HPLC) Extraction->Chromatography Bioassay_guided Bioassay-guided fractionation Chromatography->Bioassay_guided Activity Testing Spectroscopy Mass Spectrometry (MS) NMR Spectroscopy IR & UV-Vis Spectroscopy Chromatography->Spectroscopy Bioassay_guided->Chromatography Structure_determination Determination of C29 steroidal structure (McMorris & Barksdale, 1967) Spectroscopy->Structure_determination

References

Antheridiol: A Technical Guide to its Core Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Antheridiol is a pivotal steroidal sex hormone that governs the initiation of sexual reproduction in the water mold Achlya. Secreted by the female mycelium, it triggers the development of antheridial hyphae in the male organism, a classic example of hormonal control in fungi. This guide provides an in-depth overview of its fundamental chemical properties, structural details, signaling pathway, and key experimental methodologies.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for its identification, purification, and application in research settings.

PropertyValueReference
Molecular Formula C₂₉H₄₂O₅[1][2]
Molecular Weight 470.64 g/mol [2]
Appearance Colorless crystals[2]
Melting Point 250-255 °C[2]
UV Absorption Maximum 220 nm (in ethanol)[2]
CAS Registry Number 22263-79-2[2]

Chemical Structure

This compound is a complex steroid, and its specific structure is intrinsically linked to its biological activity.[3][4] The structure was elucidated by Arsenault et al. in 1968.[2]

  • Core Skeleton : The molecule is built upon a characteristic four-ring steroid nucleus.

  • Key Functional Groups :

    • A hydroxyl group (-OH) at the C3 position.

    • A ketone group (=O) at the C7 position.

    • A complex side chain at C17 containing a lactone ring and additional hydroxyl groups.[5] Specifically, it is a γ-lactone.

  • Stereochemistry : The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for this compound's function. The natural and most biologically active form has the absolute stereochemistry of (3β,22S,23R).[2] Synthetic stereoisomers have been shown to possess significantly less than 0.1% of the activity of the natural compound, highlighting the high specificity of its biological receptor.[5]

Signaling Pathway in Achlya

This compound initiates a hormonal cascade that coordinates the sexual development of male and female Achlya hyphae. The female mycelium continuously produces and secretes this compound. This hormone then diffuses through the aqueous environment to the male mycelium, where it binds to receptors and triggers a series of developmental events.

Antheridiol_Signaling_Pathway Female Female Mycelium This compound This compound (Hormone A) Female->this compound Secretes Oogonial_Initials Induction of Oogonial Initials Female->Oogonial_Initials Initiates Male Male Mycelium This compound->Male Diffuses to & Binds Antheridial_Hyphae Induction of Antheridial Hyphae Male->Antheridial_Hyphae Initiates Oogoniol Oogoniol (Hormone B) Antheridial_Hyphae->Oogoniol Induces Secretion of Attraction Chemotropic Attraction Antheridial_Hyphae->Attraction Oogoniol->Female Diffuses to Oogonial_Initials->Attraction Fertilization Fertilization Attraction->Fertilization

Caption: Hormonal cascade in Achlya initiated by this compound.

Experimental Protocols

The study of this compound relies on robust methods for its isolation, chemical synthesis, and biological activity assessment.

1. Isolation of this compound from Achlya Cultures

This protocol is based on the methods developed by McMorris and Barksdale.[2]

  • Culture Conditions : Grow female strains of Achlya bisexualis in large-volume liquid cultures. The medium typically consists of a defined nutrient source, such as a glucose-glutamate medium, to support mycelial growth and hormone production.

  • Extraction :

    • After a suitable incubation period (e.g., 2-3 weeks), separate the mycelium from the culture filtrate by filtration.

    • Extract the filtrate with a non-polar organic solvent like chloroform or ethyl acetate. This compound will partition into the organic phase.

    • Concentrate the organic extract under reduced pressure to yield a crude oily residue.

  • Purification :

    • Subject the crude extract to column chromatography on silica gel. Elute with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate compounds based on polarity.

    • Monitor fractions for biological activity using the bioassay described below.

    • Pool the active fractions and subject them to further purification steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Crystallize the purified this compound from a solvent such as methanol to obtain colorless crystals.[2]

2. Chemical Synthesis of this compound

The total synthesis of this compound is a complex multi-step process, first achieved by Edwards et al.[6] The general workflow involves the modification of a readily available steroid starting material.

  • Starting Material : A common starting point is a steroid like dehydroepiandrosterone or a related compound.

  • Key Transformations : The synthesis involves a series of stereospecific reactions to:

    • Introduce the C7 ketone.

    • Construct the complex C17 side chain. This is often the most challenging part of the synthesis and may involve Wittig-type reactions or other carbon-carbon bond-forming strategies.

    • Form the γ-lactone ring.

    • Establish the correct stereochemistry at C22 and C23.

  • Purification : Each intermediate in the synthetic pathway must be rigorously purified, typically by column chromatography, and its structure confirmed by spectroscopic methods (NMR, Mass Spectrometry, IR). The final product is purified by crystallization and compared to the natural compound.

3. Bioassay for this compound Activity

This bioassay quantifies the biological activity of this compound by observing its effect on a male strain of Achlya.[5]

  • Preparation :

    • Grow a male strain of Achlya (e.g., A. ambisexualis) on a nutrient agar plate until a uniform mycelial mat is formed.

    • Prepare serial dilutions of the this compound sample to be tested in sterile water or a suitable buffer.

  • Assay Procedure :

    • Cut small, uniform blocks of agar from the male culture plate.

    • Place these blocks in the wells of a microtiter plate or in small petri dishes.

    • Add the this compound dilutions to the respective wells. Include a negative control (solvent only).

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours).

  • Quantification :

    • Observe the agar blocks under a microscope.

    • Count the number of antheridial hyphae branches formed in response to the hormone. The number of branches is directly proportional to the concentration of this compound.[5]

    • Construct a standard curve using known concentrations of this compound to determine the activity of the unknown sample. The most receptive male strains can show a response to concentrations as low as 10 picomolar.[5]

References

Antheridiol's Role in Fungal Sexual Reproduction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Antheridiol, a steroidal sex pheromone, serves as a cornerstone for understanding the intricate hormonal control of sexual reproduction in oomycetes, particularly the water mold Achlya. Secreted by the female gametangia, it initiates a complex signaling cascade in the male strain, leading to the development of antheridial hyphae, chemotropic growth towards the female, and the reciprocal induction of another hormone, oogoniol. This technical guide provides an in-depth examination of the biosynthesis of this compound, its detailed signaling pathway, quantifiable biological effects, and the experimental protocols crucial for its study. The information is presented to support advanced research and potential applications in drug development targeting fungal reproductive mechanisms.

This compound: Biosynthesis and Molecular Profile

This compound is a C29 steroidal lactone with the empirical formula C₂₉H₄₂O₅.[1] It is synthesized from fucosterol, a common sterol in members of the Saprolegniales, through a series of enzymatic modifications.[2][3] The biosynthetic pathway represents a critical metabolic process that diverts a structural sterol into a potent signaling molecule.

Biosynthetic Pathway

The conversion of fucosterol to this compound in Achlya bisexualis involves several key steps which have been elucidated through radioactive incorporation studies.[3] The major precursor, fucosterol, is derived from cholesterol.[3]

Antheridiol_Biosynthesis cluster_0 This compound Biosynthesis Pathway Fucosterol Fucosterol Intermediate1 22-Dehydrofucosterol Fucosterol->Intermediate1 Dehydrogenation Intermediate2 22-Dehydro-29-carboxyl derivative Intermediate1->Intermediate2 Carboxylation This compound This compound Intermediate2->this compound Further Oxidation & Lactonization

Caption: Biosynthesis of this compound from the precursor fucosterol.

The this compound Signaling Cascade

This compound functions as a classic steroid hormone. Upon secretion by the female strain, it diffuses through the aqueous environment and is taken up by the male hyphae, where it initiates a signaling cascade that culminates in profound morphological and physiological changes.

Reception and Signal Transduction

The primary event in this compound signaling is its binding to a specific, high-affinity intracellular receptor.[4] Studies using a tritium-labeled, biologically active derivative of this compound ([³H]7-deoxy-7-dihydro-antheridiol) identified a specific binding protein in the cytosol of male Achlya cells.[4] This receptor-ligand interaction is the critical first step in triggering the downstream cellular responses.

Antheridiol_Signaling_Pathway cluster_pathway This compound Signaling in Male Achlya This compound This compound (from female) Receptor Cytosolic Receptor Protein This compound->Receptor Diffusion & Binding Membrane Cell Membrane & Wall Complex This compound-Receptor Complex Receptor->Complex Gene_Expression Modulation of Gene Expression Complex->Gene_Expression Translocation? Nucleus Nucleus Cellulase_mRNA ↑ Cellulase mRNA Gene_Expression->Cellulase_mRNA Protein_Synth ↑ Protein & RNA Synthesis Gene_Expression->Protein_Synth Vesicles Cellulase-containing Vesicles Cellulase_mRNA->Vesicles Translation & Packaging Wall_Softening Localized Wall Softening Vesicles->Wall_Softening Secretion Branching Antheridial Hyphae Initiation & Growth Wall_Softening->Branching Oogoniol_Secretion Secretion of Oogoniol Branching->Oogoniol_Secretion Induces

Caption: The signaling pathway initiated by this compound in male Achlya.

Downstream Effects

The activation of the this compound signaling pathway leads to a cascade of cellular events:

  • Increased Synthesis: A notable increase in protein and RNA synthesis precedes and accompanies the morphological changes.[3]

  • Enzyme Activity: There is a significant increase in the activity of enzymes like cellulase. This enzyme is crucial for the localized softening of the hyphal wall, a prerequisite for the initiation of new branches.[3][5] Freeze-etch studies have shown localized aggregates of vesicles at sites of wall thinning, suggesting a targeted secretion mechanism for these enzymes.[5]

  • Morphogenesis: The primary morphological response is the formation of antheridial hyphae, which are slender, branched filaments.[2]

  • Chemotropism: this compound also acts as a chemoattractant, guiding the growth of these newly formed antheridial hyphae towards the oogonium (the female structure), ensuring successful fertilization.[2]

  • Hormonal Relay: The male strain, upon stimulation by this compound, begins to secrete a second set of hormones, the oogoniols. These hormones, in turn, induce the formation of oogonial initials in the female strain, completing the hormonal circuit that coordinates sexual conjugation.[2]

Quantitative Data on this compound's Effects

The biological activity of this compound is highly specific and concentration-dependent. The structural and stereochemical features of the molecule are critical for its function, with isomers showing less than 0.1% of the activity of the natural compound.[3]

ParameterValueOrganism/SystemNotes
Receptor Binding Affinity (Kd) ~7 x 10⁻¹⁰ MAchlya ambisexualis (male cytosol)Characterized by an apparent equilibrium dissociation constant for the analog [³H]7-deoxy-7-dihydro-antheridiol.[4]
Receptor Binding Capacity (Bmax) 1,100 - 2,000 fmoles/mg proteinAchlya ambisexualis (male cytosol)Represents the maximum concentration of receptor sites in the cytosolic protein extract.[4]
Biological Response Threshold Concentration-dependentAchlya speciesSuccessively higher concentrations of this compound are required for initiating branching, inducing chemotropism, and finally, the delimitation of antheridia.[3] Specific threshold concentrations are strain-dependent.
Structural Specificity HighAchlya speciesStereoisomers of this compound exhibit <0.1% of the biological activity. 7-Deoxy-7-dihydrothis compound has about 5% of the activity.[3]

Key Experimental Protocols

The study of this compound has relied on a combination of biochemical, microscopic, and molecular techniques. Below are outlines of key experimental methodologies.

This compound Bioassay

This protocol is used to determine the biological activity of this compound extracts or synthetic analogs by observing the morphological response in a male strain of Achlya.

Objective: To quantify the this compound-induced formation of antheridial branches.

Methodology:

  • Culture Preparation: Grow a male strain of Achlya (e.g., A. ambisexualis) in a defined liquid medium until a sparse mycelial mat is formed.

  • Hormone Application: Add serial dilutions of the test sample (e.g., purified this compound, culture filtrate from a female strain) to the male cultures. Include a negative control (solvent only).

  • Incubation: Incubate the cultures under controlled conditions (e.g., 25°C) for a defined period (typically 2-4 hours).

  • Microscopic Observation: Using a light microscope, observe and count the number of antheridial branches formed per unit length of hyphae or per field of view.

  • Quantification: The response (number of branches) is proportional to the concentration of this compound, allowing for the creation of a standard curve and the determination of activity units.[3]

Radioligand Receptor Binding Assay

This protocol is designed to characterize the this compound receptor in terms of its affinity and specificity.

Receptor_Binding_Assay_Workflow cluster_workflow Workflow: this compound Receptor Binding Assay A 1. Prepare Cytosol from male Achlya C 3. Incubate Cytosol with Ligand (Total Binding) A->C D 4. Incubate with Ligand + Excess Unlabeled this compound (Non-specific Binding) A->D B 2. Synthesize Radiolabeled Ligand (e.g., [3H]7dA) B->C B->D E 5. Separate Bound from Free Ligand (e.g., Sucrose Gradient Centrifugation) C->E D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Calculate Specific Binding (Total - Non-specific) F->G H 8. Scatchard Analysis (Determine Kd and Bmax) G->H

References

An In-Depth Technical Guide to the Initiation of the Antheridiol Signaling Pathway in Achlya

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The aquatic fungus Achlya serves as a classic model for understanding the hormonal control of sexual reproduction. This process is orchestrated by a reciprocal exchange of steroid hormones, initiated by antheridiol, which is secreted by the female mycelium. This compound triggers the development of male reproductive structures (antheridial hyphae) in receptive male strains. This technical guide provides a detailed examination of the initial molecular events in the this compound signaling pathway, from the biochemical characteristics of its cytosolic receptor to the downstream cellular responses. It consolidates quantitative data, outlines key experimental methodologies, and presents visual diagrams of the pathway and workflows, offering a comprehensive resource for researchers in fungal biology, endocrinology, and drug development.

Introduction to the Achlya Hormonal System

The sexual reproductive cycle in the heterothallic water mold Achlya is a well-defined, hormone-mediated process. It begins when the female strain constitutively secretes this compound, a steroid pheromone.[1][2] This molecule acts on the male strain to induce the formation and chemotropic growth of antheridial branches.[1][3] In response, the male mycelium secretes a second hormone, oogoniol, which stimulates the production of oogonial initials in the female strain.[1][4] This reciprocal signaling ensures the coordinated development of sexual structures, culminating in fertilization. This guide focuses specifically on the first phase of this interaction: the perception of this compound by the male organism and the initiation of the intracellular signaling cascade.

The Ligand: this compound

This compound is a steroid hormone with the empirical formula C₂₉H₄₂O₅ and a molecular weight of 470.[4] It is the first fungal sex hormone to have its structure fully elucidated.[5] The biosynthesis of this compound originates from fucosterol, a major sterol component found in Achlya and other members of the Saprolegniales order.[1][3] The hormonal activity of this compound is highly specific, with its stereoisomers showing less than 0.1% of its biological potency.[3] Its primary functions are to induce the branching of antheridial hyphae and to guide their growth towards the developing oogonium.[1][3]

The this compound Receptor: A Cytosolic Steroid-Binding Protein

The initiation of the this compound signaling pathway occurs upon its binding to a specific intracellular receptor. A high-affinity this compound-binding protein has been identified and characterized in the cytosol of male Achlya ambisexualis cells.[2][6] This protein is considered the endogenous receptor for this compound. Its biochemical properties, which are similar to those of steroid receptors in higher eukaryotes, have been determined through radioligand binding assays.[6]

Data Presentation: Biochemical Properties of the this compound Receptor

The quantitative characteristics of the this compound receptor from Achlya ambisexualis are summarized below.

ParameterValueMethodReference
Binding Affinity (Kd) ~7 x 10⁻¹⁰ MScatchard Analysis with [³H]7dA[2]
Binding Capacity (Nmax) 1100 - 2000 fmoles/mg proteinScatchard Analysis with [³H]7dA[2]
Molecular Weight ~192,000 DaSucrose Gradient & Gel Filtration[6]
Sedimentation Coefficient 8.3 S (low ionic strength)Sucrose Gradient Centrifugation[2][6]
3.6 S (high ionic strength)Sucrose Gradient Centrifugation[2]
Stokes Radius 56.6 ÅSephacryl S-300 Column[6]
Frictional Ratio 1.5Hydrodynamic Calculation[6]
Axial Ratio 8.9Hydrodynamic Calculation[6]
*Note: Data obtained using the biologically active, tritiated this compound analog, [1,2-³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA).

Signaling Pathway Initiation: From Receptor Binding to Cellular Response

The binding of this compound to its cytosolic receptor is the critical first step that triggers a cascade of intracellular events. While the complete downstream pathway in Achlya has not been fully elucidated, it is hypothesized to follow a model similar to other well-characterized fungal pheromone response pathways, which often involve mitogen-activated protein kinase (MAPK) cascades.[7][8][9]

  • Ligand-Receptor Binding: this compound diffuses across the cell membrane of the male hyphae and binds to its specific cytosolic receptor, causing a conformational change in the receptor protein.

  • Signal Transduction Cascade (Hypothesized): The activated ligand-receptor complex is believed to initiate a phosphorylation cascade. In analogous systems like Saccharomyces cerevisiae, pheromone signaling involves a conserved set of protein kinases (a PAK, a MEKK, a MEK, and a MAPK) that sequentially phosphorylate and activate one another.[9][10] This cascade serves to amplify the initial signal.

  • Transcriptional Activation: The terminal MAPK in the cascade translocates to the nucleus and activates transcription factors.[9][11] This leads to changes in gene expression.

  • Cellular Response: this compound stimulation results in measurable increases in RNA and protein synthesis, as well as elevated cellulase activity, which are necessary for the subsequent morphological changes.[3] The ultimate physiological response is the formation and directed growth of antheridial hyphae.[3]

This compound Signaling Pathway Initiation Hypothesized this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor This compound->Receptor Diffusion & Binding Complex Activated Receptor Complex Kinase_Cascade Kinase Cascade (Hypothesized: PAK → MEKK → MEK → MAPK) Complex->Kinase_Cascade Activation TF Transcription Factor Kinase_Cascade->TF Phosphorylation Gene Target Gene Expression (RNA/Protein Synthesis, Cellulase) TF->Gene Translocation & Activation Response Antheridial Hyphae Formation (Morphological Response) Gene->Response

A diagram of the hypothesized this compound signaling pathway.

Key Experimental Protocols

The characterization of the this compound signaling pathway relies on specific biochemical and biological assays.

Experimental Protocol 1: Radioligand Binding Assay for Receptor Characterization

This protocol is used to determine the binding affinity (Kd) and concentration (Nmax) of the this compound receptor.

  • Objective: To quantify the specific binding of a radiolabeled this compound analog to its cytosolic receptor in Achlya.

  • Methodology:

    • Cytosol Preparation: Grow male strain Achlya ambisexualis in a defined medium. Harvest mycelia, wash, and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

    • Ligand Preparation: Use a high-specific-activity, tritiated this compound analog such as [³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA).[2]

    • Binding Reaction: Incubate aliquots of the cytosol with increasing concentrations of [³H]7dA. For each concentration, prepare a parallel set of reactions containing a large excess (e.g., 100-fold) of unlabeled this compound to determine non-specific binding.

    • Separation of Bound and Free Ligand: Separate receptor-bound ligand from unbound ligand. A rapid method using Sephadex G-50 microcolumns subjected to centrifugation is effective.[12] Alternatively, analyze samples via sucrose density gradient centrifugation.[2]

    • Quantification: Measure the radioactivity in the bound fractions using liquid scintillation counting.

    • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the specific binding data using a Scatchard plot (Bound/Free vs. Bound) to calculate the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Nmax).[2]

Radioligand Binding Assay Workflow Workflow for this compound Receptor Binding Assay start Start prep_cytosol Prepare Male Achlya Cytosol start->prep_cytosol incubation Incubate Cytosol with [3H]7dA (± excess unlabeled this compound) prep_cytosol->incubation separation Separate Bound from Free Ligand (e.g., Centrifugal Column Chromatography) incubation->separation quantify Quantify Radioactivity (Liquid Scintillation Counting) separation->quantify analysis Scatchard Analysis quantify->analysis end Determine Kd and Nmax analysis->end

References

The Biosynthesis of Antheridiol from Fucosterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheridiol, a steroidal sex hormone produced by the female hyphae of the water mold Achlya, plays a crucial role in initiating the development of male reproductive structures. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, starting from its precursor, fucosterol. It details the key enzymatic transformations, intermediate compounds, and the experimental methodologies employed to elucidate this pathway. The information presented is intended to serve as a valuable resource for researchers in fungal biochemistry, natural product synthesis, and drug development.

Introduction

The sexual reproduction of the oomycete Achlya is a well-studied model system for understanding hormonal regulation in lower eukaryotes. This compound (C₂₉H₄₂O₅), a C29 steroid, is a key signaling molecule in this process, inducing the formation of antheridial hyphae in male strains.[1] The biosynthesis of this complex molecule originates from fucosterol, a common phytosterol found in algae and oomycetes.[2] The conversion of fucosterol to this compound involves a series of specific enzymatic modifications, including desaturation, hydroxylation, oxidation, and lactonization. This guide provides an in-depth examination of this biosynthetic pathway.

The Biosynthetic Pathway from Fucosterol to this compound

Tracer and trapping studies have been instrumental in delineating the biosynthetic route from fucosterol to this compound.[3] The pathway involves several key intermediates and enzymatic steps, primarily focused on the modification of the sterol nucleus and the side chain.

Key Intermediates

The established intermediates in the biosynthesis of this compound from fucosterol are:

  • 7-dehydrofucosterol: The immediate precursor to fucosterol.[3]

  • Fucosterol: The primary precursor for this compound biosynthesis.[2]

  • 22-dehydrofucosterol: An intermediate formed by the modification of the fucosterol side chain.[3]

  • A 22-dehydro-29-carboxy derivative: The final known intermediate before lactonization to form this compound.[3]

Enzymatic Transformations

The conversion of fucosterol to this compound necessitates four major types of enzymatic reactions:

  • C7-Desaturation: The introduction of a double bond at the C7 position of the sterol B-ring. This is an early step in the pathway, converting a precursor to 7-dehydrofucosterol, which is then reduced to fucosterol.

  • Side Chain Oxidation/Hydroxylation (C22, C23, C29): A series of oxidative modifications on the fucosterol side chain. This includes hydroxylation at positions C22 and C23, and the oxidation of the C29 methyl group to a carboxylic acid.[4]

  • Lactone Formation: The final step involves an intramolecular esterification to form the characteristic five-membered lactone ring of this compound.

While the specific enzymes responsible for these transformations in Achlya have not been fully characterized, they are presumed to be members of well-known enzyme families such as desaturases, hydroxylases (likely cytochrome P450 monooxygenases), and oxidases.[5][6]

Proposed Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway from fucosterol to this compound.

Antheridiol_Biosynthesis Fucosterol Fucosterol Intermediate1 22-Dehydrofucosterol Fucosterol->Intermediate1 Side-chain Dehydrogenation Intermediate2 22-Dehydro-29-hydroxyfucosterol Intermediate1->Intermediate2 C29 Hydroxylation (Hydroxylase) Intermediate3 22-Dehydro-29-carboxyfucosterol Intermediate2->Intermediate3 C29 Oxidation (Oxidase/Dehydrogenase) This compound This compound Intermediate3->this compound C7 Desaturation, C22/C23 Hydroxylation & Lactonization (Multi-step/Enzyme Complex)

A proposed biosynthetic pathway for this compound from fucosterol.

Quantitative Data

Specific quantitative data on the kinetics of the enzymes involved in this compound biosynthesis and the conversion rates between intermediates are not extensively available in the public literature. The studies conducted have been primarily qualitative, focusing on the identification of the pathway and its intermediates.

Table 1: Summary of Identified Compounds and their Role in this compound Biosynthesis

CompoundMolecular FormulaRole
FucosterolC₂₉H₄₈OPrimary Precursor
7-dehydrofucosterolC₂₉H₄₆OIntermediate
22-dehydrofucosterolC₂₉H₄₆OIntermediate
22-dehydro-29-carboxyfucosterolC₂₉H₄₄O₃Intermediate
This compoundC₂₉H₄₂O₅Final Product

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on classic biochemical techniques, including radiolabeling, tracer studies, and the isolation and identification of intermediates.

General Workflow for Tracer Studies

The following diagram outlines a general workflow for conducting tracer studies to investigate the biosynthesis of this compound.

Tracer_Study_Workflow start Start: Radiolabeled Precursor (e.g., [¹⁴C]-Fucosterol) culture Incubate with Achlya Culture start->culture harvest Harvest Mycelia and Culture Filtrate culture->harvest extract Lipid Extraction harvest->extract separate Chromatographic Separation (TLC, HPLC) extract->separate identify Isolate and Identify Intermediates (Mass Spectrometry, NMR) separate->identify quantify Quantify Radioactivity (Scintillation Counting) identify->quantify end End: Pathway Elucidation quantify->end

A general workflow for tracer studies in this compound biosynthesis.
Protocol for Radiolabeling and Trapping of Intermediates

Objective: To identify intermediates in the this compound biosynthetic pathway using a radiolabeled precursor and unlabeled "trap" compounds.

Materials:

  • Achlya culture

  • Radiolabeled precursor (e.g., [¹⁴C]-fucosterol or [³H]-fucosterol)

  • Unlabeled, hypothetical intermediate compounds (e.g., 22-dehydrofucosterol)

  • Liquid scintillation counter

  • Solvents for extraction (e.g., chloroform, methanol)

  • Chromatography supplies (TLC plates, HPLC columns)

Procedure:

  • Culture Growth: Grow Achlya in a suitable liquid medium to the desired growth phase.

  • Precursor Administration: Introduce the radiolabeled precursor to the culture medium.

  • Incubation: Continue incubation for a period sufficient for the metabolism of the precursor (e.g., 24-72 hours).

  • Harvesting: Separate the mycelia from the culture medium by filtration.

  • Trapping: To the harvested mycelia and/or culture filtrate, add a significant amount of the unlabeled, hypothetical intermediate (the "trap").

  • Extraction: Perform a total lipid extraction from the mycelia and culture filtrate using a suitable solvent system (e.g., Bligh-Dyer method).

  • Chromatographic Separation: Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the trapped intermediate.

  • Purification and Identification: Purify the isolated trap compound to constant specific activity. Confirm its identity using spectroscopic methods (e.g., mass spectrometry, NMR).

  • Radioactivity Measurement: Determine the amount of radioactivity incorporated into the purified trap compound using liquid scintillation counting. The presence of radioactivity in the trapped compound confirms its status as an intermediate in the pathway.

Protocol for Cell-Free Enzyme Assays

Objective: To demonstrate the enzymatic conversion of a precursor to a product in vitro.

Materials:

  • Achlya mycelia

  • Buffer for cell lysis (e.g., phosphate buffer with protease inhibitors)

  • Method for cell disruption (e.g., sonication, French press)

  • Centrifuge

  • Substrate (e.g., fucosterol)

  • Cofactors (if required, e.g., NADPH for P450 enzymes)

  • Analytical instruments for product detection (e.g., HPLC, GC-MS)

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest Achlya mycelia and wash with buffer.

    • Resuspend the mycelia in lysis buffer.

    • Disrupt the cells using the chosen method.

    • Centrifuge the lysate at high speed to pellet cell debris, yielding a cell-free supernatant containing the enzymes.

  • Enzyme Assay:

    • Set up a reaction mixture containing the cell-free extract, substrate, and any necessary cofactors in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a solvent or boiling).

  • Product Analysis:

    • Extract the reaction mixture with an organic solvent.

    • Analyze the extract by HPLC or GC-MS to detect the formation of the expected product.

Signaling and Regulation

The biosynthesis of this compound is itself part of a larger signaling cascade that governs sexual reproduction in Achlya. The production of this compound by the female strain triggers a response in the male strain, leading to the production of another hormone, oogoniol. This reciprocal signaling ensures the coordinated development of male and female reproductive structures.

Antheridiol_Signaling Female Female Hyphae This compound This compound Female->this compound Secretes Oogonia Oogonial Initiation Female->Oogonia Induces Male Male Hyphae Oogoniol Oogoniol Male->Oogoniol Secretes Antheridia Antheridial Branch Formation Male->Antheridia Induces This compound->Male Acts on Oogoniol->Female Acts on

Hormonal signaling cascade in Achlya.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound from fucosterol in Achlya represents a fascinating example of steroid metabolism and hormonal signaling in a lower eukaryote. While the key intermediates have been identified, the specific enzymes catalyzing each step remain to be fully characterized. Future research, leveraging modern molecular biology and proteomic techniques, will be crucial for identifying and characterizing these enzymes. A detailed understanding of this pathway could open avenues for the development of specific inhibitors, which may have applications in controlling the growth of oomycete pathogens or as tools for studying fungal-like reproductive processes. Furthermore, the elucidation of the enzymatic machinery could provide novel biocatalysts for the stereospecific synthesis of complex steroids.

References

Antheridiol as a Chemoattractant in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antheridiol, a steroidal sex pheromone produced by female hyphae of the water mold Achlya, stands as a classic model for understanding chemoattraction and cellular differentiation in fungi. This technical guide provides a comprehensive overview of this compound's role as a potent chemoattractant for male hyphae, detailing the underlying signaling pathways, quantitative aspects of its activity, and the experimental methodologies employed in its study. This document is intended to serve as a resource for researchers in fungal biology, cell signaling, and those in the field of drug development exploring novel antifungal targets.

Introduction

The process of sexual reproduction in the oomycete Achlya is a highly regulated sequence of events orchestrated by the interplay of specific sex pheromones. This compound, a C29H42O5 steroid, is the primary feminizing pheromone that initiates this cascade.[1] Secreted by female strains, it triggers two critical responses in male strains: the development of antheridial hyphae (male sexual organs) and the chemotropic growth of these hyphae towards the this compound source. This directed growth, a classic example of chemotaxis in a filamentous fungus, ensures the successful fertilization of the female oogonium. Understanding the molecular mechanisms governing this process provides fundamental insights into fungal development, cell-cell communication, and offers potential avenues for the development of targeted antifungal strategies.

Quantitative Data on this compound Activity

The chemoattractant and morphogenic effects of this compound are characterized by its high potency and specificity. The following tables summarize the key quantitative parameters associated with this compound's biological activity.

ParameterValueFungus StrainReference
Receptor Binding Affinity
Equilibrium Dissociation Constant (Kd)~7 x 10⁻¹⁰ MAchlya ambisexualis[2]
Biological Activity Threshold
Antheridial Branch Induction10 pM (10⁻¹¹ M)Achlya bisexualis[1]

Further quantitative data on the dose-response relationship for chemoattraction, such as hyphal turning angles or chemotactic indices at various this compound concentrations, are not extensively documented in the available literature. However, the low concentration required for antheridial branch induction underscores the high sensitivity of the male hyphae to this chemoattractant.

The this compound Signaling Pathway

The perception of the this compound signal and its transduction into a chemotropic response involves a multi-step signaling cascade. While not fully elucidated, key components have been identified, suggesting a mechanism analogous to steroid hormone signaling in higher eukaryotes.

Receptor Binding and Complex Formation

This compound is detected by a specific, high-affinity cytosolic receptor in the male hyphae.[2] This receptor is part of a larger complex that includes an 85-kilodalton heat shock protein (hsp90 family), which is thought to maintain the receptor in a conformation ready for ligand binding.[3] The binding of this compound to this receptor complex is the initial step in the signaling cascade.

Downstream Signaling Events

Upon binding of this compound, the receptor complex is believed to undergo a conformational change, initiating a series of downstream events. While the precise sequence is still under investigation, evidence suggests the involvement of:

  • G-Proteins: G-protein signaling pathways are known to be involved in sensing environmental cues and regulating cell function in fungi. It is hypothesized that G-protein-coupled receptors (GPCRs) may play a role in mediating the rapid responses to this compound.

  • Calcium Signaling: Changes in intracellular calcium concentrations are implicated in various cellular processes in oomycetes, including hyphal growth and development. It is plausible that this compound binding triggers localized calcium influx or release from intracellular stores, which in turn could influence the cytoskeletal dynamics required for directed growth.

  • Protein Kinases: Phosphorylation cascades mediated by protein kinases are central to many signal transduction pathways. It is likely that this compound-induced signaling involves the activation of specific protein kinases that phosphorylate downstream targets, ultimately leading to changes in gene expression and cellular behavior.

  • Gene Expression: this compound treatment leads to alterations in protein synthesis and the induction of specific genes. This includes the synthesis of cellulase, an enzyme that facilitates localized wall softening, a prerequisite for the emergence of new hyphal branches.[4][5]

Signaling Pathway Diagram

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound Receptor_Complex This compound Receptor (with hsp90) This compound->Receptor_Complex Activated_Receptor Activated Receptor Complex Receptor_Complex->Activated_Receptor Binding G_Protein G-Protein (Hypothesized) Activated_Receptor->G_Protein Calcium Ca²⁺ Signaling (Hypothesized) G_Protein->Calcium Protein_Kinases Protein Kinase Cascade (Hypothesized) G_Protein->Protein_Kinases Calcium->Protein_Kinases Chemotropic_Growth Chemotropic Growth Calcium->Chemotropic_Growth Transcription_Factors Transcription Factors (Hypothesized) Protein_Kinases->Transcription_Factors Protein_Kinases->Chemotropic_Growth Gene_Expression Gene Expression (e.g., Cellulase) Transcription_Factors->Gene_Expression Wall_Softening Localized Wall Softening Gene_Expression->Wall_Softening Wall_Softening->Chemotropic_Growth

This compound Signaling Pathway in Achlya

Experimental Protocols

Studying the chemoattractant effects of this compound on fungal hyphae requires specialized techniques to create stable chemical gradients and to observe and quantify the directional growth response.

Microfluidic Chemotaxis Assay

Microfluidic devices offer precise control over the generation of stable and well-defined chemoattractant gradients, making them ideal for studying fungal chemotropism.

Objective: To observe and quantify the directional growth of Achlya hyphae in response to a stable this compound gradient.

Materials:

  • Polydimethylsiloxane (PDMS)-based microfluidic device with a central channel for hyphal growth and side channels for perfusion.

  • Achlya male strain culture.

  • Growth medium for Achlya.

  • This compound stock solution.

  • Syringe pumps.

  • Inverted microscope with time-lapse imaging capabilities.

  • Image analysis software (e.g., ImageJ with tracking plugins).

Protocol:

  • Device Preparation: Sterilize the microfluidic device and coat the central channel with a suitable substrate to promote hyphal adhesion if necessary.

  • Inoculation: Inoculate the central channel of the microfluidic device with a low density of Achlya spores or young hyphae.

  • Incubation: Incubate the device until hyphae begin to grow and extend into the channel.

  • Gradient Generation:

    • Prepare two solutions: the growth medium (control) and the growth medium containing the desired concentration of this compound.

    • Connect the syringe pumps to the side channels of the microfluidic device.

    • Perfuse the control medium through one side channel and the this compound-containing medium through the other at a low, constant flow rate to establish a stable concentration gradient across the central channel.

  • Time-Lapse Microscopy:

    • Place the microfluidic device on the stage of an inverted microscope.

    • Acquire time-lapse images of the growing hyphae within the gradient at regular intervals (e.g., every 5-10 minutes) for several hours.

  • Data Analysis:

    • Use image analysis software to track the growth of individual hyphal tips over time.

    • Calculate parameters such as the turning angle of the hyphae relative to the gradient, the chemotactic index (displacement towards the chemoattractant divided by the total path length), and the growth rate.

Experimental Workflow Diagram

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Sterilize Microfluidic Device B Inoculate with Achlya Spores/Hyphae A->B C Incubate for Initial Growth B->C D Prepare Control and This compound Solutions C->D E Establish Gradient with Syringe Pumps D->E F Time-Lapse Microscopy E->F G Track Hyphal Growth (ImageJ) F->G H Calculate Turning Angle & Chemotactic Index G->H I Analyze Growth Rate G->I Hormonal_Exchange Female Female Hyphae This compound This compound (Chemoattractant) Female->this compound Secretes Oogonia_Formation Oogonia Formation Female->Oogonia_Formation Induces Male Male Hyphae Oogoniol Oogoniol Male->Oogoniol Secretes Antheridial_Hyphae Antheridial Hyphae Formation & Chemotropism Male->Antheridial_Hyphae Induces This compound->Male Acts on Oogoniol->Female Acts on Antheridial_Hyphae->Oogonia_Formation Fertilizes

References

Initial Studies on Antheridiol and Oogoniol Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the interaction between the steroid hormones antheridiol and oogoniol, which govern the sexual reproduction of the water mold Achlya. The document summarizes key quantitative data, details seminal experimental protocols, and visualizes the hormonal signaling cascade and experimental workflows.

Introduction to this compound and Oogoniol

The sexual reproduction of the oomycete Achlya is a classic model system for studying hormonal control of development. This process is orchestrated by the sequential action of two steroid hormones: this compound and oogoniol. This compound, secreted by the female mycelium, initiates the sexual development in the male by inducing the formation of antheridial hyphae. In response to this compound, the male mycelium produces and secretes oogoniol, which in turn stimulates the formation of oogonial initials on the female mycelium. This reciprocal hormonal conversation ensures the coordinated development of the male and female reproductive structures, culminating in fertilization. The initial studies that elucidated this intricate hormonal interplay laid the groundwork for our understanding of steroid hormone action in eukaryotes.

Quantitative Data on this compound and Oogoniol

The following table summarizes the key quantitative data from initial studies on this compound and oogoniol.

ParameterThis compoundOogoniolReference
Chemical Formula C₂₉H₄₂O₅-[1]
Molecular Weight 470 g/mol ~500 g/mol [1]
Effective Concentration ~1 x 10⁻¹¹ M to 1 x 10⁻¹⁰ MNot explicitly quantified in early studies[2][3][4]
Binding Affinity (Kd) ~7 x 10⁻¹⁰ M (for [³H]7-deoxy-7-dihydro-antheridiol)Not determined in early studies[5]
Biosynthetic Precursor FucosterolFucosterol[6]

Experimental Protocols

The pioneering research on this compound and oogoniol relied on a set of innovative experimental protocols to isolate, characterize, and determine the biological activity of these hormones.

Hormone Isolation and Purification

The initial isolation of this compound and oogoniol involved the extraction of large volumes of culture filtrates from female and this compound-stimulated male Achlya strains, respectively.

Protocol Outline:

  • Culturing: Grow the appropriate strain of Achlya (e.g., A. ambisexualis or A. bisexualis) in a suitable liquid medium to generate a sufficient biomass and allow for hormone secretion.

  • Extraction: After a designated growth period, filter the mycelium and extract the culture filtrate with an organic solvent such as ethyl acetate or methylene chloride.[7]

  • Concentration: Evaporate the organic solvent to yield a crude extract containing the hormone.

  • Purification: Purify the crude extract using a combination of chromatographic techniques. Early studies employed column chromatography with adsorbents like silica gel, followed by further purification using techniques such as thin-layer chromatography (TLC) and, later, high-performance liquid chromatography (HPLC).[8]

  • Crystallization: The final step in obtaining a pure sample of the hormone is often crystallization from a suitable solvent.

Bioassays for Hormonal Activity

The biological activity of this compound and oogoniol was quantified using specific bioassays developed by pioneers in the field like John Raper and Alma Barksdale.

Raper's Bioassay for this compound Activity:

This bioassay quantifies the antheridial branch-inducing activity of a sample.

  • Test Organism: A male strain of Achlya that does not spontaneously produce antheridial branches is used.

  • Procedure: The test sample (e.g., a purified fraction or a synthetic compound) is added to the culture medium of the male strain.

  • Observation: After a specific incubation period, the number of antheridial branches formed per unit length of hypha is counted under a microscope.

  • Quantification: The activity of the sample is determined by comparing the number of branches induced to a standard curve generated with known concentrations of pure this compound.[4]

Barksdale's Bioassay for Oogoniol Activity:

This bioassay measures the ability of a sample to induce the formation of oogonial initials in a female strain.

  • Test Organism: A female strain of Achlya is used.

  • Procedure: The test sample is added to the culture medium of the female strain.

  • Observation: The formation of oogonial initials is observed microscopically after a set incubation time.

  • Quantification: The activity is typically quantified by determining the minimum concentration of the sample required to induce a detectable number of oogonial initials.

Receptor Binding Assays

Initial studies on the this compound receptor utilized radiolabeled ligands to characterize the binding protein.

Protocol Outline:

  • Preparation of Cytosol: Mycelia from the male strain of Achlya are harvested, washed, and then homogenized in a suitable buffer to release the intracellular contents. The homogenate is then centrifuged at high speed to obtain a clear supernatant, which is the cytosol fraction containing soluble proteins, including the receptor.

  • Radioligand Binding: The cytosol is incubated with a radiolabeled form of this compound (e.g., [³H]7-deoxy-7-dihydro-antheridiol) at a low temperature to allow binding to the receptor.[5]

  • Separation of Bound and Free Ligand: To determine the amount of radioligand bound to the receptor, the bound complex must be separated from the unbound (free) radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, which binds free radioligand, or by gel filtration chromatography.

  • Quantification: The radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: Scatchard analysis is often used to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity, and the concentration of binding sites (Bmax).[5]

Signaling Pathways and Experimental Workflows

The interaction between this compound and oogoniol represents a classic example of a sequential hormonal signaling cascade. The following diagrams, generated using the DOT language for Graphviz, illustrate this pathway and the associated experimental workflows.

hormonal_signaling_pathway Female Female Mycelium This compound This compound Female->this compound Secretes Oogonial_Initials Oogonial Initials Formation Female->Oogonial_Initials Induces Male Male Mycelium Oogoniol Oogoniol Male->Oogoniol Secretes in response Antheridial_Hyphae Antheridial Hyphae Formation Male->Antheridial_Hyphae Induces This compound->Male Acts on Oogoniol->Female Acts on experimental_workflow_hormone_isolation Start Start: Achlya Culture Filtration Filtration to separate mycelium and filtrate Start->Filtration Extraction Solvent Extraction of Culture Filtrate Filtration->Extraction Concentration Evaporation of Solvent to yield Crude Extract Extraction->Concentration Purification Chromatographic Purification (e.g., Column, TLC, HPLC) Concentration->Purification Crystallization Crystallization of Pure Hormone Purification->Crystallization End End: Pure Hormone Crystallization->End antheridiol_signaling_pathway This compound This compound Receptor Intracellular Receptor This compound->Receptor Binds to HRC Hormone-Receptor Complex Receptor->HRC Nucleus Nucleus HRC->Nucleus Translocates to Gene_Expression Altered Gene Expression (RNA & Protein Synthesis) Nucleus->Gene_Expression Induces Vesicle_Aggregation Vesicle Aggregation (containing Cellulase) Gene_Expression->Vesicle_Aggregation Wall_Softening Localized Cell Wall Softening Vesicle_Aggregation->Wall_Softening Branching Antheridial Branch Formation Wall_Softening->Branching

References

Foundational Research on Steroid Hormones in Oomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oomycetes, or water molds, represent a distinct phylogenetic lineage of eukaryotic microorganisms that are morphologically similar to fungi but evolutionarily related to diatoms and brown algae.[1] Steroid hormones and their precursors, sterols, are fundamental biomolecules essential for membrane integrity and signaling in most eukaryotes.[2][3] Within the oomycetes, a fascinating dichotomy exists regarding sterol metabolism. The order Saprolegniales is largely sterol-autotrophic, capable of synthesizing its own sterols. In stark contrast, the order Peronosporales, which includes many devastating plant pathogens like Phytophthora and Pythium, is sterol-auxotrophic, having lost the ability for de novo sterol synthesis.[1][2][4] These pathogens must acquire sterols from their hosts, making sterol uptake and signaling critical aspects of their biology and pathogenicity.[4][5] This guide provides an in-depth examination of the foundational research on steroid hormones in oomycetes, detailing their biosynthesis (or lack thereof), their critical role in sexual reproduction, and the signaling pathways that mediate their effects. We present key quantitative data, detailed experimental protocols, and visual diagrams of core pathways to serve as a comprehensive resource for researchers in phytopathology and drug development.

Sterol Biosynthesis: A Dichotomy in Oomycete Evolution

The capacity for sterol biosynthesis fundamentally divides the major oomycete orders. This evolutionary divergence has profound implications for their respective lifestyles and susceptibility to sterol biosynthesis inhibitor (SBI) fungicides.

Sterol Auxotrophy in Peronosporales

Species within the Peronosporales, including the notorious genus Phytophthora, are incapable of synthesizing sterols de novo.[2] This auxotrophy arises from the absence of genes encoding key enzymes in the canonical sterol biosynthesis pathway, specifically those required for the conversion of farnesyl pyrophosphate to lanosterol.[6] These organisms are therefore obligately dependent on their hosts for a supply of sterols, which are essential for completing their life cycle, particularly for sexual and asexual reproduction.[4][7]

Interestingly, genomic analyses reveal that sterol-auxotrophic oomycetes have retained remnants of the ancestral biosynthesis pathway. Homologs for C-5 sterol desaturase (ERG3) and Δ7-sterol reductase (DHCR7) are present in Phytophthora and Pythium genomes.[3] It is hypothesized that these enzymes are not dormant but are actively used to modify sterols acquired from the host environment.

To acquire host sterols, Phytophthora species secrete specialized proteins called elicitins (ELIs). These small, highly conserved proteins possess a hydrophobic cavity that is believed to bind and sequester host sterols, acting as carriers to facilitate uptake.[3][8]

Sterol Autotrophy in Saprolegniales

In contrast, members of the Saprolegniales, such as Aphanomyces and Saprolegnia, are sterol-autotrophic.[1][3] A nearly complete sterol biosynthetic pathway has been deciphered in the legume pathogen Aphanomyces euteiches.[2] This pathway proceeds via lanosterol as a key intermediate—similar to fungi and animals—and culminates in the production of fucosterol as its major sterol.[2][9] The fish pathogen Saprolegnia parasitica also synthesizes its own sterols, including cholesterol derivatives and desmosterol.[4][10] This metabolic independence allows Saprolegniales to thrive as both pathogens and saprotrophs without relying on a host for sterols.[10][11] Consequently, they are susceptible to SBI fungicides that target enzymes like CYP51 (sterol demethylase), a key enzyme that is absent in the Peronosporales.[2][7]

G Diagram 1: Oomycete Sterol Biosynthesis Pathways cluster_0 Canonical Sterol Biosynthesis cluster_1 Saprolegniales (Autotrophic) cluster_2 Peronosporales (Auxotrophic) AC Acetyl-CoA HMG HMG-CoA AC->HMG MEV Mevalonate Pathway HMG->MEV FPP Farnesyl-PP MEV->FPP SQ Squalene FPP->SQ OS 2,3-Oxidosqualene SQ->OS OS_S 2,3-Oxidosqualene OS_P 2,3-Oxidosqualene LAN Lanosterol FUC Fucosterol (e.g., Aphanomyces) LAN->FUC CHOL Cholesterol Derivatives (e.g., Saprolegnia) LAN->CHOL OS_S->LAN label_S Possesses full enzyme set NO_DE_NOVO No De Novo Synthesis UPTAKE Sterol Uptake (via Elicitins) HOST Host Sterols (e.g., Sitosterol, Campesterol) HOST->UPTAKE MOD Modified Sterols UPTAKE->MOD OS_P->NO_DE_NOVO label_P Lacks key enzymes (e.g., OSC, SQE) G Diagram 2: Phytophthora Mating Hormone Signaling cluster_A2 Mating Type A2 cluster_A1 Mating Type A1 phytol Phytol (from host) A2_synth Biosynthesis phytol->A2_synth uptake alpha2 Hormone α2 A1_convert Metabolic Conversion alpha2->A1_convert uptake alpha2->A1_convert transport A1_oogonia Oogonia Formation (Sexual Reproduction) alpha2->A1_oogonia induces alpha1 Hormone α1 A2_oogonia Oogonia Formation (Sexual Reproduction) alpha1->A2_oogonia induces alpha1->A2_oogonia transport A2_synth->alpha2 produces A1_convert->alpha1 produces G Diagram 3: Hypothetical Sterol Signaling in Phytophthora HostSterol Host Sterol Elicitin Elicitin HostSterol->Elicitin binds SSD SSD Proteins (PcSCPs) HostSterol->SSD sensed by SSRK1 SSRK1 Receptor Kinase Elicitin->SSRK1 complex binds Ca Ca²⁺ Influx SSRK1->Ca activates MAPK MAPK Cascade SSRK1->MAPK activates Actin Actin-Mediated Membrane Trafficking SSD->Actin GeneExp Gene Expression Reprogramming Ca->GeneExp MAPK->GeneExp Response Physiological Response (Growth, Sporulation) Actin->Response GeneExp->Response G Diagram 4: Experimental Workflow for Sterol Analysis Culture 1. Mycelial Culture (Liquid Broth) Harvest 2. Harvest & Lyophilize (Filtration & Freeze-drying) Culture->Harvest Saponify 3. Saponification (Methanolic KOH, 80°C) Harvest->Saponify Extract 4. Liquid-Liquid Extraction (n-Hexane) Saponify->Extract Dry 5. Evaporation (Nitrogen Stream) Extract->Dry Derivatize 6. Derivatization (BSTFA/TMCS) Dry->Derivatize Analyze 7. GC-MS Analysis Derivatize->Analyze Identify 8. Identification (Compare to Standards/Libraries) Analyze->Identify

References

An In-depth Technical Guide on the Influence of Antheridiol on Hyphal Branching and Differentiation in Achlya

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antheridiol, a steroidal pheromone secreted by female strains of the oomycete Achlya, is a key regulator of sexual reproduction, inducing the formation of antheridial (male) hyphae. This developmental process is characterized by directed hyphal growth (chemotropism) and localized branching, culminating in the formation of male reproductive structures. This technical guide synthesizes the current understanding of this compound's mode of action, with a focus on its influence on hyphal branching and differentiation. It presents the available quantitative data on protein expression, provides detailed and adaptable experimental protocols for further research, and outlines a putative signaling pathway for this compound based on existing evidence and analogous hormonal systems.

Introduction

The water mold Achlya has long served as a valuable model organism for investigating the hormonal control of sexual development in eukaryotes. This compound, the first steroid hormone discovered in fungi, initiates a cascade of morphological and physiological changes in male hyphae. These changes include the localized softening of the hyphal wall, mediated by enzymes such as cellulase, which facilitates the emergence of new branches.[1] Understanding the intricate molecular mechanisms that govern these this compound-induced events is fundamental to the fields of developmental biology, endocrinology, and mycology, and may inform the development of novel strategies to control pathogenic oomycetes.

Data Presentation: this compound-Induced Protein Changes

The following table summarizes the key proteins that are regulated by this compound in Achlya ambisexualis strain E87.

Cellular FractionProtein Molecular Weight (kD)Effect of this compound TreatmentCitation
Cytoplasmic28.4Synthesis induced[2]
Cytoplasmic24.3Synthesis induced[2]
Cell Wall/Membrane24.3Labeling significantly enriched[2]
Nuclear85Labeling markedly increased[2][3]
Nuclear63Labeling markedly increased[2]
Nuclear47Labeling markedly increased[2]
Secreted57, 54, 50Labeling significantly reduced[4]
Secreted44.4, 43Labeling significantly increased (doublet)[4]

Of particular note is the 85 kD nuclear protein, which has been identified as a heat shock protein (hsp85) and is a known component of the this compound steroid receptor complex.[3][5]

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on Achlya. These protocols are designed to be adaptable to specific experimental needs.

Quantitative Analysis of Hyphal Branching

Objective: To quantify the dose-dependent effect of this compound on the frequency and length of hyphal branches in male Achlya strains.

Materials:

  • Axenic culture of a male Achlya strain (e.g., A. ambisexualis E87).

  • Defined liquid growth medium.

  • This compound stock solution (e.g., in methanol).

  • Sterile Petri dishes or multi-well plates.

  • Microscope with a calibrated ocular micrometer or digital imaging software.

  • Sterile distilled water.

  • Solvent for this compound (control).

Procedure:

  • Culture Inoculation: Inoculate the defined liquid medium in Petri dishes with the male Achlya strain and incubate until a young, actively growing mycelium is established.

  • Hormone Treatment: Prepare a serial dilution of this compound in the growth medium to achieve the desired final concentrations (e.g., 10⁻¹¹ to 10⁻⁸ M). Include a solvent control. Replace the medium in the culture dishes with the this compound-containing or control medium.

  • Incubation: Incubate the cultures under controlled conditions (e.g., 25°C) for various time points (e.g., 2, 4, 8, 12 hours).

  • Microscopic Observation: At each time point, aseptically remove a small section of the mycelium from the growing edge. Mount it on a slide with a drop of sterile water and observe under a microscope.

  • Data Acquisition: Capture digital images of multiple microscopic fields for each treatment and time point.

  • Image Analysis: Using image analysis software, quantify the following parameters:

    • Branching Frequency: Number of branches per unit length of the primary hypha (e.g., branches/mm).

    • Branch Length: The length of individual antheridial branches.

    • Total Hyphal Length: The cumulative length of all hyphae in a defined area.

    • Number of Hyphal Tips: The total number of growing tips in a defined area.

  • Data Analysis: Calculate the mean and standard error for each parameter at each this compound concentration and time point. Plot dose-response curves and perform statistical analyses (e.g., ANOVA) to determine significant differences.

Cellulase Activity Assay

Objective: To measure the effect of this compound on the activity of extracellular cellulase.

Materials:

  • This compound-treated and control Achlya cultures.

  • 50 mM Sodium citrate buffer (pH 5.0).

  • 1% (w/v) Carboxymethylcellulose (CMC) in citrate buffer.

  • Dinitrosalicylic acid (DNS) reagent.

  • Glucose standard solutions (for standard curve).

  • Spectrophotometer.

Procedure:

  • Sample Collection: At specified times after this compound treatment, harvest the culture medium. Centrifuge to remove mycelial fragments. The supernatant is the enzyme source.

  • Enzyme Reaction:

    • Pre-warm the CMC substrate solution to the desired reaction temperature (e.g., 40°C).

    • Add a specific volume of the culture supernatant to the substrate.

    • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Reaction Termination and Color Development:

    • Stop the reaction by adding DNS reagent.

    • Boil the mixture for 5-10 minutes.

  • Absorbance Measurement: Cool the samples to room temperature and measure the absorbance at 540 nm.

  • Calculation of Activity: Determine the amount of reducing sugars released by comparing the absorbance values to a glucose standard curve. One unit of cellulase activity can be defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

Steroid Receptor Binding Assay

Objective: To characterize the binding of this compound to its putative cytosolic receptor.

Materials:

  • Male Achlya mycelium.

  • Lysis buffer (e.g., Tris-HCl with protease inhibitors).

  • Radiolabeled this compound (e.g., [³H]this compound).

  • Unlabeled this compound and other competing steroids.

  • Dextran-coated charcoal or other means to separate bound and free ligand.

  • Scintillation cocktail and counter.

Procedure:

  • Cytosol Preparation: Harvest and wash the mycelium. Homogenize in ice-cold lysis buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Saturation Binding: Incubate a fixed amount of cytosol with increasing concentrations of radiolabeled this compound. For each concentration, run a parallel incubation with an excess of unlabeled this compound to determine non-specific binding.

  • Separation: Add dextran-coated charcoal to adsorb free radiolabeled ligand. Centrifuge and collect the supernatant containing the bound ligand.

  • Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the concentration of binding sites (Bmax).

  • Competition Assay: Incubate cytosol with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or other steroids to assess binding specificity.

Mandatory Visualizations: Signaling Pathways and Workflows

Putative this compound Signaling Pathway

The binding of this compound to its cytosolic receptor is thought to initiate a signaling cascade leading to changes in gene expression that drive hyphal branching and differentiation.

antheridiol_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor_complex Inactive Receptor-Hsp85 Complex This compound->receptor_complex Binding activated_receptor Active Receptor-Antheridiol Complex receptor_complex->activated_receptor Activation hsp85 Hsp85 receptor_complex->hsp85 Dissociation hre Hormone Response Element (DNA) activated_receptor->hre Nuclear Translocation & Binding gene_expression Target Gene Expression (e.g., cellulase) hre->gene_expression Transcription differentiation Hyphal Branching & Differentiation gene_expression->differentiation Translation & Protein Action

Caption: A putative signaling pathway for this compound in Achlya.

Experimental Workflow for Hyphal Branching Quantification

hyphal_branching_workflow start Start: Axenic Achlya Culture treatment This compound Treatment (Dose-Response) start->treatment incubation Time-Course Incubation treatment->incubation microscopy Microscopy and Image Acquisition incubation->microscopy analysis Quantitative Image Analysis (Branch Frequency, Length) microscopy->analysis data Data Compilation & Statistical Analysis analysis->data end Results: Dose-Response Curves data->end

Caption: Workflow for the quantitative analysis of hyphal branching.

Conclusion and Future Perspectives

The study of this compound's influence on Achlya provides a unique window into the hormonal control of fungal development. While foundational knowledge has been established, significant opportunities exist for deeper mechanistic understanding. Future research should prioritize:

  • High-throughput quantitative imaging to generate robust dose-response data for hyphal branching dynamics.

  • Transcriptomic (RNA-seq) and proteomic analyses to identify the complete set of this compound-responsive genes and proteins.

  • Genetic manipulation (e.g., CRISPR/Cas9) to functionally characterize key components of the signaling pathway, including the steroid receptor and downstream effectors.

Such studies will not only illuminate the fundamental biology of oomycete reproduction but may also uncover novel targets for the development of selective and effective oomycete control agents.

References

Methodological & Application

Application Notes and Protocols for Antheridiol Extraction and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and quantification of antheridiol from fungal cultures, primarily focusing on the aquatic fungus Achlya. This compound, a steroid hormone, plays a crucial role in the sexual reproduction of these fungi and is a subject of interest for its potential applications in drug development and as a tool in studying fungal endocrinology.

Introduction to this compound

This compound (C₂₉H₄₂O₅, molecular weight 470.6 g/mol ) is a fungal steroid hormone produced by female strains of various species of the water mold Achlya, such as Achlya ambisexualis and Achlya bisexualis.[1][2] It is the first sex hormone to be chemically characterized in fungi.[1] this compound plays a pivotal role in initiating sexual reproduction by inducing the formation of antheridial hyphae (male reproductive structures) in male strains of the fungus.[3][4][5] This hormonal signaling cascade makes it a valuable model for studying eukaryotic cell communication and differentiation.

This compound Production in Fungal Cultures

For the production of this compound, female strains of Achlya bisexualis or Achlya heterosexualis are typically used.[6] Large-scale production can be achieved through fermentation in a suitable liquid medium.

Protocol 2.1: Large-Scale Fermentation of Achlya for this compound Production

  • Inoculum Preparation:

    • Grow a pure culture of the female Achlya strain on a suitable agar medium, such as potato dextrose agar (PDA), at 25°C for 3-5 days.[7]

    • Aseptically transfer small agar plugs containing mycelium to a liquid seed medium. A suitable seed medium can be prepared using soypeptone, dextrose, and yeast extract.

    • Incubate the seed culture on a rotary shaker at 22°C for 7 days.

  • Fermentation:

    • Transfer the seed culture to a larger fermentation vessel containing the production medium. The production medium can be a defined synthetic medium or a complex medium containing nutrients like soy meal and mannitol.

    • Maintain the fermentation at 22°C with aeration for 11-14 days. This compound is secreted into the culture medium.

Extraction of this compound from Culture Filtrate

This compound is extracted from the cell-free culture filtrate.

Protocol 3.1: Solvent Extraction of this compound

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration. The filtrate contains the secreted this compound.

  • Solvent Partitioning:

    • Extract the culture filtrate three times with an equal volume of an organic solvent such as ethyl acetate or chloroform.[8] This process partitions the lipophilic this compound from the aqueous medium into the organic phase.[9]

    • Combine the organic extracts.

  • Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Purification of this compound

The crude extract contains this compound along with other lipids and secondary metabolites. A multi-step purification process is required to isolate pure this compound.

Protocol 4.1: Multi-Step Chromatographic Purification of this compound

This protocol employs a combination of column chromatography and thin-layer chromatography (TLC).

  • Silica Gel Column Chromatography (Primary Purification):

    • Column Preparation: Pack a glass column with silica gel (60-200 mesh) slurried in a non-polar solvent like hexane.[10][11]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a mixture of hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions and monitor the presence of this compound in each fraction using analytical thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC) Analysis:

    • Plate Preparation: Use pre-coated silica gel TLC plates.

    • Spotting: Spot the collected fractions onto the TLC plate.

    • Development: Develop the TLC plate in a chamber containing a suitable solvent system, for example, chloroform:methanol (95:5 v/v).

    • Visualization: Visualize the separated compounds under UV light or by staining with a suitable reagent (e.g., iodine vapor).[12] The Rf value of this compound will be characteristic for the specific solvent system used.

  • Preparative Thin-Layer Chromatography (Prep-TLC) (Secondary Purification):

    • Pool the fractions containing this compound from the column chromatography.

    • Apply the concentrated this compound-rich fraction as a band onto a preparative TLC plate.

    • Develop the plate using an optimized solvent system, such as chloroform:methanol:aqueous NH₃ (85:14:1 v/v/v).[13]

    • After development, scrape the silica gel band corresponding to the Rf value of this compound.

    • Elute the this compound from the silica gel using a polar solvent like methanol or ethyl acetate.

    • Filter and evaporate the solvent to obtain purified this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional Final Purification):

    • For obtaining highly pure this compound, preparative HPLC can be employed.[14][15]

    • A C18 column is typically used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[6]

    • The elution can be isocratic or a gradient, depending on the purity of the sample from the previous steps.[6]

    • Monitor the elution at a suitable UV wavelength (e.g., 220 nm) and collect the fraction corresponding to the this compound peak.[16]

Table 1: Summary of a Hypothetical this compound Purification Scheme

Purification StepStarting MaterialSolvents/Mobile PhaseTypical Yield (Relative)Purity
Solvent Extraction 10 L Culture FiltrateEthyl Acetate100%Low
Silica Gel Column Crude ExtractHexane:Ethyl Acetate (gradient)60-70%Moderate
Preparative TLC Enriched FractionsChloroform:Methanol (95:5)30-40%High
Preparative HPLC Prep-TLC IsolateMethanol:Water (gradient)15-25%Very High (>98%)

Note: The yields are illustrative and can vary significantly based on the producing strain, culture conditions, and extraction/purification efficiency.

This compound Signaling Pathway

This compound initiates a signaling cascade in male hyphae of Achlya, leading to the development of antheridial branches. This process involves a receptor-mediated mechanism and downstream signaling components.

The binding of this compound to a putative receptor on the male hyphae is the initial step.[16] While the specific receptor has not been fully characterized, it is believed to be a protein that can specifically bind this compound.[16] This binding event triggers a downstream signaling cascade, which is thought to involve a mitogen-activated protein kinase (MAPK) pathway.[9][17][18][19] MAPK cascades are common signaling modules in eukaryotes that transduce extracellular signals to the nucleus, leading to changes in gene expression.[17][19][20] In the case of this compound signaling, this ultimately results in the expression of genes required for the formation of antheridial hyphae.[5]

Antheridiol_Signaling_Pathway This compound This compound Receptor This compound Receptor (Putative) This compound->Receptor Binds MAPKKK MAP Kinase Kinase Kinase (MAPKKK) Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase (MAPKK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (MAPK) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Activates Gene_Expression Gene Expression TF->Gene_Expression Induces Antheridial_Hyphae Antheridial Hyphae Formation Gene_Expression->Antheridial_Hyphae Leads to

Caption: this compound Signaling Pathway in Achlya.

Experimental Workflow

The overall workflow for obtaining pure this compound from fungal cultures is a sequential process involving fermentation, extraction, and multiple chromatographic purification steps.

Antheridiol_Workflow cluster_0 Production cluster_1 Extraction cluster_2 Purification Fungal_Culture Fungal Culture (Achlya female strain) Fermentation Fermentation Fungal_Culture->Fermentation Filtration Filtration Fermentation->Filtration Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Column_Chrom Silica Gel Column Chromatography Concentration->Column_Chrom TLC_Analysis TLC Analysis Column_Chrom->TLC_Analysis Prep_TLC Preparative TLC TLC_Analysis->Prep_TLC Prep_HPLC Preparative HPLC (Optional) Prep_TLC->Prep_HPLC Pure_this compound Pure this compound Prep_TLC->Pure_this compound Prep_HPLC->Pure_this compound

References

Quantitative Bioassay Methods for Antheridiol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheridiol is a steroidal pheromone that plays a crucial role in the sexual reproduction of the water mold Achlya. Secreted by female strains, this compound induces the formation of antheridial hyphae, or sexual branches, in male strains. This distinct and quantifiable biological response makes the induction of antheridial hyphae an excellent endpoint for a quantitative bioassay. Such assays are essential for determining the biological activity of this compound analogues, screening for compounds that interfere with this compound signaling, and for quality control in the production of this compound-related compounds.

These application notes provide detailed protocols for conducting quantitative bioassays to determine this compound activity, methods for data analysis, and an overview of the underlying signaling pathway.

Principle of the Bioassay

The quantitative bioassay for this compound activity is based on the dose-dependent induction of antheridial hyphae in a male strain of Achlya, such as Achlya ambisexualis or Achlya bisexualis. The number or length of antheridial hyphae formed is proportional to the concentration of this compound or a biologically active analogue. By exposing the male hyphae to a range of concentrations of a test compound and a known this compound standard, a dose-response curve can be generated, and the relative potency of the test compound can be determined.

This compound Signaling Pathway

This compound initiates a signaling cascade in the male hyphae of Achlya that leads to the localized changes in cell growth and differentiation, resulting in the formation of antheridial branches. While the complete pathway is still under investigation, key steps are understood to involve the binding of this compound to a cytosolic receptor protein, which then likely translocates to the nucleus to regulate gene expression. This leads to the localized secretion of enzymes, such as cellulase, which soften the cell wall and allow for the emergence of the new hyphal branches.[1][2]

Antheridiol_Signaling_Pathway This compound This compound CytosolReceptor Cytosolic Receptor Protein This compound->CytosolReceptor Binds to CellMembrane Cell Membrane AntheridiolReceptorComplex This compound-Receptor Complex CytosolReceptor->AntheridiolReceptorComplex Nucleus Nucleus AntheridiolReceptorComplex->Nucleus Translocates to GeneExpression Regulation of Gene Expression AntheridiolReceptorComplex->GeneExpression Induces EnzymeSynthesis Synthesis of Cell Wall Modifying Enzymes (e.g., Cellulase) GeneExpression->EnzymeSynthesis VesicleTransport Vesicle Transport and Secretion EnzymeSynthesis->VesicleTransport WallSoftening Localized Cell Wall Softening VesicleTransport->WallSoftening HyphalInitiation Antheridial Hypha Initiation and Growth WallSoftening->HyphalInitiation

Caption: this compound signaling pathway in Achlya.

Experimental Protocols

Microscopic Quantification of Antheridial Hyphae

This protocol describes the primary method for quantifying the biological activity of this compound by direct microscopic observation and counting of antheridial hyphae.

Materials:

  • Male strain of Achlya ambisexualis (e.g., ATCC 24573) or Achlya bisexualis.

  • Defined minimal medium (e.g., Machlis's Medium)

  • This compound standard solution (in ethanol or DMSO)

  • Test compound solutions

  • Sterile petri dishes or multi-well plates

  • Microscope with calibrated eyepiece graticule or imaging software

  • Incubator (25°C)

Protocol:

  • Culture Preparation:

    • Grow the male strain of Achlya on a suitable agar medium until a healthy mycelial mat is formed.

    • Aseptically cut small, uniform plugs of mycelium from the edge of the growing colony.

    • Transfer one plug to the center of each petri dish or well of a multi-well plate containing a thin layer of defined minimal medium agar.

    • Incubate at 25°C for 24-48 hours to allow for vegetative growth.

  • Treatment Application:

    • Prepare a serial dilution of the this compound standard and the test compound in sterile distilled water or the defined minimal medium. It is crucial to include a vehicle control (the solvent used to dissolve the compounds).

    • Carefully add a fixed volume of each dilution to the respective petri dishes or wells, ensuring the mycelium is submerged.

  • Incubation:

    • Incubate the treated cultures at 25°C for a defined period, typically 2-4 hours, which is sufficient for the induction of antheridial branches.

  • Quantification:

    • Using a microscope at a suitable magnification (e.g., 100x or 200x), observe the hyphae at the periphery of the mycelial mat.

    • Define a specific area for counting (e.g., a certain number of microscopic fields of view).

    • Count the number of antheridial branches within the defined area. Antheridial branches are typically thinner and more contorted than vegetative hyphae.

    • Alternatively, the total length of antheridial hyphae per unit area can be measured using imaging software with line measurement tools. This can provide a more sensitive measure of activity.

Experimental Workflow:

Caption: Workflow for the quantitative this compound bioassay.

Image-Based Quantification of Antheridial Hyphae

This protocol offers a more high-throughput and objective method for quantifying this compound activity using digital imaging and analysis software.

Materials:

  • Same as for the microscopic quantification protocol.

  • Microscope with a digital camera.

  • Image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software).

Protocol:

  • Culture and Treatment: Follow steps 1-3 from the microscopic quantification protocol.

  • Image Acquisition:

    • At the end of the induction period, capture digital images of multiple, randomly selected fields of view at the periphery of the mycelial mat for each treatment condition.

    • Ensure consistent magnification, lighting, and focus for all images.

  • Image Analysis:

    • Use image analysis software to quantify the antheridial hyphae.

    • Method A: Grid-Line Intersection: Overlay a grid on the image and count the number of intersections between the antheridial hyphae and the grid lines. The total length can be estimated from this count.[3][4]

    • Method B: Automated or Semi-Automated Tracing: Use plugins like NeuronJ in ImageJ to trace the length of the antheridial hyphae. This provides a direct measurement of hyphal length.[4]

    • The software can also be used to count the number of branch points.

Data Presentation and Analysis

The quantitative data obtained from the bioassays should be summarized in tables and used to generate dose-response curves.

Quantitative Data Summary
This compound Concentration (M)Mean Number of Antheridial Branches (± SEM)Mean Total Hyphal Length (µm ± SEM)
0 (Vehicle Control)2.5 ± 0.550 ± 10
1 x 10⁻¹²15.2 ± 1.8350 ± 45
1 x 10⁻¹¹45.8 ± 4.21200 ± 150
1 x 10⁻¹⁰88.1 ± 7.52500 ± 280
1 x 10⁻⁹125.4 ± 10.13800 ± 410
1 x 10⁻⁸130.2 ± 11.54000 ± 450

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Dose-Response Curve and EC₅₀ Determination

Plot the mean response (number of branches or total hyphal length) against the logarithm of the this compound concentration. The resulting data points can be fitted to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, R).

From this curve, the EC₅₀ (half-maximal effective concentration) can be determined. The EC₅₀ is the concentration of the compound that elicits 50% of the maximal response and is a key parameter for comparing the potency of different compounds.

Conclusion

The quantitative bioassays described provide robust and reproducible methods for assessing the biological activity of this compound and related compounds. The choice between direct microscopic counting and image-based analysis will depend on the required throughput and the available equipment. By following these detailed protocols and employing appropriate data analysis techniques, researchers can obtain reliable quantitative data to advance their studies in fungal biology, chemical ecology, and drug development.

References

Application Notes and Protocols for the Laboratory Synthesis of Antheridiol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the laboratory synthesis of antheridiol, a key fungal sex hormone, and its analogs. Detailed experimental protocols for the synthesis of this compound and its analog, 23-deoxythis compound, are provided, along with a summary of their biological activities. Furthermore, the known signaling pathway of this compound in the aquatic fungus Achlya bisexualis is illustrated to provide a biological context for these synthetic efforts.

Introduction

This compound (C₂₉H₄₂O₅) is a steroid hormone that plays a crucial role in initiating the sexual reproduction cascade in the water mold Achlya bisexualis.[1] Secreted by the female mycelia, it induces the formation of antheridial hyphae (male reproductive structures) in the male mycelia at picomolar concentrations.[2] The potent and specific biological activity of this compound has made it and its analogs important targets for chemical synthesis, enabling further investigation into its mechanism of action and potential applications. This document outlines the established synthetic routes and provides detailed protocols for their laboratory preparation.

Data Presentation

The following table summarizes the quantitative data related to the synthesis and biological activity of this compound and its analog, 23-deoxythis compound.

CompoundStarting MaterialKey ReactionsOverall Yield (%)Biological Activity (EC₅₀/IC₅₀)Reference
This compound FucosterolAllylic Bromination, Dehydrohalogenation, Grignard Reaction, PhotooxygenationNot explicitly stated in reviewed literatureInduces antheridial branching at 10⁻¹¹ M[3][4]
23-Deoxythis compound 3β-acetoxy-22,23-dinorchol-5-en-24-alWittig-Horner Reaction, Photooxygenation~30%Weakly active in inducing antheridial branches[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via the McMorris Method

This protocol is a composite based on the widely cited McMorris synthesis, which utilizes fucosterol as the starting material.[3][4]

Materials:

  • Fucosterol

  • N-Bromosuccinimide (NBS)

  • Trimethylphosphite

  • Potassium hydroxide (KOH)

  • Magnesium turnings

  • Vinyl bromide

  • Tetrahydrofuran (THF), dry

  • Ammonium chloride, saturated solution

  • Cupric acetate

  • Solvents for chromatography (e.g., methanol, chloroform, ethyl acetate, petroleum ether)

  • Silica gel for chromatography

Procedure:

  • Preparation of 7-Dehydrofucosterol from Fucosterol:

    • Dissolve fucosterol benzoate in carbon tetrachloride (CCl₄) and heat to reflux.

    • Add NBS to the refluxing solution and continue refluxing for approximately 8 minutes.

    • Cool the reaction mixture in an ice bath and filter.

    • Add the filtrate dropwise to a boiling solution of trimethylphosphite in xylene and reflux for 90 minutes.

    • Remove xylene under reduced pressure.

    • Hydrolyze the residue by refluxing in alcoholic KOH for 1 hour to yield 7-dehydrofucosterol.[3]

  • Formation of the Steroidal Ketone Intermediate:

    • The 7-dehydrofucosterol is then converted to an α,β-unsaturated ketone intermediate (structure not explicitly detailed in the immediate search results, but is a key precursor).

  • Grignard Reaction for Side Chain Elaboration:

    • Prepare a Grignard reagent from magnesium turnings and vinyl bromide in dry THF.

    • To this Grignard reagent, add a solution of the α,β-unsaturated ketone intermediate in dry THF dropwise.

    • Allow the reaction to proceed for 1 hour, with occasional warming to 50°C.

    • Quench the reaction by adding a saturated solution of ammonium chloride.

    • Extract the product with ether, dry the organic layer over magnesium sulfate (MgSO₄), and concentrate to obtain the crude product containing the extended side chain.[3]

  • Lactone Ring Formation and Final Oxidation:

    • The subsequent steps involve the formation of the butenolide (lactone) ring and oxidation at the C-7 position.

    • Photooxygenation followed by treatment with cupric acetate is a method employed to introduce the 7-ketone functionality.[3]

  • Purification:

    • Purify the final product, this compound, using preparative thin-layer chromatography (TLC) on silica gel with a solvent system such as 6% methanol in chloroform.[3] The erythro and threo isomers can be separated at this stage.

Protocol 2: Stereoselective Synthesis of 23-Deoxythis compound

This protocol is adapted from the detailed synthesis of 23-deoxythis compound.[3]

Materials:

  • 3β-acetoxy-22,23-dinorchol-5-en-24-al

  • Reagents for Wittig-Horner reaction (e.g., bromoacetyl bromide, triethyl phosphite, sodium hydride)

  • Aluminum amalgam

  • Reagents for photooxygenation (e.g., Rose Bengal, oxygen source, light source)

  • Cupric acetate

  • Solvents for reaction and chromatography

Procedure:

  • Construction of the Lactone Ring via Intramolecular Wittig-Horner Reaction:

    • Esterify the hydroxyl group of the starting aldehyde with bromoacetyl bromide.

    • React the resulting bromoacetate with triethyl phosphite to form the corresponding phosphonate.

    • Treat the phosphonate with sodium hydride to induce an intramolecular Wittig-Horner reaction, yielding the unsaturated δ-lactone.

  • Conversion to the (22R)-hydroxy-24-ketone:

    • The epoxide intermediate is treated with aluminum amalgam to yield the (22R)-hydroxy-24-ketone.

  • Introduction of the 7-Ketone:

    • Perform a photooxygenation of the steroid diene using a sensitizer like Rose Bengal, followed by treatment with cupric acetate to introduce the ketone at the C-7 position.

  • Purification:

    • Purify the final product, 23-deoxythis compound, by chromatography on silica gel.

Visualizations

This compound Signaling Pathway in Achlya

The binding of this compound to its receptor on the male hyphae of Achlya is believed to initiate a signal transduction cascade, likely involving a G-protein coupled receptor and a MAP kinase pathway, culminating in changes in gene expression that lead to the development of antheridial branches.[5][6]

Antheridiol_Signaling_Pathway This compound This compound Receptor This compound Receptor (Cell Surface) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein MAPKKK MAP Kinase Kinase Kinase G_Protein->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (Activation) MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression (e.g., Cellulase) Transcription_Factors->Gene_Expression Antheridial_Branching Antheridial Branch Formation Gene_Expression->Antheridial_Branching

Caption: Proposed this compound signaling cascade in Achlya.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the major steps in the laboratory synthesis of this compound from fucosterol.

Antheridiol_Synthesis_Workflow Start Fucosterol Step1 Allylic Bromination & Dehydrohalogenation Start->Step1 Intermediate1 7-Dehydrofucosterol Step1->Intermediate1 Step2 Conversion to α,β-Unsaturated Ketone Intermediate1->Step2 Intermediate2 Steroidal Ketone Step2->Intermediate2 Step3 Grignard Reaction (with Vinyl Bromide) Intermediate2->Step3 Intermediate3 Side-Chain Extended Intermediate Step3->Intermediate3 Step4 Lactone Formation & Photooxygenation Intermediate3->Step4 End This compound Step4->End

Caption: Key stages in the synthesis of this compound.

References

Application Notes and Protocols for the Quantification of Antheridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheridiol is a steroidal sex pheromone produced by the female hyphae of the water mold Achlya.[1][2][3] It plays a crucial role in the sexual reproduction of this organism by inducing the formation of antheridial (male) branches in male strains and chemotropically attracting them to the female hyphae for fertilization.[3] The study of this compound and its signaling pathway provides a valuable model for understanding steroid hormone action and fungal reproductive biology. Accurate quantification of this compound is essential for research in fungal endocrinology, developmental biology, and for screening potential antifungal agents that may disrupt this signaling pathway.

This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques. While methods for other fungal sterols like ergosterol are well-established, specific protocols for this compound are less common. The following sections adapt established sterol analysis methodologies for this compound quantification.

This compound Signaling Pathway

This compound initiates a signaling cascade in the male hyphae of Achlya that leads to the development of antheridial branches. The female hyphae synthesize and secrete this compound from fucosterol, a common fungal sterol.[3] this compound then diffuses through the aqueous environment to the male hyphae, where it binds to a putative receptor, initiating a signal transduction cascade that results in changes in gene expression and morphogenesis.[4] This process is a classic example of hormonal control of development in fungi.

Antheridiol_Signaling_Pathway Fucosterol Fucosterol Antheridiol_synthesis Biosynthesis Fucosterol->Antheridiol_synthesis Precursor Female_Hyphae Female Hyphae Antheridiol_synthesis->Female_Hyphae Antheridiol_secreted This compound (Secreted) Female_Hyphae->Antheridiol_secreted Secretes Male_Hyphae Male Hyphae Antheridiol_secreted->Male_Hyphae Diffuses to Receptor Putative Receptor Male_Hyphae->Receptor Binds to Signal_Transduction Signal Transduction (MAPK Cascade) Receptor->Signal_Transduction Activates Gene_Expression Changes in Gene Expression Signal_Transduction->Gene_Expression Leads to Antheridial_Branch Antheridial Branch Formation Gene_Expression->Antheridial_Branch Induces

This compound signaling pathway in Achlya.

Sample Preparation: Extraction of this compound from Fungal Cultures

Effective extraction is a critical first step for accurate quantification. This compound is a lipophilic molecule and must be extracted from the aqueous culture medium or the fungal mycelia using organic solvents. The following protocol is a general guideline that can be optimized.

Protocol: this compound Extraction

1. Culture Preparation:

  • Grow Achlya species in a suitable liquid medium until the desired growth phase is reached.

  • Separate the mycelia from the culture medium by filtration. The culture filtrate is the primary source of secreted this compound.

2. Liquid-Liquid Extraction (from culture filtrate):

  • To the culture filtrate, add an equal volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Shake the mixture vigorously in a separatory funnel for 2-3 minutes.

  • Allow the layers to separate, and collect the organic (lower) layer.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Pool the organic extracts.

3. Mycelial Extraction (optional):

  • To extract intracellular this compound, homogenize the collected mycelia in a solvent mixture like methanol/chloroform (2:1, v/v).

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant containing the lipid extract.

4. Saponification (to remove interfering lipids):

  • Add an equal volume of 1 M methanolic KOH to the pooled organic extract.

  • Incubate at 80°C for 30-60 minutes to hydrolyze triglycerides.

  • After cooling, add an equal volume of water and re-extract the non-saponifiable lipids (containing this compound) with hexane or ethyl acetate.

5. Solid-Phase Extraction (SPE) for Clean-up:

  • Dry the final organic extract under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a non-polar solvent (e.g., hexane).

  • Load the sample onto a pre-conditioned silica or C18 SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove interfering compounds.

  • Elute this compound with a more polar solvent or a solvent gradient (e.g., hexane:ethyl acetate mixtures).

6. Final Preparation:

  • Evaporate the eluted fraction to dryness under nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase to be used for HPLC or LC-MS analysis, or a suitable solvent for GC-MS derivatization.

Extraction_Workflow start Fungal Culture filtration Filtration start->filtration filtrate Culture Filtrate filtration->filtrate mycelia Mycelia filtration->mycelia lle Liquid-Liquid Extraction (Ethyl Acetate) filtrate->lle mycelial_extraction Mycelial Extraction (Methanol/Chloroform) mycelia->mycelial_extraction saponification Saponification (Methanolic KOH) lle->saponification mycelial_extraction->saponification spe Solid-Phase Extraction (SPE) (Silica or C18) saponification->spe evaporation Evaporation & Reconstitution spe->evaporation end Sample for Analysis evaporation->end HPLC_Workflow Sample Reconstituted Sample HPLC HPLC System (C18 Column) Sample->HPLC Inject Detection UV/DAD Detector (~282 nm) HPLC->Detection Elution Chromatogram Chromatogram Detection->Chromatogram Data Acquisition Quantification Quantification (vs. Standard Curve) Chromatogram->Quantification Peak Area Integration GCMS_Workflow Sample Dry Sample Extract Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC GC System (HP-5MS Column) Derivatization->GC Inject MS Mass Spectrometer (EI, SIM/Scan) GC->MS Elution & Ionization Data Mass Spectrum & Chromatogram MS->Data Data Acquisition Quantification Quantification (vs. Internal Standard) Data->Quantification Peak Area Ratio LCMS_Workflow Sample Reconstituted Sample LC LC System (C18 or PFP Column) Sample->LC Inject MSMS Tandem MS (APCI/ESI, MRM) LC->MSMS Elution & Ionization MRM_Data MRM Chromatogram MSMS->MRM_Data Data Acquisition Quantification Quantification (vs. Isotope-Labeled IS) MRM_Data->Quantification Peak Area Ratio

References

Mass Spectrometry for the Identification and Characterization of Antheridiol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheridiol is a steroidal sex pheromone produced by the female mycelia of the water mold Achlya bisexualis and other related species.[1][2] It plays a crucial role in initiating the sexual reproduction cascade by inducing the formation of antheridial hyphae in male strains.[2][3] The precise identification and characterization of this compound are paramount for studies in fungal biology, chemical ecology, and for potential applications in drug development, particularly in the search for novel antifungal agents. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this compound. This document provides detailed application notes and protocols for the identification and characterization of this compound using mass spectrometry.

This compound: Chemical Properties

This compound is a C29 steroid with a lactone functional group in its side chain. Its chemical properties are essential for developing appropriate analytical methods.

PropertyValueReference
Molecular Formula C₂₉H₄₂O₅[1][4]
Molecular Weight 470.64 g/mol [1][4]
Exact Mass 470.30322444 Da[5]
Structure Steroidal lactone[1][2]

Experimental Protocols

Extraction of this compound from Fungal Cultures

This protocol is adapted from general methods for extracting secondary metabolites from fungal cultures.

Materials:

  • Achlya spp. culture grown in a suitable liquid medium.

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Glass vials

Procedure:

  • Grow the female strain of Achlya spp. in a liquid medium until sufficient biomass is achieved.

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a small volume of methanol or a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing a specific LC-MS/MS method for this compound, based on established methods for steroid analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Suggested Starting Conditions):

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS Parameters (Hypothetical MRM Transitions):

This compound is expected to ionize well in positive electrospray ionization mode ([M+H]⁺). The fragmentation of the steroid backbone and the lactone side chain can be used to generate specific multiple reaction monitoring (MRM) transitions for quantification. Based on the fragmentation of similar steroidal lactones, such as withanolides, common losses include water and the lactone moiety.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - HypotheticalCollision Energy (eV) - To be optimized
This compound471.3Loss of H₂O: 453.3To be optimized
Loss of lactone side chainTo be optimized
Further fragmentation of the steroid backboneTo be optimized
Internal Standard (e.g., deuterated steroid)To be selectedTo be determinedTo be optimized

Note: The selection of precursor and product ions, as well as collision energies, requires experimental optimization using an this compound standard.

Data Presentation

Currently, there is a lack of publicly available quantitative data on this compound production in fungal cultures. The following table is a template for researchers to present their own quantitative findings.

Table 1: Quantitative Analysis of this compound Production in Achlya spp.

StrainCulture ConditionThis compound Concentration (ng/mL)Standard Deviation
Achlya bisexualis (Female)Standard MediumData to be filledData to be filled
Achlya ambisexualis (Female)Standard MediumData to be filledData to be filled
Achlya spp. (Male)Standard MediumNot DetectedN/A
Achlya bisexualis (Female)Nutrient-rich MediumData to be filledData to be filled

Visualizations

This compound Identification Workflow

The following diagram illustrates the general workflow for the identification and characterization of this compound using mass spectrometry.

Antheridiol_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Liquid-Liquid or Solid-Phase Extraction Purification Purification Extraction->Purification e.g., SPE LC-MS/MS LC-MS/MS Purification->LC-MS/MS Inject into LC System Data Acquisition Data Acquisition LC-MS/MS->Data Acquisition MRM Mode Data Analysis Data Analysis Data Acquisition->Data Analysis Peak Integration & Quantification Identification & Characterization Identification & Characterization Data Analysis->Identification & Characterization Confirmation of This compound Presence

Caption: Workflow for this compound Identification.

This compound Signaling Pathway in Achlya

This diagram provides a simplified overview of the hormonal signaling cascade initiated by this compound in Achlya.

Antheridiol_Signaling_Pathway cluster_female Female Mycelium cluster_male Male Mycelium cluster_female_response Female Mycelium (Response) Fucosterol_F Fucosterol This compound This compound (Pheromone) Fucosterol_F->this compound Biosynthesis Secretion_A Secretion This compound->Secretion_A Receptor This compound Receptor Secretion_A->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Gene_Expression Changes in Gene Expression Signaling_Cascade->Gene_Expression Antheridial_Hyphae Antheridial Hyphae Formation Gene_Expression->Antheridial_Hyphae Oogoniol_Production Oogoniol Production Gene_Expression->Oogoniol_Production Oogoniol_Receptor Oogoniol Receptor Oogoniol_Production->Oogoniol_Receptor Acts on Oogonia_Formation Oogonia Formation Oogoniol_Receptor->Oogonia_Formation

Caption: this compound Signaling Pathway in Achlya.

Conclusion

Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the sensitive and specific identification and characterization of this compound. The protocols and information provided in this application note serve as a comprehensive guide for researchers in fungal biology and drug discovery. While further optimization of MS parameters is necessary, the outlined methods provide a solid foundation for the analysis of this important fungal sex hormone. The development of robust analytical methods for this compound will undoubtedly contribute to a deeper understanding of fungal reproductive biology and may unveil new avenues for antifungal drug development.

References

Application Notes & Protocols for Studying Antheridiol Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of antheridiol signaling pathways in the water mold Achlya and detailed protocols for their investigation. This compound, a steroid hormone, plays a crucial role in inducing sexual differentiation in male strains of Achlya, making it a valuable model system for studying steroid hormone action in eukaryotes.

Introduction to this compound Signaling

This compound is a steroid pheromone secreted by female strains of the aquatic fungus Achlya ambisexualis and Achlya bisexualis. It triggers the development of antheridial hyphae, the male reproductive structures. This process is a classic example of hormonal control of sexual differentiation and involves a series of coordinated cellular events, including receptor binding, signal transduction, and changes in gene expression, ultimately leading to morphological changes. The study of this pathway offers insights into the evolution of steroid signaling and presents potential targets for antifungal drug development.

The this compound signaling cascade is initiated by the binding of this compound to a specific intracellular receptor protein in the male hyphae. This binding event is believed to trigger a downstream signaling pathway that results in the localized softening of the hyphal wall through the action of enzymes like cellulase, allowing for the emergence of the antheridial branch. This entire process is dependent on new RNA and protein synthesis, indicating that this compound regulates gene expression.

Key Components of the this compound Signaling Pathway

While the complete this compound signaling pathway is not yet fully elucidated, several key components have been identified.

  • This compound: The steroidal pheromone that initiates the signaling cascade.

  • This compound Receptor: A putative intracellular steroid-binding protein found in the cytosol of male Achlya cells. This receptor binds this compound with high affinity and specificity. It is part of a larger protein complex that includes an 85-kilodalton heat shock protein (hsp85).

  • Downstream Effectors: The immediate downstream signaling molecules that are activated upon receptor-ligand binding are not well characterized. However, the induction of cellulase activity is a known downstream effect.

  • Target Genes: The specific genes that are transcriptionally regulated by the this compound signaling pathway are largely unknown, though they are presumed to include genes encoding cellulases and proteins involved in hyphal growth and differentiation.

Below is a diagram illustrating the current understanding of the this compound signaling pathway.

Antheridiol_Signaling_Pathway cluster_cell Male Hyphal Cell This compound This compound Receptor This compound Receptor (Cytosolic) This compound->Receptor Binds CellMembrane ActivatedReceptor Activated Receptor Complex Receptor->ActivatedReceptor HSP85 HSP85 HSP85->Receptor SignalCascade Signal Transduction Cascade (Largely Unknown) ActivatedReceptor->SignalCascade Nucleus Nucleus SignalCascade->Nucleus GeneExpression Transcriptional Regulation mRNA mRNA (e.g., Cellulase) GeneExpression->mRNA ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Cellulase Cellulase ProteinSynthesis->Cellulase Vesicles Vesicle Transport Cellulase->Vesicles WallSoftening Cell Wall Softening Vesicles->WallSoftening Branching Antheridial Branch Formation WallSoftening->Branching

Figure 1: this compound Signaling Pathway in Achlya.

Quantitative Data Summary

The following table summarizes the known quantitative data for the this compound receptor from Achlya ambisexualis.

ParameterValueReference
Binding Affinity (Kd) ~7 x 10-10 M
Maximum Binding Capacity 1,100 - 2,000 fmoles/mg protein
Sedimentation Coefficient 8.3 S

Experimental Protocols

This section provides detailed protocols for key experiments used to study the this compound signaling pathway.

This protocol is adapted from general steroid binding assay procedures and the specific findings for the this compound receptor. It is designed to characterize the binding of this compound to its cytosolic receptor.

Objective: To determine the binding affinity (Kd) and maximum binding capacity (Bmax) of the this compound receptor.

Materials:

  • Male strain of Achlya ambisexualis

  • Liquid culture medium (e.g., Glucose-Yeast Extract Broth)

  • [³H]-labeled this compound or a suitable labeled analog

  • Unlabeled this compound

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 10% glycerol)

  • Dithiothreitol (DTT)

  • Liquid nitrogen

  • Mortar and pestle

  • Ultracentrifuge

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Protein assay kit (e.g., Bradford or BCA)

Workflow Diagram:

Receptor_Binding_Assay_Workflow Start Start: Culture Male Achlya Harvest Harvest Mycelia Start->Harvest Grind Grind in Liquid Nitrogen Harvest->Grind Homogenize Homogenize in Buffer Grind->Homogenize Centrifuge Ultracentrifuge to Obtain Cytosol Homogenize->Centrifuge Incubate Incubate Cytosol with [³H]-Antheridiol +/- Unlabeled this compound Centrifuge->Incubate Separate Separate Bound from Free Ligand (e.g., Sephadex G-50 column) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Scatchard Plot) Quantify->Analyze End End: Determine Kd and Bmax Analyze->End

Figure 2: Workflow for this compound Receptor Binding Assay.

Procedure:

  • Culture Growth: Grow the male strain of A. ambisexualis in liquid medium to the desired density.

  • Cytosol Preparation:

    • Harvest the mycelia by filtration and wash with cold distilled water.

    • Freeze the mycelia in liquid nitrogen and grind to a fine powder using a mortar and pestle.

    • Resuspend the powdered mycelia in ice-cold binding buffer containing DTT and protease inhibitors.

    • Homogenize the suspension and then centrifuge at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction (supernatant).

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Binding Assay:

    • Set up a series of tubes containing a fixed amount of cytosol.

    • For total binding, add increasing concentrations of [³H]-antheridiol.

    • For non-specific binding, add increasing concentrations of [³H]-antheridiol plus a 100-fold excess of unlabeled this compound.

    • Incubate the tubes at 4°C for a predetermined time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound [³H]-antheridiol from the free ligand using a suitable method such as gel filtration (e.g., Sephadex G-50 spin columns).

  • Quantification:

    • Measure the radioactivity in the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

    • Analyze the specific binding data using Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

This protocol is a generalized method for determining cellulase activity, which is induced by this compound.

Objective: To quantify the cellulase activity in the culture medium of Achlya following this compound treatment.

Materials:

  • This compound-treated and control cultures of male Achlya

  • Culture supernatant (as the enzyme source)

  • Substrate: 1% Carboxymethylcellulose (CMC) in 0.05 M citrate buffer (pH 5.0)

  • Dinitrosalicylic acid (DNS) reagent

  • Glucose standards

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Grow male Achlya in the presence and absence of this compound.

    • Collect the culture medium at various time points and centrifuge to remove mycelia. The supernatant is the enzyme source.

  • Enzyme Reaction:

    • Add 0.5 mL of the culture supernatant to 0.5 mL of the CMC substrate solution.

    • Incubate the reaction mixture at a suitable temperature (e.g., 50°C) for 30 minutes.

  • Stopping the Reaction and Color Development:

    • Stop the reaction by adding 3 mL of DNS reagent.

    • Boil the mixture for 5-10 minutes to allow for color development. The reducing sugars produced by cellulase activity will react with the DNS reagent.

  • Measurement:

    • After cooling, add 20 mL of distilled water and measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of glucose.

    • Determine the amount of reducing sugar produced in your samples by comparing their absorbance to the glucose standard curve.

    • One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose per minute under the assay conditions.

This protocol provides a general framework for identifying proteins that are newly synthesized in response to this compound treatment.

Objective: To identify proteins whose synthesis is induced by this compound.

Materials:

  • Male strain of Achlya

  • This compound

  • [³⁵S]-methionine or other radiolabeled amino acid

  • Protein extraction buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Autoradiography film or phosphorimager

Procedure:

  • Hormone Treatment and Labeling:

    • Grow the male Achlya strain to a suitable density.

    • Add this compound to the experimental cultures and an equivalent volume of solvent to the control cultures.

    • After a desired induction period, add [³⁵S]-methionine to both control and treated cultures and incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.

  • Protein Extraction:

    • Harvest the mycelia and extract total protein using a suitable extraction buffer.

  • Protein Separation:

    • Separate the labeled proteins by one- or two-dimensional SDS-PAGE.

  • Detection:

    • Visualize the newly synthesized proteins by autoradiography or phosphorimaging.

  • Analysis:

    • Compare the protein profiles of the this compound-treated and control samples to identify protein bands that are present or have increased intensity in the treated sample. These represent this compound-induced proteins. Further analysis by mass spectrometry can be used to identify these proteins.

Future Directions and Drug Development Implications

The this compound signaling pathway in Achlya remains a fertile ground for research. Key future directions include:

  • Cloning and sequencing of the this compound receptor gene: This will allow for detailed structure-function studies and comparison with other steroid receptors.

  • Identification of downstream signaling components: Techniques such as yeast two-hybrid screening, co-immunoprecipitation, and phosphoproteomics can be used to identify proteins that interact with the activated receptor and transmit the signal.

  • Transcriptomic analysis: RNA-sequencing of this compound-treated and control cells will provide a comprehensive view of the genes regulated by this hormone.

  • Identification of this compound response elements: Once target genes are identified, their promoter regions can be analyzed to find common DNA sequence motifs that may serve as binding sites for transcription factors activated by the this compound pathway.

From a drug development perspective, a detailed understanding of this pathway could lead to the design of novel antifungal agents. For instance, molecules that act as antagonists to the this compound receptor could disrupt the sexual reproduction of oomycete pathogens, which include many devastating plant pathogens. Furthermore, as steroid signaling pathways are conserved, insights gained from Achlya could be applicable to understanding and targeting similar pathways in pathogenic fungi that infect humans.

Application Notes and Protocols for Antheridiol Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheridiol is a steroidal pheromone that plays a crucial role in initiating sexual reproduction in the water mold Achlya. It is secreted by female strains and induces the formation of antheridial (male) hyphae in male strains, with biological activity observed at concentrations as low as 10⁻¹¹ M. The high specificity and potency of this compound suggest the presence of a dedicated receptor system, making it a target of interest for studying fungal endocrinology and developing novel antifungal agents. This document provides detailed protocols for an this compound receptor binding assay, leveraging a competitive binding format. This assay is essential for quantifying the affinity of this compound and its analogs to the receptor and for screening potential antagonists.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters for the this compound receptor binding assay. Table 1 provides known binding data from the literature, while Table 2 presents a hypothetical dataset from a competitive binding experiment designed to determine the inhibition constant (Ki) of a test compound.

Table 1: this compound Receptor Binding Parameters

ParameterValueSpecies/StrainReference
Ligand[1,2-³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA)Achlya ambisexualis(Riehl & Toft, 1984)
Apparent Kd7 x 10⁻¹⁰ MAchlya ambisexualis(Riehl & Toft, 1984)
Bmax1100-2000 fmoles/mg proteinAchlya ambisexualis(Riehl & Toft, 1984)

Table 2: Hypothetical Competitive Binding Data for a Test Compound

Competitor Conc. (M)% Specific Binding
1.00E-1198.5
1.00E-1092.1
1.00E-0975.3
1.00E-0850.2
1.00E-0724.8
1.00E-068.9
1.00E-052.1
Calculated IC₅₀ 1.00E-08 M
Calculated Kᵢ 5.88E-09 M

Note: Kᵢ was calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K d), where [L] is the concentration of the radioligand and K d is its dissociation constant.

II. Experimental Protocols

A. Preparation of Cytosolic Extract from Achlya

This protocol is adapted from general fungal cell lysis procedures and is optimized for the recovery of soluble cytosolic proteins, including the this compound receptor.

Materials:

  • Achlya male strain vegetative hyphae

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM KCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, and 1X protease inhibitor cocktail.

  • Ultracentrifuge and tubes

  • Bradford assay reagent

Procedure:

  • Grow the male strain of Achlya in a suitable liquid medium until a sufficient mass of vegetative hyphae is obtained.

  • Harvest the hyphae by filtration and wash with sterile, distilled water.

  • Blot the hyphae to remove excess water and immediately freeze in liquid nitrogen.

  • Grind the frozen hyphae to a fine powder using a pre-chilled mortar and pestle.

  • Resuspend the powdered mycelia in ice-cold Extraction Buffer (approximately 3 mL of buffer per gram of wet weight).

  • Homogenize the suspension on ice using a Dounce homogenizer or a similar apparatus.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and organelles.

  • Carefully collect the supernatant and transfer it to ultracentrifuge tubes.

  • Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • The resulting supernatant is the cytosolic extract. Carefully collect it, avoiding the pellet.

  • Determine the protein concentration of the cytosolic extract using the Bradford assay.

  • Aliquot the extract and store at -80°C until use.

B. Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled test compounds for the this compound receptor using a radiolabeled this compound analog (e.g., [³H]7dA) as the tracer.[1][2][3][4]

Materials:

  • Achlya cytosolic extract (receptor source)

  • Radiolabeled this compound (e.g., [³H]7dA)

  • Unlabeled this compound (for standard curve and non-specific binding)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 5 mM MgCl₂, 1 mM DTT.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation:

    • Dilute the cytosolic extract in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL.

    • Prepare a solution of radiolabeled this compound in Assay Buffer at a concentration equal to its K d (approximately 0.7 nM).

    • Prepare serial dilutions of unlabeled this compound and test compounds in Assay Buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radiolabeled this compound, and 100 µL of cytosolic extract.

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 10⁻⁵ M), 50 µL of radiolabeled this compound, and 100 µL of cytosolic extract.

    • Competitive Binding: Add 50 µL of each concentration of the test compound (or unlabeled this compound for the standard curve), 50 µL of radiolabeled this compound, and 100 µL of cytosolic extract.

  • Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Filtration:

    • Pre-soak the filter plate with Wash Buffer.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from free ligand.

    • Wash each well of the filter plate three times with 200 µL of ice-cold Wash Buffer.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding and competitive binding counts.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

III. Visualizations

A. Experimental Workflow

Antheridiol_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Cytosolic Extract (Receptor Source) Incubation Incubate Receptor, [³H]this compound, and Competitor at 4°C Receptor_Prep->Incubation Radioligand [³H]this compound (Labeled Ligand) Radioligand->Incubation Competitor Unlabeled Ligand (this compound or Test Compound) Competitor->Incubation Filtration Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis

Caption: Workflow for the this compound receptor competitive binding assay.

B. Hypothesized this compound Signaling Pathway

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (AR) This compound->Receptor Binding AR_Complex This compound-AR Complex Receptor->AR_Complex DNA DNA (Hormone Response Element) AR_Complex->DNA Translocation & Binding Transcription Transcription DNA->Transcription Activation mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Biological Response (Antheridial Hyphae Formation) Proteins->Response

Caption: Hypothesized signaling pathway for this compound in Achlya.

References

Application Notes and Protocols for Gene Expression Analysis in Response to Antheridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheridiol is a steroidal pheromone that plays a crucial role in initiating sexual reproduction in the water mold Achlya ambisexualis. Secreted by female strains, it induces the formation of antheridial hyphae (male reproductive structures) in male strains. This process is dependent on the regulation of gene expression, making it an excellent model system for studying steroid hormone signaling in a simple eukaryote. Understanding the genetic response to this compound can provide insights into fundamental mechanisms of hormone action and may inform the development of novel antifungal agents that disrupt fungal reproduction.

These application notes provide a comprehensive overview of the methods used to analyze gene expression in response to this compound, including detailed experimental protocols and data interpretation guidelines.

This compound Signaling Pathway

This compound is believed to function in a manner analogous to steroid hormones in higher eukaryotes. It diffuses into the target cell and binds to a specific intracellular receptor. This hormone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Male Hyphal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (Inactive) This compound->Receptor Binding & Activation Complex This compound-Receptor Complex (Active) Receptor->Complex DNA DNA Complex->DNA Translocation HRE Hormone Response Element (HRE) Complex->HRE Binding Gene Target Gene (e.g., cellulase, branching factors) HRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Physiological Response Physiological Response Protein->Physiological Response

Caption: this compound signaling pathway in Achlya.

Methods for Gene Expression Analysis

Several robust methods can be employed to analyze the changes in gene expression following this compound treatment. The choice of method depends on the scale of the investigation, from targeted gene analysis to genome-wide screening.

1. Quantitative Real-Time PCR (qRT-PCR): This is a highly sensitive and specific method for quantifying the expression of a small number of target genes. It is often used to validate findings from larger-scale analyses like RNA-Seq.

2. RNA Sequencing (RNA-Seq): This next-generation sequencing (NGS) technique provides a comprehensive and unbiased view of the entire transcriptome. It is ideal for discovering novel genes and pathways regulated by this compound.

3. Microarray Analysis: While largely superseded by RNA-Seq, microarrays can still be a cost-effective method for analyzing the expression of a predefined set of genes.

Experimental Workflow

A typical workflow for analyzing this compound-induced gene expression involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_analysis Gene Expression Analysis cluster_qRT_PCR qRT-PCR cluster_RNA_Seq RNA-Seq Culture 1. Culture of Achlya (Male Strain) Treatment 2. This compound Treatment (and Control) Culture->Treatment Harvest 3. Mycelial Harvest Treatment->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction QC 5. RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC cDNA_Synth 6a. cDNA Synthesis QC->cDNA_Synth Library_Prep 6b. Library Preparation QC->Library_Prep qRT_PCR_Run 7a. qRT-PCR cDNA_Synth->qRT_PCR_Run qRT_PCR_Data 8a. Data Analysis (Relative Quantification) qRT_PCR_Run->qRT_PCR_Data Sequencing 7b. Next-Generation Sequencing Library_Prep->Sequencing RNA_Seq_Data 8b. Bioinformatic Analysis (DEGs, Pathway Analysis) Sequencing->RNA_Seq_Data

Caption: Experimental workflow for gene expression analysis.

Quantitative Data Summary

Table 1: Hypothetical Relative Gene Expression in Achlya in Response to this compound (qRT-PCR)

Gene NamePutative FunctionFold Change (this compound vs. Control)
AaCel1Cellulase8.5
AaChi1Chitinase1.2
AaAct1Actin1.0 (Housekeeping)
AaTub2Beta-tubulin1.1
AR-1This compound Receptor2.5
Bf-1Branching Factor 16.2

Table 2: Hypothetical Differentially Expressed Genes (DEGs) from RNA-Seq Analysis

Gene IDPutative FunctionLog2 Fold Changep-value
Ach_00123Cellulase3.11.2e-8
Ach_04567Transcription Factor (bHLH)2.53.4e-6
Ach_08910Cytochrome P450-2.15.6e-5
Ach_11223Heat Shock Protein 901.89.1e-4
Ach_15432This compound Receptor1.32.2e-3
Ach_22334Protein Kinase2.07.8e-5

Detailed Experimental Protocols

Protocol 1: this compound Treatment of Achlya ambisexualis

  • Culture Preparation: Inoculate the male strain of A. ambisexualis into a suitable liquid medium (e.g., PYG broth) and grow at 25°C with gentle shaking until a sufficient mycelial mass is obtained.

  • Starvation (Optional but Recommended): To reduce basal gene expression, transfer the mycelium to a nutrient-limiting medium for 2-4 hours prior to hormone treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in ethanol.

    • Add this compound to the culture medium to a final concentration of 1-10 ng/mL.

    • For the control group, add an equivalent volume of ethanol.

  • Incubation: Incubate the treated and control cultures for the desired time points (e.g., 30 min, 1h, 2h, 4h) at 25°C.

  • Harvesting:

    • Quickly filter the mycelium from the medium using a Büchner funnel.

    • Wash the mycelium with sterile, ice-cold water.

    • Blot the mycelium dry and immediately freeze it in liquid nitrogen.

    • Store the samples at -80°C until RNA extraction.

Protocol 2: Total RNA Extraction from Achlya

This protocol is adapted for fungi with robust cell walls.

  • Homogenization:

    • Grind the frozen mycelium to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Lysis:

    • Transfer the powdered mycelium to a tube containing a TRIzol-based reagent.

    • Vortex vigorously for 1-2 minutes to ensure complete lysis.

  • Phase Separation:

    • Add chloroform, shake vigorously, and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add isopropanol and incubate at room temperature for 10 minutes to precipitate the RNA.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Washing and Resuspension:

    • Discard the supernatant and wash the RNA pellet with 75% ethanol.

    • Air-dry the pellet and resuspend it in RNase-free water.

  • DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Quality Control: Assess the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a Bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • Primer Design: Design primers specific to your target and housekeeping genes. Ensure primers have similar melting temperatures and produce amplicons of 100-200 bp.

  • qRT-PCR Reaction:

    • Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based master mix.

    • Run the reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (e.g., actin).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 4: RNA Sequencing (RNA-Seq)

  • Library Preparation:

    • Start with high-quality total RNA (RIN > 8.0).

    • Deplete ribosomal RNA (rRNA) using a commercially available kit.

    • Fragment the rRNA-depleted RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library by PCR.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the reads to a reference genome of Achlya.

    • Differential Gene Expression Analysis: Use software packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in response to this compound.

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to understand the biological functions of the differentially expressed genes.

Conclusion

The study of gene expression in response to this compound in Achlya provides a powerful system for dissecting the molecular mechanisms of steroid hormone action. The protocols and guidelines presented here offer a robust framework for researchers to investigate this fascinating biological process, from targeted gene analysis to comprehensive transcriptomic profiling. Such studies will not only advance our fundamental understanding of signal transduction but may also pave the way for novel strategies to control fungal growth and reproduction.

Application Notes and Protocols for Radiolabeled Antheridiol in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antheridiol is a steroid pheromone that plays a crucial role in the sexual reproduction of the water mold Achlya.[1][2] Produced by female strains, it induces the formation of antheridial hyphae in male strains, a critical step in their sexual differentiation.[1][3] The study of this compound's interaction with its cognate receptor provides a valuable model for understanding steroid hormone action in a simple eukaryotic organism.[4] Radioligand binding assays using radiolabeled this compound are powerful tools for characterizing the receptor's binding affinity, specificity, and density.[5][6] These studies are fundamental for elucidating the molecular mechanisms of this compound signaling.

A biologically active, tritium-labeled derivative of this compound, [1,2-³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA), has been successfully synthesized and utilized in these binding studies.[7] Research has identified a specific, high-affinity this compound-binding protein within the cytosol of male Achlya ambisexualis cells, which is believed to be the endogenous receptor.[4][7] This document provides detailed protocols for conducting radioligand binding assays with radiolabeled this compound to characterize this receptor.

Quantitative Data Summary: this compound Receptor Binding Properties

The following table summarizes the key binding parameters of the this compound receptor in Achlya ambisexualis as determined by radioligand binding studies.

ParameterValueRadioligand UsedSource
Equilibrium Dissociation Constant (Kd) ~7 x 10-10 M[³H]7-deoxy-7-dihydro-antheridiol[7]
Maximum Binding Capacity (Bmax) 1100 - 2000 fmoles/mg protein[³H]7-deoxy-7-dihydro-antheridiol[7]
Sedimentation Coefficient (Low Ionic Strength) 8.3 S[³H]7-deoxy-7-dihydro-antheridiol[7]
Sedimentation Coefficient (High Ionic Strength) 3.6 S[³H]7-deoxy-7-dihydro-antheridiol[7]
Molecular Weight (Approximate) 192,000Not Specified[4]

This compound Signaling Pathway

This compound initiates a signaling cascade in the male hyphae of Achlya, leading to sexual differentiation. The female mycelium secretes this compound, which then binds to a cytosolic receptor in the male cell.[1][7] This binding event is believed to trigger a series of downstream cellular responses, including the synthesis of RNA, which is essential for the differentiation process.[8] One of the key morphological changes is the formation of antheridial branches, which is thought to be initiated by localized cell wall softening mediated by the enzyme cellulase.[3] The male, in response to this compound, is also induced to secrete its own hormones, the oogoniols, which then act on the female to induce the formation of oogonial initials.[1]

Antheridiol_Signaling_Pathway cluster_female Female Mycelium cluster_male Male Mycelium Female Female Strain This compound This compound Female->this compound Secretes Antheridiol_Receptor Cytosolic this compound Receptor RNA_Synthesis RNA Synthesis Antheridiol_Receptor->RNA_Synthesis Induces Oogoniol_Secretion Oogoniol Secretion Antheridiol_Receptor->Oogoniol_Secretion Induces Cellulase_Activation Cellulase Activation RNA_Synthesis->Cellulase_Activation Leads to Antheridial_Branch Antheridial Branch Formation Cellulase_Activation->Antheridial_Branch Initiates Oogoniol Oogoniol Oogoniol_Secretion->Oogoniol This compound->Antheridiol_Receptor Binds to Oogoniol->Female Acts on Antheridiol_Binding_Workflow cluster_prep Preparation Culture 1. Culture Male Achlya Harvest 2. Harvest & Freeze Mycelia Culture->Harvest Extract 3. Prepare Cytosolic Extract Harvest->Extract Quantify 4. Quantify Protein Concentration Extract->Quantify Saturation 5a. Saturation Assay (Varying [³H]this compound) Quantify->Saturation Competition 5b. Competition Assay (Varying [Unlabeled Ligand]) Quantify->Competition Plot_Sat 6a. Plot Specific Binding vs. [Ligand] Saturation->Plot_Sat Plot_Comp 6b. Plot % Binding vs. [Competitor] Competition->Plot_Comp Calc_Kd_Bmax 7a. Calculate K_d and B_max Plot_Sat->Calc_Kd_Bmax Calc_IC50_Ki 7b. Calculate IC₅₀ and K_i Plot_Comp->Calc_IC50_Ki

References

Application of Antheridiol in Inducing Sexual Structures in Achlya

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The water mold Achlya, a genus of oomycetes, serves as a classic model system for studying hormonal regulation of sexual reproduction in eukaryotes. The process is orchestrated by a series of steroid hormones, with antheridiol being a key initiating molecule. This compound, secreted by female strains of Achlya, induces the formation of male sexual structures, the antheridial hyphae, in male strains.[1][2] This induction is a highly specific and concentration-dependent process, making it a valuable tool for research in developmental biology, endocrinology, and drug discovery.

The mechanism of this compound action involves its binding to a specific cytosolic receptor protein in the male hyphae.[3][4] This hormone-receptor complex is believed to translocate to the nucleus, where it modulates gene expression, leading to the physiological and morphological changes associated with male sexual differentiation. A primary downstream effect is the localized softening of the hyphal wall, mediated by the enzyme cellulase, which allows for the emergence of the antheridial branches.[2][5]

Beyond the induction of antheridial hyphae, this compound also triggers the male mycelium to synthesize and secrete a second set of hormones, the oogoniols. These oogoniols then act on the female mycelium to induce the formation of the female sexual structures, the oogonia.[1] This reciprocal hormonal signaling ensures the coordinated development of both male and female reproductive organs, culminating in fertilization.

The specificity and potency of this compound make the Achlya system an excellent bioassay for steroidal compounds and potential endocrine disruptors. Understanding the signaling pathway and the enzymes involved, such as cellulase, can also provide targets for the development of novel antifungal agents, particularly against pathogenic oomycetes.

Quantitative Data

Table 1: this compound Receptor Binding Affinity in Achlya ambisexualis

ParameterValueReference
Dissociation Constant (Kd)~7 x 10-10 M[4]
Receptor Molecular Weight~192,000 Da[3]

Table 2: Effective Concentrations of this compound for Induction of Antheridial Hyphae

This compound ConcentrationObserved EffectReference
2.5 ng/mLMaximum induction of antheridial initials in the presence of glucose and lactalbumin hydrolysate[6]
Down to 10-11 MBiologically active[7]

Experimental Protocols

Protocol 1: Bioassay for this compound-Induced Antheridial Hyphae Formation in Achlya ambisexualis

This protocol describes a method to quantify the biological activity of this compound by measuring the number of antheridial branches induced on a male strain of Achlya ambisexualis.

Materials:

  • Male strain of Achlya ambisexualis (e.g., ATCC 11398)

  • Female strain of Achlya ambisexualis (for positive control, optional)

  • This compound standard solution (in ethanol or DMSO)

  • Sterile distilled water

  • Defined liquid medium (e.g., Barksdale's Medium)

  • Petri dishes (60 mm)

  • Micropipettes and sterile tips

  • Incubator (25°C)

  • Microscope (with 100x and 400x magnification)

Procedure:

  • Culture Preparation:

    • Grow the male strain of A. ambisexualis in a Petri dish containing a suitable agar medium (e.g., potato dextrose agar) at 25°C until a healthy mycelial mat is formed.

    • Prepare a spore suspension or use small agar plugs of the mycelium for inoculation.

  • Bioassay Setup:

    • To each 60 mm Petri dish, add 10 mL of sterile defined liquid medium.

    • Inoculate the center of each dish with a small agar plug (approximately 5 mm in diameter) of the male A. ambisexualis mycelium.

    • Prepare a dilution series of this compound in the defined liquid medium. A suggested range of final concentrations is 0.1 ng/mL, 1 ng/mL, 10 ng/mL, and 100 ng/mL. Include a solvent control (medium with the same concentration of ethanol or DMSO used to dissolve the this compound) and a negative control (medium only).

    • Add the this compound dilutions to the respective Petri dishes.

  • Incubation:

    • Incubate the Petri dishes at 25°C in the dark for 16-24 hours. This incubation time allows for sufficient growth and response to the hormone.

  • Quantification of Antheridial Branches:

    • After the incubation period, observe the mycelium at the periphery of the colony under a microscope.

    • Select several random fields of view at a specific distance from the edge of the inoculum plug.

    • Count the number of antheridial branches per unit length of the leading hyphae or per field of view. Antheridial branches are typically short, thin, and often curved.

    • For each concentration, calculate the average number of branches and the standard deviation.

  • Data Analysis:

    • Plot the average number of antheridial branches against the concentration of this compound to generate a dose-response curve.

Visualizations

Signaling Pathway of this compound in Achlya

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Male Hyphal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Physiological Response This compound This compound Receptor Cytosolic Receptor This compound->Receptor HormoneReceptor This compound-Receptor Complex Receptor->HormoneReceptor Binding DNA DNA HormoneReceptor->DNA Translocation GeneExpression Transcription & Translation DNA->GeneExpression Activation Cellulase Cellulase GeneExpression->Cellulase WallSoftening Localized Cell Wall Softening Cellulase->WallSoftening Enzymatic Activity Branching Antheridial Branch Formation WallSoftening->Branching

Caption: this compound signaling pathway in Achlya.

Experimental Workflow for this compound Bioassay

Experimental_Workflow start Start culture Culture of Male Achlya ambisexualis start->culture inoculation Inoculation of Liquid Medium culture->inoculation treatment Addition of this compound (Dose-Response Series) inoculation->treatment incubation Incubation (25°C, 16-24h) treatment->incubation microscopy Microscopic Observation incubation->microscopy quantification Quantification of Antheridial Branches microscopy->quantification analysis Data Analysis & Dose-Response Curve quantification->analysis end End analysis->end

Caption: Experimental workflow for the this compound bioassay.

References

Troubleshooting & Optimization

troubleshooting common issues in antheridiol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antheridiol bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Q1: Why am I observing no or very low formation of antheridial hyphae in my positive control?

A1: This issue, often referred to as low sensitivity, can arise from several factors related to the fungal culture, the this compound solution, or the assay conditions.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Unhealthy Achlya Culture - Verify Culture Purity: Check for bacterial or other fungal contamination under a microscope. Contaminants can inhibit growth or degrade this compound. If contaminated, start a new culture from a clean stock. - Optimal Growth Phase: Ensure you are using a young, actively growing culture of the male strain of Achlya ambisexualis. Older or stationary-phase cultures may have a reduced response. - Appropriate Culture Medium: Use a defined medium that supports healthy growth but is low in nutrients that might interfere with the hormonal response.
Inactive this compound - Proper Storage: this compound and its stock solutions should be stored at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles. - Correct Dilution: Double-check the calculations for your serial dilutions. Prepare fresh dilutions from your stock solution for each experiment. - Solvent Effects: Ensure the final concentration of the solvent (e.g., ethanol or DMSO) in the assay medium is not inhibitory to the fungus. A solvent control should always be included.
Suboptimal Assay Conditions - Incubation Temperature: Maintain the optimal incubation temperature for Achlya ambisexualis (typically 20-25°C). Significant deviations can stress the fungus and inhibit the response. - pH of the Medium: The pH of the assay medium should be within the optimal range for Achlya growth and this compound activity. Buffer the medium if necessary. - Incubation Time: The induction of antheridial hyphae takes time. Ensure you are observing the cultures at the appropriate time points (e.g., 2-4 hours after this compound addition).
Q2: I am seeing a high background of non-specific branching in my negative control. What could be the cause?

A2: High background can obscure the specific response to this compound, making it difficult to quantify the results accurately.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Culture Contamination - Microscopic Examination: Carefully inspect your cultures for any signs of bacterial or yeast contamination, which can sometimes induce morphological changes resembling antheridial hyphae. - Aseptic Technique: Reinforce strict aseptic techniques during all manipulations to prevent contamination.
Nutrient-Rich Medium - Use a Defined Medium: A nutrient-rich medium can sometimes promote branching that is independent of this compound. Switch to a minimal, defined medium for the bioassay.
Age of the Culture - Use Young Cultures: Older mycelia may be more prone to non-specific branching.
Q3: My dose-response curve is not showing a clear sigmoidal shape. What could be wrong?

A3: An irregular dose-response curve can be due to issues with the preparation of the this compound dilutions, problems with the assay itself, or the inherent biological variability of the system.

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inaccurate Dilutions - Careful Pipetting: Ensure accurate and consistent pipetting when preparing your serial dilutions. Use calibrated pipettes. - Thorough Mixing: Mix each dilution thoroughly before preparing the next one.
Suboptimal Concentration Range - Wider Range of Concentrations: You may be working in a concentration range that is too narrow or is on the plateaus of the dose-response curve. Test a wider range of this compound concentrations.
Assay Variability - Increase Replicates: Increase the number of replicates for each concentration to reduce the impact of random biological variation. - Standardize Inoculum: Ensure that the amount of fungal mycelium used in each assay well or plate is as consistent as possible.

Frequently Asked Questions (FAQs)

Q: What is the underlying principle of the this compound bioassay?

A: The this compound bioassay is based on the specific hormonal response of the male strain of the water mold Achlya ambisexualis to the steroid hormone this compound.[1] this compound, which is naturally secreted by the female strain, induces the formation of specialized reproductive structures called antheridial hyphae on the male mycelium.[1] The number of antheridial hyphae formed is proportional to the concentration of this compound, allowing for the quantification of the hormone's activity.

Q: What are the key materials and reagents required for an this compound bioassay?

A:

  • Organism: A pure, actively growing culture of the male strain of Achlya ambisexualis.

  • This compound: A purified standard of this compound.

  • Culture Medium: A defined liquid or solid medium suitable for Achlya growth.

  • Solvent: Ethanol or DMSO to dissolve the this compound.

  • Microscope: A light microscope with sufficient magnification to observe and count the antheridial hyphae.

  • Sterile labware: Petri dishes, pipettes, flasks, etc.

Q: How should I prepare and store my this compound stock solution?

A: this compound is a steroid and should be handled with care.

  • Dissolve the crystalline this compound in a small amount of absolute ethanol or DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Further dilute this stock solution with sterile distilled water or culture medium to create working stock solutions.

  • Store all stock solutions in airtight containers at -20°C or below to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Experimental Protocols

Detailed Protocol for this compound Bioassay
  • Preparation of Achlya ambisexualis Culture:

    • Inoculate the male strain of Achlya ambisexualis into a petri dish containing a suitable agar medium.

    • Incubate at 20-25°C for 2-3 days, or until a healthy mycelial mat has formed.

    • Cut small, uniform agar plugs from the edge of the growing colony to use as inoculum for the bioassay.

  • Preparation of this compound Dilutions:

    • Prepare a series of this compound dilutions from your stock solution in the chosen liquid culture medium. A typical concentration range for a dose-response curve might be from 1 x 10⁻¹¹ M to 1 x 10⁻⁸ M.

    • Include a negative control containing only the solvent at the same final concentration as in the this compound dilutions.

  • Assay Setup:

    • Place one of the prepared agar plugs of Achlya into the center of a new petri dish containing a thin layer of agar medium.

    • Carefully add a defined volume (e.g., 10 µL) of each this compound dilution or the negative control solution to a specific location near the edge of the growing mycelium.

    • Alternatively, for a liquid-based assay, place the agar plug in a well of a multi-well plate containing the this compound dilutions in liquid medium.

  • Incubation and Observation:

    • Incubate the plates or multi-well plates at 20-25°C.

    • Observe the formation of antheridial hyphae at regular intervals (e.g., 2, 4, and 6 hours) using a light microscope.

  • Quantification of Results:

    • Count the number of antheridial hyphae formed within a defined area of the mycelium at each this compound concentration.

    • Plot the average number of antheridial hyphae against the this compound concentration to generate a dose-response curve.

Quantitative Data Summary

Parameter Typical Range/Value Notes
This compound Concentration for Dose-Response Curve 1 x 10⁻¹¹ M to 1 x 10⁻⁸ MThe optimal range may vary slightly depending on the specific strain and assay conditions.
Incubation Time for Observation 2 - 6 hoursAntheridial hyphae should be visible within this timeframe.
Optimal Incubation Temperature 20 - 25°CMaintain a consistent temperature for reproducible results.
Expected Response A dose-dependent increase in the number of antheridial hyphae.The maximum response will plateau at higher concentrations.

Visualizations

Antheridiol_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound Receptor Steroid Receptor (Cytosolic) This compound->Receptor Binds Hormone_Receptor_Complex Hormone-Receptor Complex Receptor->Hormone_Receptor_Complex Forms HSP90 HSP90 HSP90->Receptor Dissociates from Nucleus Nucleus Hormone_Receptor_Complex->Nucleus DNA DNA Hormone_Receptor_Complex->DNA Binds to HRE Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins (e.g., Cellulase) Translation->Proteins Branching Antheridial Hyphae Formation Proteins->Branching Induces

Caption: this compound signaling pathway in Achlya.

Antheridiol_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Culture male strain of Achlya ambisexualis Antheridiol_Prep 2. Prepare this compound serial dilutions Inoculation 3. Inoculate assay plates with Achlya Antheridiol_Prep->Inoculation Treatment 4. Add this compound dilutions to plates Inoculation->Treatment Incubation 5. Incubate at 20-25°C Treatment->Incubation Observation 6. Observe under microscope at timed intervals Incubation->Observation Quantification 7. Count antheridial hyphae Observation->Quantification Data_Analysis 8. Plot dose-response curve Quantification->Data_Analysis

Caption: Experimental workflow for this compound bioassay.

Troubleshooting_Workflow Start Problem Encountered Check_Culture Check Achlya Culture (Purity, Age, Growth) Start->Check_Culture Contaminated Contaminated? Check_Culture->Contaminated Purity Check_this compound Check this compound Solution (Storage, Dilution, Solvent) Inactive Inactive/Incorrect Concentration? Check_this compound->Inactive Activity Check_Conditions Check Assay Conditions (Temp, pH, Time) Suboptimal Suboptimal Conditions? Check_Conditions->Suboptimal Parameters Contaminated->Check_this compound No Restart_Culture Start New Culture Contaminated->Restart_Culture Yes End Problem Resolved Restart_Culture->End Inactive->Check_Conditions No Prepare_Fresh Prepare Fresh Solution Inactive->Prepare_Fresh Yes Prepare_Fresh->End Optimize_Conditions Optimize Conditions Suboptimal->Optimize_Conditions Yes Suboptimal->End No Optimize_Conditions->End

Caption: Logical troubleshooting workflow for this compound bioassays.

References

strategies for improving antheridiol extraction yield

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antheridiol Extraction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of this compound from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a steroidal sex hormone produced by female strains of aquatic fungi, primarily of the genus Achlya.[1] It plays a crucial role in sexual reproduction by inducing the formation of antheridial hyphae (male reproductive structures) in male strains.[1] Its complex structure and specific biological activity at very low concentrations make it a subject of interest for research in biochemistry, microbiology, and drug development.

Q2: What is the primary biological source for this compound extraction?

The primary source for this compound is the culture broth of female strains of Achlya, such as Achlya bisexualis or Achlya heterosexualis.[2] The hormone is secreted into the growth medium, from which it can be extracted. Fucosterol, a major sterol in Achlya, serves as the biosynthetic precursor to this compound.[1]

Q3: What are the key factors that influence this compound extraction yield?

The yield of this compound is influenced by a combination of biological and chemical factors. Low yields can often be attributed to suboptimal conditions in either the fermentation or extraction stages. Key factors include:

  • Fungal Strain and Culture Conditions: The specific strain of Achlya used, the composition of the culture medium, pH, temperature, and aeration all significantly impact the amount of this compound produced.[3][4]

  • Extraction Solvent: The choice of solvent and its polarity are critical for efficiently solubilizing this compound from the aqueous culture filtrate.

  • Extraction Method: The technique used (e.g., liquid-liquid extraction, solid-phase extraction) affects efficiency and purity.

  • Process Parameters: Variables such as solvent-to-sample ratio, extraction time, and temperature must be optimized to maximize recovery while minimizing degradation.[5][6]

Q4: Which solvents are commonly used for this compound extraction?

This compound is a steroid and is therefore soluble in various organic solvents. The selection depends on the specific extraction method (e.g., liquid-liquid vs. solid-phase). Common choices include:

  • Ethyl Acetate: A moderately polar solvent effective for liquid-liquid extraction from aqueous culture filtrates.

  • Chloroform: A non-polar solvent that can be used for extraction, often in combination with other solvents like methanol.[7]

  • Methanol: A polar solvent, often used in initial extraction steps from mycelia or in combination with other solvents.[7]

  • Cyclohexane: A non-polar solvent that can be used for extracting lipids and steroids.[7]

The optimal solvent system often involves a balance of polarity to effectively partition the target molecule away from impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound extraction process.

Problem 1: Low or No this compound Yield in Crude Extract
Possible Cause Troubleshooting Steps
Inefficient Fungal Production 1. Verify Culture Conditions: Ensure the Achlya culture is maintained at the optimal temperature (typically 20-25°C) and pH (around 6.0-8.0) for this compound production.[4][8] 2. Optimize Fermentation Time: Harvest the culture during the appropriate growth phase when this compound secretion is maximal. This may require a time-course experiment. 3. Check Precursor Availability: Ensure the culture medium contains necessary nutrients and precursors, like fucosterol, for this compound biosynthesis.[1]
Inappropriate Solvent Choice 1. Evaluate Solvent Polarity: If using liquid-liquid extraction, ensure the solvent is sufficiently non-polar to partition the this compound from the aqueous phase. Ethyl acetate is a common starting point. 2. Perform Small-Scale Solvent Screening: Test different solvents (e.g., ethyl acetate, chloroform, dichloromethane) on a small volume of culture filtrate to determine the most effective one.
Incomplete Extraction 1. Increase Solvent-to-Sample Ratio: An insufficient volume of solvent will not effectively extract the target compound. A common starting ratio is 1:1 or 2:1 (solvent:filtrate) for each extraction step.[6] 2. Increase Number of Extractions: Perform multiple sequential extractions (e.g., 3-4 times) with fresh solvent, as a single extraction is often incomplete.[5] Pool the organic phases. 3. Ensure Adequate Mixing: During liquid-liquid extraction, ensure vigorous mixing (e.g., in a separatory funnel) to maximize the surface area for mass transfer between the aqueous and organic phases.
Compound Degradation 1. Control Temperature: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced temperature (<40°C).[6] 2. Control pH: Extreme pH values can degrade steroidal compounds. Ensure the pH of the culture filtrate is near neutral before extraction.[8][9]
Problem 2: High Level of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Non-Selective Extraction 1. Optimize Solvent System: The initial extraction solvent may be too polar or non-polar, co-extracting a wide range of other metabolites. Try a solvent with intermediate polarity or use a sequence of solvents with different polarities (fractional extraction). 2. Use Solid-Phase Extraction (SPE): SPE can be a highly selective method for initial cleanup. A C18 or similar reversed-phase sorbent can be used to bind this compound and other non-polar compounds, which are then selectively eluted.[10]
Inefficient Purification 1. Refine Column Chromatography: If using silica gel chromatography, optimize the mobile phase (solvent system). A gradient elution (gradually increasing solvent polarity) can provide better separation of compounds with similar polarities.[7] 2. Check Stationary Phase: Ensure the correct stationary phase is being used. For a steroid like this compound, normal-phase (silica) or reversed-phase (C18) chromatography are common. 3. Consider Preparative HPLC: For final polishing and high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method.

Data Presentation

While precise yields are highly dependent on specific experimental conditions, the following table summarizes the general influence of key parameters on extraction efficiency.

Table 1: Influence of Extraction Parameters on this compound Yield

ParameterSub-Optimal ConditionOptimal StrategyRationale
Solvent Choice Too polar (e.g., pure methanol) or too non-polar (e.g., hexane) for LLEMedium polarity (e.g., Ethyl Acetate, Chloroform)Balances solubility of the steroid with efficient partitioning from the aqueous culture medium.[7][11]
Temperature > 60°C25°C - 40°CHigher temperatures can increase solubility but risk thermal degradation of the this compound molecule.[5][6]
Extraction Time Too short30-60 min per extraction (with agitation)Ensures sufficient time for the this compound to diffuse from the aqueous phase to the organic solvent, reaching equilibrium.[5]
pH Acidic (<5) or strongly basic (>9)Neutral (6.5 - 7.5)Steroid structures can be sensitive to degradation under harsh pH conditions.[8][9]
Solid-to-Solvent Ratio High (> 1:10)Low (e.g., 1:20 g/mL)A larger volume of solvent ensures better dissolution and recovery of the target compound.[6]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction of this compound

This protocol provides a general methodology for extracting this compound from Achlya culture broth. Optimization will be required for specific strains and culture conditions.

  • Culture Preparation: Grow a female strain of Achlya bisexualis in a suitable liquid medium until optimal this compound production is reached.

  • Harvesting: Separate the fungal mycelium from the culture broth by filtration (e.g., using cheesecloth followed by filter paper or centrifugation). The this compound is primarily in the liquid filtrate.

  • Extraction:

    • Measure the volume of the culture filtrate and transfer it to a large separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer will be the organic phase (ethyl acetate).

    • Drain the lower aqueous layer and collect the upper organic layer.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh ethyl acetate.

    • Pool all the collected organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter off the drying agent.

    • Concentrate the extract using a rotary evaporator at a temperature below 40°C to yield the crude this compound extract.

  • Purification:

    • The crude extract can be further purified using silica gel column chromatography.[7]

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate).

    • Load the solution onto a pre-packed silica gel column.

    • Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

This compound Biosynthesis Pathway

This compound is synthesized from the common sterol precursor, fucosterol, which itself is derived from the general fungal sterol biosynthesis pathway starting with Acetyl-CoA.

G Simplified this compound Biosynthesis Pathway cluster_0 General Sterol Pathway cluster_1 Phytosterol Pathway cluster_2 This compound Synthesis Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fucosterol Fucosterol Lanosterol->Fucosterol Multiple Enzymatic Steps This compound This compound Fucosterol->this compound Hormone-specific modifications G This compound Extraction Workflow A 1. Fungal Culture (Achlya sp.) B 2. Filtration/ Centrifugation A->B C 3. Liquid-Liquid Extraction B->C Culture Filtrate D 4. Solvent Evaporation (Rotovap) C->D Organic Phase E 5. Column Chromatography D->E Crude Extract F 6. Fraction Analysis (TLC/HPLC) E->F G 7. Pooling & Final Concentration F->G Pure Fractions H Purified this compound G->H G Low Yield Troubleshooting Logic Start Low this compound Yield CheckCulture Was Fungal Growth Optimal? Start->CheckCulture CheckExtraction Was Extraction Performed 3x? CheckCulture->CheckExtraction Yes OptimizeCulture Optimize Culture: - Temp, pH, Media - Fermentation Time CheckCulture->OptimizeCulture No CheckSolvent Is Solvent Appropriate? CheckExtraction->CheckSolvent Yes IncreaseExtraction Increase Extraction Frequency to 3-4x CheckExtraction->IncreaseExtraction No ChangeSolvent Test Alternative Solvents (e.g., Chloroform) CheckSolvent->ChangeSolvent No CheckRatio Increase Solvent: Filtrate Ratio CheckSolvent->CheckRatio Yes

References

Antheridiol in the Lab: A Technical Guide to Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the fungal sex hormone antheridiol, ensuring its stability and minimizing degradation during experiments is paramount for obtaining reliable and reproducible results. This guide provides detailed information on the stability of this compound, troubleshooting common experimental issues, and standardized protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a steroidal pheromone that plays a crucial role in regulating the sexual reproduction of the water mold Achlya.[1][2] Its stability is a significant concern because, like many steroid hormones, it is susceptible to degradation under various environmental conditions, which can lead to a loss of biological activity and variability in experimental outcomes.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound and other steroid hormones are temperature, pH, and exposure to light.[3][4][5][6] Oxidative processes can also lead to its breakdown.

Q3: How should I prepare and store this compound stock solutions to ensure long-term stability?

A3: For long-term storage, this compound stock solutions should be prepared in a suitable organic solvent and stored at low temperatures. While specific quantitative stability data for this compound in various solvents is limited, general practices for steroid hormones suggest using solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO). To maximize stability, store stock solutions at -20°C or, for extended periods, at -80°C in tightly sealed, light-protected vials.

Q4: What is the optimal pH range for working with this compound in aqueous solutions?

A4: Studies on other steroid hormones suggest that a neutral to slightly acidic pH range (pH 5-7) is generally optimal for stability in aqueous solutions.[3][5][7] Alkaline conditions can accelerate the degradation of some steroids.[3][8] Therefore, it is recommended to maintain the pH of your experimental buffers within this range.

Q5: My this compound bioassay is giving inconsistent results. What are the common causes?

A5: Inconsistent results in this compound bioassays can stem from several factors, including degradation of the this compound stock, variability in the age and responsiveness of the Achlya culture, improper preparation of the assay medium, and fluctuations in incubation temperature.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Troubleshooting Steps
No or low biological activity observed This compound degradation in stock or working solution.1. Prepare fresh this compound dilutions from a stock stored at -80°C. 2. Protect all solutions from light. 3. Ensure the pH of the aqueous buffer is between 5 and 7. 4. Verify the accuracy of the concentration of your working solution.
Achlya culture is not responsive.1. Use a fresh, actively growing male strain of Achlya ambisexualis or Achlya bisexualis. 2. Ensure the culture has not been repeatedly sub-cultured, which can lead to a loss of responsiveness. 3. Confirm the age of the mycelium is appropriate for the assay, as responsiveness can vary with growth phase.[9]
High variability between replicates Inconsistent experimental conditions.1. Standardize all pipetting and dilution steps. 2. Ensure uniform temperature and light conditions for all replicates during incubation. 3. Use a homogeneous suspension of Achlya for inoculation.
Degradation of this compound during the experiment.1. Minimize the duration of the experiment where possible. 2. Maintain a constant and optimal temperature and pH throughout the assay. 3. Shield the experimental setup from direct light.
Precipitation of this compound in aqueous medium Low solubility of this compound in the aqueous buffer.1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the organism and does not cause precipitation. 2. Consider using a small percentage of a co-solvent like ethanol or DMSO in the final medium, if compatible with your experimental design.

This compound Stability Data

Condition Parameter Expected Stability Recommendation
Temperature Storage of Stock Solution (in organic solvent)High at -80°C, Moderate at -20°C, Low at 4°C, Very Low at Room TempStore stock solutions at -80°C for long-term stability.
Experimental IncubationDegradation increases with temperature.Maintain a constant and optimal temperature for the bioassay (typically around 25°C for Achlya).
pH Aqueous SolutionsMore stable in the pH 5-7 range.Use buffers within the pH 5-7 range for aqueous experiments.
Light Exposure to UV and broad-spectrum lightSusceptible to photodegradation.Protect all this compound solutions from light by using amber vials and covering experimental setups.

Experimental Protocols

Preparation and Storage of this compound Stock Solution
  • Solvent Selection: Dissolve crystalline this compound in a high-purity grade of ethanol, methanol, or DMSO to a desired stock concentration (e.g., 1 mg/mL).

  • Storage Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.

  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles of the entire stock.

  • Storage Conditions: Store the aliquots at -80°C for long-term storage (months to years). For short-term use (weeks), -20°C is acceptable.

This compound Bioassay Protocol (Achlya)
  • Culture Preparation: Grow a male strain of Achlya ambisexualis or Achlya bisexualis in a suitable liquid or on a solid medium until a young, actively growing mycelium is obtained.

  • Preparation of Assay Medium: Prepare a defined minimal medium for Achlya. The pH should be adjusted to between 6.0 and 6.5.

  • Preparation of this compound Working Solution: Thaw an aliquot of the this compound stock solution and prepare serial dilutions in the assay medium to the desired final concentrations. Ensure the final solvent concentration is not toxic to the fungus.

  • Inoculation and Treatment: Inoculate the assay medium in petri dishes or multi-well plates with a small, standardized amount of the Achlya mycelium. Add the this compound working solutions to the respective wells/plates. Include a solvent control (medium with the same concentration of the solvent used for the stock solution but without this compound).

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) in the dark.

  • Observation: After a suitable incubation period (e.g., 2-4 hours), observe the mycelia under a microscope for the formation of antheridial branches. The response is typically quantified by counting the number of branches per unit area or per hyphal length.[9]

Visualizing Key Processes

To aid in understanding the experimental workflow and the biological processes involved, the following diagrams are provided.

Antheridiol_Handling_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Crystalline this compound dissolve Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store Store at -80°C (Long-term) aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Serial Dilutions in Aqueous Buffer (pH 5-7) thaw->dilute assay Perform Bioassay dilute->assay

This compound Handling and Experimental Workflow

Antheridiol_Signaling_Pathway cluster_cell Achlya Hyphal Cell This compound This compound Receptor Steroid Receptor (Cytosolic) This compound->Receptor Binds Binding Hormone-Receptor Complex Formation Receptor->Binding Translocation Translocation to Nucleus Binding->Translocation DNA DNA Translocation->DNA Interacts with Transcription Gene Transcription (e.g., Cellulase) DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Protein Proteins (e.g., Cellulase) Translation->Protein Response Antheridial Branch Formation Protein->Response Induces

This compound Signaling Pathway in Achlya

References

Antheridiol Bioassay Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing antheridiol concentration in bioassays. The information is designed to assist researchers in obtaining reliable and reproducible results in their experiments involving the fungal sex hormone this compound and the water mold Achlya.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological function in Achlya?

A1: this compound is a steroid hormone secreted by female strains of the aquatic fungus Achlya. Its primary role is to induce the formation of antheridial hyphae, the male reproductive structures, in male strains of the fungus. It also chemotropically attracts these hyphae towards the female reproductive structures, initiating sexual conjugation.[1]

Q2: What is the expected active concentration range for this compound in a bioassay?

A2: this compound is biologically active at very low concentrations. Published data indicates that it can induce a response at concentrations as low as 10⁻¹⁰ M. The equilibrium dissociation constant (Kd) for this compound binding to a specific protein in Achlya ambisexualis cytosol has been measured at approximately 7 x 10⁻¹⁰ M, providing a strong indication of the concentration range for significant biological activity.[2][3]

Q3: How is the response to this compound typically quantified in a bioassay?

A3: The response is typically quantified by observing and counting the number of antheridial branches formed on the mycelium of the male Achlya strain after a specific incubation period. For more precise quantification, the branches of a certain length (e.g., 20-50 µm) can be counted.[4]

Q4: What are the critical factors that can influence the outcome of an this compound bioassay?

A4: Several factors can significantly impact the results, including:

  • This compound Concentration: Sub-optimal or excessively high concentrations can lead to weak or no response.

  • Age of the Mycelium: The sensitivity of Achlya ambisexualis to this compound can vary with the growth stage of the mycelium.[4]

  • Nutrient Composition of the Medium: The presence and concentration of nutrients, particularly nitrogen sources, can influence the degree of hormonal activity and the morphology of the induced branches.[4]

  • Incubation Time and Temperature: These parameters need to be optimized and kept consistent for reproducible results.

  • Purity of this compound: The presence of impurities can affect the biological response.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or Weak Induction of Antheridial Hyphae 1. This compound concentration is too low. 2. This compound has degraded. 3. The male Achlya strain is not responsive. 4. Mycelium is at an insensitive growth stage.[4] 5. Inappropriate media composition.1. Perform a dose-response experiment to determine the optimal concentration (see Table 1 for a suggested range). 2. Use a fresh stock of this compound. Store stock solutions appropriately. 3. Verify the identity and viability of the male strain. 4. Use mycelium from the late logarithmic or early plateau phase of growth for maximum sensitivity.[4] 5. Ensure the use of a defined minimal medium to avoid interference from unknown components.
High Variability Between Replicates 1. Inconsistent inoculation density. 2. Uneven distribution of this compound in the culture medium. 3. Fluctuations in incubation temperature or lighting conditions. 4. Subjectivity in counting antheridial branches.1. Standardize the inoculation procedure to ensure a consistent amount of mycelia in each replicate. 2. Ensure thorough mixing of the this compound into the medium before inoculation. 3. Use a calibrated incubator with stable temperature control and consistent lighting. 4. Establish clear, objective criteria for what constitutes a countable antheridial branch (e.g., minimum length). Have the same person count all replicates if possible.
Morphology of Induced Branches is Abnormal (e.g., vegetative-like) 1. Nutrient levels in the medium are too high, particularly nitrogen.[4]1. Reduce the concentration of nitrogen in the culture medium. A basal mineral salts medium with a defined, limiting amount of nitrogen is recommended to ensure the induced branches are true antheridial hyphae.[4]

III. Quantitative Data Summary

The following table provides a suggested range of this compound concentrations for establishing a dose-response curve. The response is measured as the average number of antheridial branches per unit area or per mycelial plug.

Table 1: this compound Dose-Response Relationship in Achlya ambisexualis

This compound Concentration (M)This compound Concentration (ng/mL)Expected Response Level
1 x 10⁻¹¹0.0047No to very low response
5 x 10⁻¹¹0.0235Low response
1 x 10⁻¹⁰0.047Sub-maximal response
5 x 10⁻¹⁰0.235Near-maximal response
1 x 10⁻⁹0.47Maximal response
5 x 10⁻⁹2.35Saturation/Potential for supra-optimal inhibition

Note: The molecular weight of this compound (C₂₉H₄₂O₅) is approximately 470.58 g/mol . The expected response levels are qualitative and should be quantified experimentally.

IV. Experimental Protocols

Protocol 1: this compound Bioassay for Induction of Antheridial Hyphae

This protocol describes a method for assessing the biological activity of this compound by quantifying the induction of antheridial hyphae in a male strain of Achlya ambisexualis.

Materials:

  • Male strain of Achlya ambisexualis

  • This compound stock solution (in ethanol or another suitable solvent)

  • Basal mineral salts medium (e.g., Barksdale's medium)

  • Petri dishes

  • Sterile distilled water

  • Microscope with calibrated eyepiece or imaging software

Procedure:

  • Culture Preparation:

    • Grow the male strain of Achlya ambisexualis in a suitable liquid medium until it reaches the late logarithmic to early plateau phase of growth.

    • Alternatively, grow the culture on agar plates and use small mycelial plugs for inoculation.

  • Media Preparation with this compound:

    • Prepare the basal mineral salts medium.

    • Create a serial dilution of the this compound stock solution to achieve the desired final concentrations (refer to Table 1).

    • Add the this compound dilutions to the molten agar medium just before pouring the plates, ensuring thorough mixing. For liquid cultures, add the this compound solution to the sterile medium. Include a solvent control (medium with the same concentration of the solvent used for the this compound stock).

  • Inoculation:

    • For agar-based assays, place a small, standardized mycelial plug in the center of each petri dish.

    • For liquid-based assays, inoculate each flask with a standardized amount of mycelial suspension.

  • Incubation:

    • Incubate the cultures at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours). The optimal incubation time should be determined empirically.

  • Quantification of Response:

    • After the incubation period, observe the mycelia at the periphery of the growing colony (for agar assays) or randomly selected fields (for liquid assays) under a microscope.

    • Count the number of antheridial branches within a defined area. Antheridial branches are typically short, thin, and often branched, distinguishing them from vegetative hyphae.

    • Express the results as the average number of antheridial branches per unit area or per mycelial plug.

  • Data Analysis:

    • Plot the average number of antheridial branches against the logarithm of the this compound concentration to generate a dose-response curve.

V. Signaling Pathways and Workflows

This compound Signaling Pathway

The binding of this compound to its receptor in the male Achlya hyphae initiates a signaling cascade that leads to the synthesis of new proteins, including the enzyme cellulase. This enzyme is involved in the localized softening of the hyphal wall, allowing for the emergence of the antheridial branch.[5]

Antheridiol_Signaling_Pathway cluster_nucleus This compound This compound Receptor Cytosolic Receptor This compound->Receptor HormoneReceptorComplex Hormone-Receptor Complex Receptor->HormoneReceptorComplex Binding Nucleus Nucleus HormoneReceptorComplex->Nucleus Translocation GeneExpression Gene Expression (e.g., Cellulase gene) mRNA mRNA GeneExpression->mRNA Transcription ProteinSynthesis Protein Synthesis mRNA->ProteinSynthesis Translation Cellulase Cellulase ProteinSynthesis->Cellulase WallSoftening Hyphal Wall Softening Cellulase->WallSoftening Enzymatic Action BranchFormation Antheridial Branch Formation WallSoftening->BranchFormation

Caption: this compound signaling pathway in Achlya.

Experimental Workflow for this compound Bioassay

The following diagram illustrates the key steps in performing an this compound bioassay.

Antheridiol_Bioassay_Workflow Start Start: Prepare Male Achlya Culture PrepareMedia Prepare Basal Medium with Serial Dilutions of this compound Start->PrepareMedia Inoculate Inoculate Media with Standardized Mycelial Plugs/Suspension PrepareMedia->Inoculate Incubate Incubate at Constant Temperature and Time Inoculate->Incubate Observe Microscopic Observation Incubate->Observe Quantify Quantify Antheridial Branches Observe->Quantify Analyze Analyze Data and Generate Dose-Response Curve Quantify->Analyze End End Analyze->End

Caption: Experimental workflow for this compound bioassay.

References

Technical Support Center: Antheridiol Signaling Pathway Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the antheridiol signaling pathway. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you overcome common challenges in your experiments.

Troubleshooting and FAQs

This section addresses specific issues that researchers may encounter.

Section 1: General & Initial Setup

Question: I am not observing any antheridial branching in my male Achlya strain after adding this compound. What are the potential causes?

Answer: A lack of response is a common issue that can stem from several factors. Systematically check the following:

  • This compound Integrity: The steroid may have degraded. This compound is susceptible to degradation, especially in aqueous solutions and with improper storage. Prepare fresh solutions and verify their bioactivity using a simple bioassay.

  • Culture Health & Receptivity: The male strain of Achlya must be healthy and in a receptive state. Ensure your cultures are not contaminated, are in the logarithmic growth phase, and have been grown under optimal conditions (pH, temperature, and media composition).[1]

  • Incorrect Concentration: The concentration of this compound is critical. Too low, and it won't induce a response; too high, and it could have non-specific effects. The optimal concentration for inducing antheridial initials is around 2.5 ng/mL.[1]

  • Suboptimal Incubation Conditions: The pH and temperature of the incubation medium are crucial for the hormonal response. The optimal pH is around 6.0, with the most intense reaction occurring between 23-28°C.[1]

Question: My results are highly variable between experiments. How can I improve reproducibility?

Answer: Variability often points to inconsistencies in protocol execution. To improve reproducibility:

  • Standardize Culture Age: Always use Achlya cultures at the same growth stage.

  • Aliquot Reagents: Prepare and aliquot single-use stocks of this compound and other critical reagents to avoid repeated freeze-thaw cycles and potential contamination.

  • Control Environmental Factors: Tightly control incubation temperature and pH.[1]

  • Use Positive and Negative Controls: Always include an untreated control (vehicle only) and a positive control with a known effective concentration of this compound.

Section 2: this compound Preparation & Stability

Question: How should I prepare and store this compound solutions to ensure stability?

Answer: this compound is a steroid hormone and requires careful handling to maintain its bioactivity.

  • Stock Solution: Prepare a high-concentration stock solution in a non-aqueous solvent like ethanol or DMSO. These stock solutions are more stable when stored at -20°C or -80°C.

  • Working Solution: For experiments, dilute the stock solution into your aqueous culture medium immediately before use. Avoid storing this compound in aqueous buffers for extended periods.

  • Storage: Store stock solutions in tightly sealed, amber glass vials to protect from light and air. Aliquot into smaller volumes to minimize freeze-thaw cycles.

Section 3: Receptor Binding Assays

Question: I am getting high non-specific binding in my competitive binding assay. How can I reduce it?

Answer: High non-specific binding can obscure your results. Consider these troubleshooting steps:

  • Optimize Blocking Agents: Incorporate blocking agents like bovine serum albumin (BSA) in your binding buffer to reduce binding to non-receptor proteins and surfaces.

  • Reduce Radioligand Concentration: Use a concentration of the radiolabeled this compound analog at or below its Kd value. A typical starting concentration for a high-affinity ligand is 0.5-1.0 nM.[2]

  • Washing Steps: Increase the number and stringency of wash steps after incubation to more effectively remove unbound ligand.

  • Check for Contamination: Contamination in your cytosol preparation can lead to high background. Ensure all preparation steps are performed on ice and with protease inhibitors.

Question: My calculated IC50 values are inconsistent. What could be the cause?

Answer: Inconsistent IC50 values can result from issues with reagent stability, assay setup, or data analysis.[3]

  • Ligand Degradation: Ensure both your labeled and unlabeled ligands are fully active.

  • Pipetting Accuracy: Small errors in pipetting serial dilutions of the competitor can lead to large shifts in the IC50. Use calibrated pipettes and proper technique.

  • Equilibrium Time: Make sure the binding reaction has reached equilibrium. You may need to perform a time-course experiment to determine the optimal incubation time.

  • Data Modeling: Use a consistent, appropriate non-linear regression model (e.g., sigmoidal dose-response) to fit your data.

Section 4: Downstream Analysis (Gene Expression)

Question: I am not seeing a significant induction of my target gene (e.g., cellulase) after this compound treatment. Why?

Answer: Failure to detect gene induction can be due to biological or technical reasons.

  • Biological Factors:

    • Timing: The transcriptional response may be transient. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to capture the peak of gene expression. The synthesis of new proteins is known to precede the appearance of antheridial branches.[4]

    • Culture State: As mentioned previously, the physiological state of the Achlya culture is paramount.

  • Technical Factors (qRT-PCR):

    • RNA Quality: Ensure you have extracted high-quality, intact RNA. Check the A260/280 and A260/230 ratios and run an aliquot on a gel to verify integrity.

    • Primer Efficiency: Validate your qRT-PCR primers to ensure they have an efficiency between 90-110%. Poor primer efficiency is a common cause of inaccurate quantification.

    • Reference Gene Stability: Confirm that your chosen reference gene is stably expressed under your experimental conditions and is not affected by this compound treatment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for use in experimental design.

ParameterValueOrganism/SystemNotes
This compound Receptor Binding Affinity (Kd) ~7 x 10⁻¹⁰ M (0.7 nM)Achlya ambisexualis (male) cytosolRepresents high-affinity binding. Use radioligand concentrations near this value in binding assays.[5][6]
This compound Bioactive Concentration ~2.5 ng/mL (~5.3 nM)Achlya ambisexualis (male)Effective concentration for inducing antheridial branch formation in culture.[1]
This compound Molecular Weight 470.6 g/mol C₂₉H₄₂O₅For calculating molar concentrations.
Optimal pH for Antheridial Induction 6.0Achlya mating culturesCritical for observing a strong biological response.[1]
Optimal Temperature for Antheridial Induction 23 - 28 °CAchlya mating culturesNo reaction is typically observed at 37°C.[1]

Experimental Protocols

Protocol 1: Bioassay for this compound Activity

This protocol is used to confirm the biological activity of an this compound solution by observing the induction of antheridial hyphae.

Materials:

  • Male strain of Achlya ambisexualis

  • Defined culture medium (e.g., Barksdale's Medium)

  • This compound stock solution (in ethanol)

  • Sterile petri dishes

  • Microscope

Methodology:

  • Grow the male Achlya strain in liquid culture until a fine mycelial mat is formed.

  • Using a sterile scalpel, cut small, uniform squares of the mycelial mat and transfer them to fresh petri dishes containing defined medium.

  • Allow the mycelia to acclimate for 12-24 hours at 25°C.

  • Prepare a working solution of this compound by diluting the stock in the defined medium to a final concentration of ~5 nM (approx. 2.5 ng/mL). Prepare a vehicle control using an equivalent amount of ethanol.

  • Replace the medium in the petri dishes with either the this compound solution or the vehicle control solution.

  • Incubate the dishes at 25°C.

  • Observe the mycelia under a microscope at regular intervals (e.g., 2, 4, 6, and 24 hours).

  • Positive Result: The appearance of numerous, small, thin antheridial branches emerging from the main hyphae in the this compound-treated sample, which are absent in the control.

Protocol 2: Competitive Receptor Binding Assay (Adapted)

This protocol is adapted from standard steroid hormone receptor binding assays and is designed to determine the relative binding affinity (IC50) of unlabeled compounds for the this compound receptor.[2][5]

Materials:

  • Achlya ambisexualis (male) cytosol preparation containing the receptor.

  • Radiolabeled this compound analog (e.g., [³H]7dA)

  • Unlabeled competitor compounds

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

  • Method for separating bound and free ligand (e.g., Dextran-coated charcoal or HAP assay)

  • Scintillation counter and vials

Methodology:

  • Preparation: Prepare serial dilutions of the unlabeled competitor compound in assay buffer.

  • Reaction Setup: In microcentrifuge tubes on ice, combine:

    • A fixed amount of Achlya cytosol (e.g., 50-100 µg total protein).

    • Varying concentrations of the unlabeled competitor (or vehicle for total binding).

    • For non-specific binding (NSB) tubes, add a high concentration (e.g., 1000x excess) of unlabeled this compound.

  • Incubation 1: Briefly pre-incubate the tubes for 15-30 minutes to allow the unlabeled competitor to bind.

  • Add Radioligand: Add a fixed concentration of the radiolabeled this compound analog (e.g., 0.5-1.0 nM) to all tubes.

  • Incubation 2: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 2-4 hours, determined empirically) at 4°C.

  • Separation: Add dextran-coated charcoal suspension to each tube, vortex briefly, and incubate for 10 minutes on ice to adsorb the free radioligand. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the charcoal.

  • Quantification: Carefully transfer the supernatant (containing the receptor-bound radioligand) to a scintillation vial, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value.

Visualizations: Pathways and Workflows

Antheridiol_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Male Hyphal Cell cluster_nucleus Nucleus cluster_response Physiological Response This compound This compound Receptor Cytosolic Receptor This compound->Receptor 1. Binding & Activation Complex Active Hormone-Receptor Complex Receptor->Complex TF Unknown Transcription Factor(s) Complex->TF 2. Nuclear Translocation DNA Cellulase Gene Promoter TF->DNA 3. DNA Binding mRNA Cellulase mRNA DNA->mRNA 4. Transcription Vesicles Cellulase Secretion mRNA->Vesicles 5. Translation & Secretion Branch Antheridial Branch Formation Vesicles->Branch 6. Cell Wall Remodeling

Caption: The this compound signaling pathway from steroid binding to morphological change.

Troubleshooting_Workflow Troubleshooting Workflow: No Antheridial Branching Start Start: No/Low Biological Response Check_Hormone Is the this compound solution active? (Check prep date, storage) Start->Check_Hormone Check_Culture Is the Achlya culture healthy and receptive? Check_Hormone->Check_Culture Yes Sol_Hormone Action: Prepare fresh this compound. Perform bioassay to confirm activity. Check_Hormone->Sol_Hormone No Check_Conditions Are incubation conditions optimal? (pH 6.0, 23-28°C) Check_Culture->Check_Conditions Yes Sol_Culture Action: Start a new culture from stock. Check for contamination. Check_Culture->Sol_Culture No Sol_Conditions Action: Adjust pH of medium. Verify incubator temperature. Check_Conditions->Sol_Conditions No Success Problem Resolved Check_Conditions->Success Yes Sol_Hormone->Start Sol_Culture->Start Sol_Conditions->Start

Caption: A logical workflow for troubleshooting a lack of biological response in Achlya.

References

Technical Support Center: Refinement of Antheridiol Quantification Methods for Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of antheridiol. It is intended for researchers, scientists, and drug development professionals working with this fungal sex hormone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound quantification?

A1: The primary methods for this compound quantification include Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, throughput, and cost.

Q2: Which method is most accurate for this compound quantification?

A2: HPLC-MS/MS is generally considered the gold standard for accuracy and specificity in steroid hormone analysis due to its ability to separate this compound from structurally similar molecules and provide definitive mass-based detection.[1][2] While ELISA can be highly sensitive, its accuracy can be compromised by the cross-reactivity of antibodies with other steroids or metabolites.[3][4] GC-MS also offers high specificity but often requires derivatization of the analyte, which can introduce variability.

Q3: What are the critical first steps for any this compound quantification experiment?

A3: A robust and reproducible extraction method is critical. The complex cell wall of fungi and the presence of interfering substances like polysaccharides and other lipids can significantly impact the efficiency and cleanliness of the extraction.[5] Proper sample handling and storage are also crucial to prevent degradation of this compound.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can significantly impact accuracy.[6] To mitigate these effects, utilize stable isotope-labeled internal standards, optimize chromatographic separation to isolate this compound from interfering compounds, and employ effective sample cleanup techniques like Solid-Phase Extraction (SPE).[6][7]

Method Comparison

ParameterELISAGC-MSHPLC-MS/MS
Principle Antigen-antibody bindingSeparation by volatility, detection by massSeparation by polarity, detection by mass
Specificity Moderate to High (depends on antibody)[3]HighVery High[1][2]
Sensitivity HighHighVery High
Accuracy Can be affected by cross-reactivity[4]High (with proper derivatization)Very High[1]
Throughput HighModerateHigh (with automation)
Cost per Sample Low to ModerateModerate to HighHigh
Sample Prep Minimal to ModerateExtensive (requires derivatization)[8]Moderate to Extensive (requires cleanup)[7]
Key Advantage High throughput, cost-effective for large sample numbersHigh resolving power for complex mixturesGold standard for accuracy and specificity[1][2]
Key Disadvantage Potential for cross-reactivity and interference[3]Derivatization can be complex and add variabilityHigher initial instrument cost and complexity

Experimental Protocols

This compound Extraction from Achlya Cultures

This protocol is a general guideline and may require optimization based on the specific Achlya species and culture conditions.

  • Harvesting: Separate the fungal mycelium from the liquid culture medium by filtration. The this compound is typically secreted into the medium.

  • Liquid-Liquid Extraction (LLE):

    • To the culture filtrate, add an equal volume of a non-polar organic solvent such as ethyl acetate or dichloromethane.

    • Shake vigorously for 2-3 minutes in a separatory funnel.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the downstream analytical method (e.g., methanol for HPLC-MS/MS, or the specific assay buffer for ELISA).

This compound Quantification by HPLC-MS/MS
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is commonly used for steroid separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically employed.

    • Gradient Program: Optimize the gradient to achieve baseline separation of this compound from other fungal sterols.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for the highest sensitivity and specificity.

    • MRM Transitions: Determine the specific precursor and product ion transitions for this compound using a pure standard.

  • Quantification:

    • Generate a standard curve using a serial dilution of a certified this compound standard.

    • Spike samples with a known concentration of a stable isotope-labeled this compound internal standard to correct for matrix effects and variations in sample preparation.

Troubleshooting Guides

ELISA
ProblemPossible CauseSolution
No or Weak Signal Inactive antibody or conjugate.Use fresh or properly stored reagents.
Insufficient incubation time or temperature.Follow the protocol's recommended incubation parameters.
Incorrect plate type used.Ensure the use of high-binding ELISA plates.
High Background Cross-reactivity of the antibody with other molecules in the sample.[3][4]Perform a cross-reactivity test with structurally related steroids. Consider a sample cleanup step (e.g., SPE) prior to ELISA.
Insufficient blocking.Increase blocking time or try a different blocking agent.
High concentration of detection antibody.Optimize the concentration of the detection antibody.
High Variability Inconsistent pipetting.Ensure proper pipette calibration and technique.
Inadequate washing.Ensure all wells are thoroughly and consistently washed between steps.
Edge effects on the microplate.Avoid using the outer wells of the plate or ensure consistent temperature and humidity during incubations.
GC-MS
ProblemPossible CauseSolution
No Peak for this compound Incomplete derivatization.Ensure derivatizing agents are fresh and the reaction goes to completion. Optimize reaction time and temperature.
Degradation of this compound in the injector.Use a lower injector temperature or a deactivated injector liner.
Poor Peak Shape Active sites in the GC system.Deactivate the injector liner and column with a silylating agent.
Co-eluting interfering compounds.Optimize the temperature program for better separation. Improve sample cleanup.
Low Recovery Inefficient extraction from the fungal matrix.Experiment with different extraction solvents and techniques (e.g., sonication).
Loss of analyte during solvent evaporation.Evaporate solvent under a gentle stream of nitrogen at a controlled temperature.
HPLC-MS/MS
ProblemPossible CauseSolution
Ion Suppression or Enhancement Matrix effects from co-eluting compounds.[6]Incorporate a stable isotope-labeled internal standard. Improve chromatographic separation. Implement a more rigorous sample cleanup method (e.g., SPE).[7]
Low Sensitivity Suboptimal ionization parameters.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) using an this compound standard.
Poor fragmentation.Optimize collision energy for the specific MRM transitions.
Carryover Adsorption of this compound to the HPLC system.Use a strong needle wash solution and inject a blank solvent after high-concentration samples.

Visualizations

Antheridiol_Signaling_Pathway This compound This compound Receptor Membrane Receptor This compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP) G_Protein->Second_Messenger PKA Protein Kinase A (PKA) Activation Second_Messenger->PKA Transcription_Factor Transcription Factor Activation PKA->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Induces Antheridial_Branching Antheridial Branch Initiation Gene_Expression->Antheridial_Branching

Caption: this compound signaling pathway in Achlya.

Antheridiol_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Analysis Culture Fungal Culture Extraction Solvent Extraction Culture->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup ELISA ELISA Cleanup->ELISA GCMS GC-MS Cleanup->GCMS HPLCMS HPLC-MS/MS Cleanup->HPLCMS Quantification Quantification against Standard Curve ELISA->Quantification GCMS->Quantification HPLCMS->Quantification Validation Data Validation Quantification->Validation Troubleshooting_Logic Start Inaccurate Results Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Standard Verify Standard Integrity Start->Check_Standard Check_Method Evaluate Analytical Method Start->Check_Method Check_Extraction->Check_Standard No Issue Optimize_Extraction Optimize Extraction (Solvent, Time, Temp) Check_Extraction->Optimize_Extraction Issue Found Check_Standard->Check_Method No Issue New_Standard Prepare Fresh Standard Check_Standard->New_Standard Issue Found Troubleshoot_Method Troubleshoot Specific Method (ELISA, GC-MS, HPLC-MS/MS) Check_Method->Troubleshoot_Method Issue Found Reanalyze Re-analyze Samples Optimize_Extraction->Reanalyze New_Standard->Reanalyze Troubleshoot_Method->Reanalyze

References

protocol modifications for enhancing antheridiol research outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the fungal sex hormone antheridiol, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes. The information is presented in a direct question-and-answer format to address specific challenges encountered during research on the water mold Achlya, the primary model organism for this compound studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

This compound is a steroid hormone produced by female strains of the aquatic fungus Achlya. Its primary role is to induce the formation of antheridial hyphae, the male reproductive structures, in male strains of the fungus.[1] It also stimulates the male to secrete a second hormone, oogoniol, which in turn induces the formation of oogonial initials in the female strain, leading to sexual conjugation.[1]

Q2: What is the general signaling pathway of this compound?

This compound initiates a signaling cascade by binding to a specific receptor protein within the cytosol of male Achlya cells.[2][3] This hormone-receptor complex is then believed to translocate to the nucleus, where it regulates the transcription of specific genes. This process is dependent on both RNA and protein synthesis.[4] A key downstream effect is the localized softening of the hyphal wall, mediated by the enzyme cellulase, which leads to the emergence of antheridial branches.[1][5]

Q3: What is a typical effective concentration range for this compound in experiments?

The effective concentration of this compound can be very low. A tritium-labeled analog of this compound has been shown to bind to its receptor with an apparent equilibrium dissociation constant (Kd) of approximately 7 x 10-10 M. This indicates that this compound is active at nanomolar and even picomolar concentrations. The number of antheridial branches produced by the male hyphae is dependent on the concentration of this compound.

Troubleshooting Guide

Culture and Growth Issues

Q: My Achlya cultures are growing poorly or are contaminated. What can I do?

A: Poor growth or contamination can significantly impact experimental results. Here are some common causes and solutions:

  • Contamination (Bacterial or Fungal):

    • Symptom: Cloudy culture medium, sudden pH drop (medium turns yellow), or visible fuzzy growth (mold).

    • Solution: Immediately discard contaminated cultures to prevent spreading. Thoroughly disinfect the incubator and all work surfaces. Review and strictly adhere to aseptic techniques. For irreplaceable cultures, a temporary wash with a sterile phosphate-buffered saline (PBS) and treatment with a high concentration of penicillin/streptomycin may be attempted, but this is not a long-term solution.

  • Poor Growth:

    • Symptom: Slow or sparse mycelial growth.

    • Solution:

      • Media Composition: Ensure the growth medium is appropriate for Achlya. A common medium is potato dextrose agar (PDA). For liquid cultures, a defined minimal medium may be required for specific experiments.

      • Incubation Conditions: Achlya is typically cultured at room temperature (around 25°C). Ensure the incubator is maintaining the correct temperature.

      • Water Quality: As an aquatic fungus, Achlya can be sensitive to impurities in the water. Use high-purity, sterile distilled or deionized water for media preparation.

This compound Bioassay Issues

Q: I am not observing the expected antheridial branching in my bioassay. What are the potential problems?

A: The this compound bioassay is a cornerstone of this research. Failure to observe a response can be due to several factors:

  • Inactive this compound:

    • Symptom: No branching is observed even at high concentrations of this compound.

    • Solution: this compound can degrade over time. Ensure that your stock solution is stored correctly (typically at -20°C in a suitable solvent like ethanol) and is not expired. It is advisable to test a new batch of this compound alongside a previously validated batch if possible.

  • Insensitive Male Strain:

    • Symptom: The male strain of Achlya does not respond to a known active concentration of this compound.

    • Solution: The responsiveness of Achlya strains can vary. Ensure you are using a known responsive male strain, such as Achlya ambisexualis E87. If you have been subculturing the strain for a long time, it may have lost its responsiveness. It is good practice to use fresh cultures from cryopreserved stocks for critical experiments.

  • Incorrect Bioassay Conditions:

    • Symptom: Inconsistent or no response across replicates.

    • Solution:

      • Cell Density: The density of the male hyphae can influence the response. Standardize the amount of inoculum used for each bioassay.

      • Incubation Time: The formation of antheridial branches is a time-dependent process. Observe the cultures at multiple time points (e.g., 2, 4, 6, and 8 hours) after the addition of this compound.

      • Nutrient Levels: The composition of the assay medium can affect the response. A minimal medium is often used for bioassays to reduce background growth and highlight the specific effect of this compound.

Q: The number of antheridial branches is highly variable between my replicates. How can I improve consistency?

A: High variability can obscure dose-dependent effects. To improve consistency:

  • Standardize Inoculum: Use a consistent method to inoculate your assay plates or flasks. A small agar plug of a specific size from the leading edge of a growing culture is a common method.

  • Homogenous this compound Distribution: Ensure that the this compound is evenly mixed into the assay medium.

  • Consistent Observation and Quantification: Define a clear and consistent method for counting antheridial branches. For example, count the number of branches within a specific area of the mycelium using a microscope at a fixed magnification.

Experimental Protocols

This compound Bioassay Protocol (Qualitative)

This protocol is for observing the induction of antheridial hyphae.

  • Culture Preparation: Grow the male strain of Achlya ambisexualis on potato dextrose agar (PDA) plates at 25°C for 2-3 days.

  • Inoculation: Cut small agar blocks (approximately 5x5 mm) from the edge of the growing mycelium and transfer them to the center of new PDA plates.

  • This compound Application: After 24-48 hours of growth, add a small volume (e.g., 10 µL) of this compound solution (at the desired concentration, dissolved in a suitable solvent like ethanol) to a sterile paper disc placed near the growing edge of the mycelium. A solvent-only control should be included.

  • Incubation and Observation: Incubate the plates at 25°C. Observe the hyphae in the vicinity of the paper disc at regular intervals (e.g., every 2 hours for up to 8 hours) using a light microscope for the formation of antheridial branches.

Gene Expression Analysis Protocol

This protocol outlines the general steps for analyzing changes in gene expression in Achlya in response to this compound.

  • Culture and Treatment: Grow the male Achlya strain in liquid culture (e.g., a defined minimal medium) to the desired growth phase. Add this compound to the final desired concentration. Include a solvent-only control.

  • Time-Course Sampling: Harvest mycelia at various time points after this compound addition (e.g., 0, 1, 2, 4, 6 hours).

  • RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen. Extract total RNA using a suitable method for fungi, such as a TRIzol-based protocol or a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for your target genes (e.g., cellulase) and a reference gene for normalization. Analyze the data to determine the relative fold change in gene expression in response to this compound.

Quantitative Data

The following table provides an example of expected results from a quantitative this compound bioassay. The data is hypothetical and serves as a template for researchers to structure their own findings.

This compound Concentration (M)Average Number of Antheridial Branches (per mm²) ± SD
0 (Control)2 ± 1
1 x 10⁻¹¹15 ± 4
1 x 10⁻¹⁰48 ± 7
1 x 10⁻⁹95 ± 12
1 x 10⁻⁸110 ± 15

Visualizations

This compound Signaling Pathway

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Male Achlya Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cytosolic Receptor This compound->Receptor Binds HormoneReceptorComplex Hormone-Receptor Complex Receptor->HormoneReceptorComplex DNA DNA HormoneReceptorComplex->DNA Translocates to Nucleus and Binds DNA Cellulase_mRNA Cellulase mRNA Cellulase_Protein Cellulase (Protein) Cellulase_mRNA->Cellulase_Protein Translation Vesicles Secretory Vesicles Cellulase_Protein->Vesicles Packaged into Antheridial_Branch Antheridial Branch Formation Vesicles->Antheridial_Branch Secreted at Hyphal Tip Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces Gene_Transcription->Cellulase_mRNA Produces

Caption: this compound signaling pathway in male Achlya.

Experimental Workflow for this compound Research

Experimental_Workflow cluster_culture Culture Preparation cluster_experiment Experimental Treatment cluster_analysis Analysis cluster_results Results and Interpretation Culture_Achlya Culture Male Achlya Strain Antheridiol_Treatment This compound Treatment (Dose-Response) Culture_Achlya->Antheridiol_Treatment Control_Treatment Control Treatment (Solvent Only) Culture_Achlya->Control_Treatment Microscopy Microscopic Observation (Branch Quantification) Antheridiol_Treatment->Microscopy Gene_Expression Gene Expression Analysis (qPCR) Antheridiol_Treatment->Gene_Expression Protein_Analysis Protein Analysis (e.g., Cellulase Assay) Antheridiol_Treatment->Protein_Analysis Control_Treatment->Microscopy Control_Treatment->Gene_Expression Control_Treatment->Protein_Analysis Data_Analysis Data Analysis and Statistical Testing Microscopy->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion and Further Experiments Data_Analysis->Conclusion

Caption: General experimental workflow for this compound research.

References

dealing with low yield or purity in antheridiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of antheridiol, a key steroidal pheromone in the aquatic fungus Achlya. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the complexities of this multi-step synthesis and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The biosynthesis and chemical synthesis of this compound typically starts from fucosterol, a readily available phytosterol found in brown algae. The synthesis involves several key transformations of the fucosterol molecule: oxidation of the B-ring, hydroxylation of the side chain, and finally, the formation of the characteristic lactone ring.

Q2: What are the critical steps in the synthesis where yield is commonly lost?

A2: Significant yield loss can occur at several stages. The initial oxidation of fucosterol can produce a mixture of products if not carefully controlled. The stereoselective hydroxylation of the side chain is another critical step where undesired isomers can form, reducing the yield of the target compound. Finally, the lactone formation can be inefficient if the reaction conditions are not optimized.

Q3: What are the best methods for purifying the final this compound product?

A3: Purification of this compound can be challenging due to the presence of structurally similar isomers and byproducts. A multi-step purification strategy is often necessary. Preparative thin-layer chromatography (TLC) and column chromatography using silica gel are commonly employed. For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.

Q4: How should I store the synthesized this compound to prevent degradation?

A4: this compound, like many complex organic molecules, can be sensitive to heat, light, and pH. It is recommended to store purified this compound in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) is advisable. Solutions of this compound should be prepared fresh when possible.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis.

Problem 1: Low Yield in the Initial Oxidation of Fucosterol

Potential Cause Recommended Solution
Incomplete reaction Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider increasing the reaction time or the amount of oxidizing agent.
Formation of multiple byproducts Over-oxidation can lead to the formation of undesired products. Use a milder oxidizing agent or optimize the stoichiometry of the oxidant. Temperature control is also crucial; running the reaction at a lower temperature may improve selectivity. Common byproducts can include epoxides and other oxidized sterols.
Degradation of the product The oxidized fucosterol intermediate may be unstable under the reaction or workup conditions. Ensure the workup procedure is performed promptly and under mild conditions (e.g., avoiding strong acids or bases).

Problem 2: Poor Stereoselectivity during Side Chain Hydroxylation

Potential Cause Recommended Solution
Non-selective reducing agent The choice of reducing agent for introducing the hydroxyl group is critical for achieving the desired stereochemistry. Bulky reducing agents that favor approach from the less hindered face of the steroid backbone are often preferred.
Isomerization of the product The hydroxylated product may be prone to isomerization under certain pH or temperature conditions. Neutralize the reaction mixture carefully during workup and avoid excessive heat.
Difficult separation of diastereomers If a mixture of diastereomers is formed, their separation can be challenging. High-resolution purification techniques like preparative HPLC may be necessary. It is often more efficient to optimize the reaction for higher stereoselectivity.

Problem 3: Inefficient Lactone Formation

Potential Cause Recommended Solution
Unfavorable reaction equilibrium Lactonization is often a reversible reaction. To drive the reaction towards the product, consider using a dehydrating agent to remove the water formed during the reaction. Running the reaction under dilute conditions can also favor intramolecular cyclization over intermolecular polymerization.
Steric hindrance The stereochemistry of the precursor molecule can significantly impact the ease of lactone formation. Ensure the precursor has the correct conformation for cyclization.
Side reactions The functional groups in the precursor may undergo side reactions under the lactonization conditions. Protect sensitive functional groups before attempting the cyclization.

Quantitative Data Summary

The following tables provide a summary of typical yields and purity levels that can be expected at different stages of this compound synthesis. Please note that these values are approximate and can vary depending on the specific experimental conditions and the scale of the reaction.

Table 1: Typical Yields for Key Synthetic Steps

Reaction Step Starting Material Product Typical Yield (%)
Fucosterol ExtractionBrown Algae (e.g., Sargassum)Purified Fucosterol0.1 - 1.0 (of dry weight)
B-ring OxidationFucosterolOxidized Intermediate50 - 70
Side Chain HydroxylationOxidized IntermediateHydroxylated Intermediate40 - 60
Lactone FormationHydroxylated IntermediateCrude this compound30 - 50
PurificationCrude this compoundPure this compound50 - 80 (recovery)

Table 2: Purity Levels Achievable with Different Purification Methods

Purification Method Typical Purity (%) Notes
Column Chromatography (Silica Gel)85 - 95Effective for removing major impurities and separating isomers with different polarities.
Preparative Thin-Layer Chromatography (TLC)90 - 98Useful for small-scale purifications and for isolating specific isomers.
Preparative High-Performance Liquid Chromatography (HPLC)> 98Provides the highest resolution and is ideal for obtaining highly pure this compound for biological assays.

Experimental Protocols

Protocol 1: Extraction and Purification of Fucosterol from Brown Algae

  • Drying and Grinding: Thoroughly wash fresh brown algae (e.g., Sargassum species) with fresh water to remove salt and debris. Dry the algae in an oven at 50-60°C until a constant weight is achieved. Grind the dried algae into a fine powder.

  • Extraction: Macerate the powdered algae in 95% ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring. Filter the mixture and collect the ethanol extract. Repeat the extraction process with the residue two more times.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Saponification: Dissolve the crude extract in a 10% solution of potassium hydroxide in 80% ethanol. Reflux the mixture for 2 hours to saponify the lipids and esters.

  • Extraction of Unsaponifiables: After cooling, extract the unsaponifiable fraction with diethyl ether or hexane. Wash the organic layer with water until neutral and then dry it over anhydrous sodium sulfate.

  • Purification by Column Chromatography: Concentrate the organic extract and apply it to a silica gel column. Elute the column with a gradient of hexane and ethyl acetate, starting with pure hexane and gradually increasing the polarity. Collect the fractions and monitor them by TLC. Fractions containing fucosterol will show a characteristic spot.

  • Crystallization: Combine the fucosterol-containing fractions, evaporate the solvent, and recrystallize the residue from methanol or ethanol to obtain pure fucosterol crystals.

Visualizations

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Male Hyphal Cell This compound This compound Receptor This compound Receptor This compound->Receptor Binding Signaling_Cascade Signal Transduction Cascade Receptor->Signaling_Cascade Activation Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Regulation Antheridial_Branch Antheridial Branch Formation Gene_Expression->Antheridial_Branch Induction

Caption: this compound signaling pathway in Achlya.

Antheridiol_Synthesis_Workflow Start Fucosterol (from Brown Algae) Oxidation B-Ring Oxidation Start->Oxidation Hydroxylation Side Chain Hydroxylation Oxidation->Hydroxylation Lactone_Formation Lactone Formation Hydroxylation->Lactone_Formation Purification Purification (TLC, Column, HPLC) Lactone_Formation->Purification End Pure this compound Purification->End

Caption: General workflow for this compound synthesis.

Troubleshooting_Decision_Tree Start Low Yield or Purity Issue Identify_Step Identify Problematic Step (TLC, NMR, MS analysis) Start->Identify_Step Oxidation_Issue Oxidation Step Identify_Step->Oxidation_Issue Oxidation Hydroxylation_Issue Hydroxylation Step Identify_Step->Hydroxylation_Issue Hydroxylation Lactone_Issue Lactone Formation Identify_Step->Lactone_Issue Lactonization Purification_Issue Purification Step Identify_Step->Purification_Issue Purification Oxidation_Solution Optimize Oxidant Stoichiometry & Temperature Oxidation_Issue->Oxidation_Solution Hydroxylation_Solution Use Stereoselective Reagents Hydroxylation_Issue->Hydroxylation_Solution Lactone_Solution Use Dehydrating Agent & Dilute Conditions Lactone_Issue->Lactone_Solution Purification_Solution Employ Multi-Step Purification (e.g., Column then HPLC) Purification_Issue->Purification_Solution

Caption: Troubleshooting decision tree for this compound synthesis.

Technical Support Center: Antheridiol-Induced Biological Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in antheridiol-induced biological response experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound, offering potential causes and solutions in a structured question-and-answer format.

Issue IDQuestionPotential CausesRecommended Solutions
AN-T01 No or weak induction of antheridial branches in male Achlya strains. 1. This compound Degradation: this compound solution may have degraded due to improper storage or handling. 2. Insufficient this compound Concentration: The concentration of this compound used may be too low to elicit a response.[1] 3. Unreceptive Fungal Strain: The male strain of Achlya may have lost its sensitivity to this compound. 4. Inappropriate Culture Conditions: Suboptimal temperature, pH, or media composition can inhibit the response.1. Solution Integrity: Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or lower in a non-frost-free freezer and minimize freeze-thaw cycles. 2. Dose-Response: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific strain.[1] 3. Strain Viability: Use a fresh, actively growing culture of a known responsive male Achlya strain. Periodically re-validate the responsiveness of your laboratory strains. 4. Optimized Conditions: Ensure the culture medium, pH, and incubation temperature are optimized for Achlya growth and hormonal response.
AN-T02 High variability in the number of antheridial branches between replicates. 1. Inconsistent this compound Application: Uneven distribution of this compound across the culture. 2. Non-uniform Mycelial Growth: Variation in the density and age of the fungal mycelium. 3. Subjective Quantification: Inconsistent criteria for counting antheridial branches. 4. Pipetting Errors: Inaccurate dispensing of this compound solution.1. Homogenous Application: Ensure thorough mixing of the this compound solution into the culture medium before solidification or apply it evenly to the surface of an established culture. 2. Standardized Inoculum: Start cultures from a standardized inoculum to ensure uniform mycelial density and age across all replicates. 3. Clear Counting Criteria: Establish and adhere to strict, objective criteria for what constitutes a countable antheridial branch. Utilize image analysis software for more objective quantification. 4. Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound.
AN-T03 Contamination of Achlya cultures. 1. Non-sterile Technique: Introduction of bacteria or other fungi during culture manipulation. 2. Contaminated Reagents or Media: Use of non-sterile water, media components, or this compound stock solution.1. Aseptic Technique: Perform all culture manipulations in a laminar flow hood using sterile techniques. 2. Sterile Supplies: Autoclave all media and equipment. Filter-sterilize heat-labile solutions, including the this compound stock solution, using a 0.22 µm filter.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound experiments.

Question IDQuestionAnswer
AN-F01 What is this compound and what is its primary biological function? This compound is a steroid sex hormone produced by female strains of the water mold Achlya.[2][3] Its primary biological function is to induce the formation of antheridial (male) branches in male strains, a key step in sexual reproduction.[1][2][3]
AN-F02 At what concentrations is this compound biologically active? This compound is active at very low concentrations, with some receptive male strains of Achlya responding to concentrations as low as 10 pM.[4]
AN-F03 How should this compound be stored? This compound is a steroid and should be stored as a stock solution in a suitable solvent (e.g., ethanol or DMSO) at -20°C or below to prevent degradation. Protect from light and repeated freeze-thaw cycles.
AN-F04 What is the basis of the this compound bioassay? The bioassay for this compound is based on the quantitative relationship between the concentration of this compound and the number of antheridial branches induced on a male strain of Achlya.[1]
AN-F05 Can other steroids induce antheridial branching in Achlya? The structural and stereochemical requirements for this compound activity are highly specific.[1] Most other related sterols are inactive or have significantly lower activity.[1]

Quantitative Data

The following table presents hypothetical, yet realistic, dose-response data for this compound-induced antheridial branching in a male strain of Achlya ambisexualis. This data is for illustrative purposes to demonstrate the expected experimental outcome.

This compound Concentration (M)Mean Number of Antheridial Branches (± SD, n=5)
0 (Control)2 ± 1
1 x 10⁻¹²15 ± 4
1 x 10⁻¹¹48 ± 7
1 x 10⁻¹⁰95 ± 12
1 x 10⁻⁹152 ± 18
1 x 10⁻⁸160 ± 15

Experimental Protocols

Protocol 1: this compound Bioassay for Induction of Antheridial Branches

This protocol details the methodology for quantifying the biological activity of this compound by measuring the induction of antheridial branches in a male strain of Achlya.

Materials:

  • Male strain of Achlya ambisexualis or Achlya bisexualis

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Sterile defined medium for Achlya (e.g., Barksdale's Medium)

  • Sterile petri dishes (60 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator set to 25°C

  • Microscope with magnification up to 100x

Procedure:

  • Culture Preparation: Inoculate the center of a petri dish containing the defined medium with a small piece of mycelium from a stock culture of the male Achlya strain. Incubate at 25°C for 48-72 hours, or until the mycelium has grown to a suitable diameter (e.g., 3-4 cm).

  • This compound Dilution: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar plates.

  • Hormone Application: Add 100 µL of each this compound dilution to the surface of the growing Achlya culture. For the control, add 100 µL of sterile distilled water containing the same concentration of the solvent used for the stock solution.

  • Incubation: Incubate the plates at 25°C for 12-24 hours.

  • Quantification: Using a microscope, count the number of antheridial branches in a defined area of the mycelium (e.g., within a specific quadrant or at a set distance from the edge of the colony). Repeat the count for at least three different fields of view per plate.

  • Data Analysis: Calculate the average number of antheridial branches per field of view for each this compound concentration. Plot the mean number of branches against the this compound concentration to generate a dose-response curve.

Visualizations

Putative this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound in a male Achlya cell, based on general principles of steroid hormone action.

Antheridiol_Signaling_Pathway This compound This compound Receptor This compound Receptor (Putative) This compound->Receptor Binds to CellMembrane Cell Membrane SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activates TranscriptionFactor Transcription Factor Activation SignalingCascade->TranscriptionFactor GeneExpression Gene Expression (e.g., Cellulase) TranscriptionFactor->GeneExpression Induces Nucleus Nucleus BiologicalResponse Antheridial Branch Formation GeneExpression->BiologicalResponse Leads to Antheridiol_Bioassay_Workflow Start Start Culture Culture Male Achlya Strain Start->Culture PrepareDilutions Prepare this compound Dilutions Culture->PrepareDilutions ApplyHormone Apply this compound to Cultures PrepareDilutions->ApplyHormone Incubate Incubate Cultures ApplyHormone->Incubate Quantify Quantify Antheridial Branches Incubate->Quantify Analyze Analyze Data & Generate Dose-Response Curve Quantify->Analyze End End Analyze->End

References

troubleshooting inconsistent results in antheridiol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers working with antheridiol and the aquatic fungus Achlya.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to inconsistent or unexpected results in this compound experiments.

Question 1: My this compound-treated cultures show no or very few antheridial branches. What are the likely causes?

Answer: A lack of response is a common issue that can stem from several factors, ranging from the hormone itself to the health of the fungal culture.

  • Inactive this compound Solution: this compound is a steroid and can degrade if not stored properly.

    • Solution Preparation: this compound is hydrophobic. Prepare a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[1] Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid toxicity to the fungus.

    • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Suboptimal Culture Conditions: The physiological state of the male Achlya strain is critical for its responsiveness.

    • Temperature: Achlya species grow best between 25-30°C.[2][3] Temperatures that are too high or too low can inhibit the hormonal response.

    • pH: The optimal pH for Achlya growth is between 6.0 and 8.0.[2] Extreme pH values in the culture medium can suppress growth and differentiation.

    • Culture Age: Use young, actively growing mycelia for experiments. Older cultures may be less responsive to the hormone.

  • Incorrect Hormone Concentration: The dose-response to this compound is concentration-dependent.

    • Too Low: Concentrations below the effective threshold will not induce a response. The receptor's affinity (Kd) is very high (approx. 7 x 10⁻¹⁰ M), suggesting that concentrations in the picomolar to nanomolar range are effective.[4][5]

    • Too High: Excessively high concentrations can sometimes lead to non-specific effects or inhibition. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Question 2: I'm observing "spontaneous" antheridial branches in my negative control cultures (no this compound). Why is this happening?

Answer: The appearance of branches in control cultures can compromise the validity of your experiment. This is often due to cross-contamination or endogenous factors.

  • Cross-Contamination: Accidental introduction of this compound or a female strain into the male culture is a primary cause.

    • Aseptic Technique: Use separate, clearly labeled materials (pipettes, flasks) for control and experimental groups. Handle only one cell line or treatment group at a time in the biological safety cabinet.[6]

    • Reagent Contamination: Ensure all media and buffer stocks are free from hormonal contamination.

  • Culture Stress: Certain stressors can sometimes induce morphological changes. Ensure consistent and optimal growth conditions for all cultures.

Question 3: My dose-response curve is not sigmoidal, or the results are highly variable between replicates. How can I improve consistency?

Answer: High variability can obscure the true biological effect. Several factors related to experimental setup and execution can contribute to this issue.

  • Inconsistent Mycelial Mass: If the amount of fungus varies between wells or flasks, the response will also vary.

    • Standardized Inoculum: Start cultures from a standardized inoculum, such as a small agar plug of a specific size from the edge of an actively growing plate, to ensure uniform growth.

  • Uneven Hormone Distribution: Ensure the this compound stock solution is thoroughly mixed into the medium before dispensing it to the cultures.

  • Quantification Errors: Manual counting of branches can be subjective and a significant source of variability.[7]

    • Standardized Counting Protocol: Clearly define what constitutes a branch (e.g., minimum length). Count branches in multiple, randomly selected fields of view per replicate and average the results.

    • Blinded Analysis: Whenever possible, have the person counting the branches be unaware of the treatment groups to reduce bias.

Question 4: My Achlya cultures are frequently getting contaminated with bacteria or other fungi. What can I do?

Answer: Contamination is a common problem in mycology. Strict aseptic technique is the best defense.

  • Sources of Contamination: Contaminants can be introduced from the air, non-sterile reagents, lab equipment, or the experimenter.[8][9]

  • Detection: Bacterial contamination often makes the medium cloudy and may cause a rapid drop in pH (medium turns yellow).[10] Fungal contaminants usually appear as distinct, filamentous colonies.[9]

  • Prevention:

    • Work in a laminar flow hood or biological safety cabinet.

    • Sterilize all media, water, and equipment by autoclaving.

    • Use sterile, filtered pipette tips.

    • Regularly clean incubators and work surfaces with a suitable disinfectant (e.g., 70% ethanol).

    • Consider using a defined minimal medium, which can be less prone to contamination than complex media like PDA.

Data & Experimental Parameters

Table 1: Recommended Culture Conditions for Achlya ambisexualis
ParameterRecommended RangeNotes
Temperature25 - 30°CGrowth and hormone response are optimal within this range.[2][3]
pH of Medium6.0 - 8.0Achlya tolerates a relatively broad pH range, but extremes can inhibit growth.[2]
Culture MediumPotato Dextrose Agar (PDA) or Defined Minimal MediumPDA is suitable for routine culture.[11] A defined medium is preferred for experiments to reduce variability.
Table 2: this compound Concentration Guidelines for Bioassays
ParameterRecommended RangeNotes
Stock Solution SolventDMSO or EthanolUse a high-purity grade solvent.
Final Solvent Conc.< 0.1% (v/v)Higher concentrations may be toxic. Run a solvent-only control.
Effective this compound Conc.10 pM - 10 nMThe optimal concentration should be determined empirically by generating a dose-response curve.[4][5]

Key Experimental Protocols

Protocol 1: this compound Bioassay for Induction of Antheridial Branches

This protocol outlines the steps to observe and quantify the morphological response of male Achlya strains to this compound.

  • Culture Preparation:

    • Grow the male strain of Achlya ambisexualis on Potato Dextrose Agar (PDA) plates at 25°C until the mycelium covers approximately 75% of the plate.[11]

    • Using a sterile cork borer or scalpel, cut small agar plugs (e.g., 5 mm diameter) from the actively growing edge of the colony.

  • Inoculation:

    • Transfer one agar plug, mycelium-side down, into the center of each well of a multi-well plate (e.g., 6-well or 12-well) or into small petri dishes containing sterile, liquid defined medium.

    • Incubate at 25°C for 24-48 hours, or until a small, radial colony of new mycelia has formed.

  • Hormone Treatment:

    • Prepare serial dilutions of this compound in the liquid medium from a concentrated stock solution. Include a solvent-only control.

    • Carefully replace the medium in each well with the corresponding this compound dilution or control medium.

  • Incubation and Observation:

    • Incubate the treated cultures at 25°C.

    • Observe the mycelia at regular intervals (e.g., 2, 4, 6, and 8 hours) using an inverted microscope. Antheridial branches will appear as small, thin, and contorted hyphae emerging from the main vegetative hyphae.

  • Quantification:

    • At a predetermined time point (e.g., 6 hours), select several random fields of view near the edge of the growing colony for each replicate.

    • Count the number of antheridial branches per field of view.

    • Calculate the average number of branches per field for each treatment group and analyze the data.

Visual Guides: Pathways and Workflows

This compound Signaling Pathway

Antheridiol_Signaling_Pathway cluster_membrane Cytoplasm This compound This compound in_cell This compound->in_cell Diffusion into cell CellMembrane CytosolReceptor Cytosolic Receptor (inactive, with hsp85) ActiveComplex Active Hormone- Receptor Complex CytosolReceptor->ActiveComplex Binding post_receptor ActiveComplex->post_receptor Nucleus Nucleus GeneExpression Altered Gene Expression Nucleus->GeneExpression ProteinSynth Synthesis of Specific Proteins (e.g., Cellulase) GeneExpression->ProteinSynth Vesicles Vesicle Transport to Cell Wall ProteinSynth->Vesicles Branch Antheridial Branch Formation Vesicles->Branch Localized wall softening in_cell->CytosolReceptor post_receptor->Nucleus

Caption: this compound signaling pathway in male Achlya.

General Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent or Negative Results CheckHormone 1. Check this compound Solution Start->CheckHormone CheckCulture 2. Verify Culture Health & Conditions Start->CheckCulture CheckAssay 3. Review Assay Protocol Start->CheckAssay HormoneAge Is stock old? Remake solution. CheckHormone->HormoneAge HormoneSolvent Is final solvent conc. <0.1%? CheckHormone->HormoneSolvent HormoneConc Is concentration optimal? Run dose-response. CheckHormone->HormoneConc CultureContam Is there contamination? Discard & restart. CheckCulture->CultureContam CultureAge Is mycelium young & actively growing? CheckCulture->CultureAge CultureConditions Is Temp (25°C) & pH (6-8) correct? CheckCulture->CultureConditions AssayInoculum Is inoculum size consistent? CheckAssay->AssayInoculum AssayQuant Is quantification method standardized? CheckAssay->AssayQuant AssayControls Are controls (negative/solvent) behaving as expected? CheckAssay->AssayControls Bioassay_Workflow Start Start: Prepare Male Achlya Culture on PDA Inoculate Inoculate Liquid Medium with Agar Plugs Start->Inoculate Incubate1 Incubate (24-48h, 25°C) to allow vegetative growth Inoculate->Incubate1 Treat Replace Medium with Treatment Solutions Incubate1->Treat PrepareTx Prepare this compound Dilutions & Controls PrepareTx->Treat Incubate2 Incubate (e.g., 6h, 25°C) Treat->Incubate2 Observe Observe & Quantify Branches via Microscopy Incubate2->Observe Analyze Analyze Data & Plot Dose-Response Curve Observe->Analyze

References

Validation & Comparative

A Comparative Guide to Methods for Validating Antheridiol Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods used to validate the results of antheridiol bioassays. This compound, a steroidal sex pheromone in the water mold Achlya, plays a crucial role in inducing the formation of antheridial hyphae in male strains, a response that forms the basis of the bioassay. Accurate validation of this bioassay is critical for research in fungal endocrinology, developmental biology, and for the screening of potential endocrine-disrupting compounds. This document outlines the traditional this compound bioassay, alongside alternative physicochemical and biochemical validation methods, presenting their experimental protocols, comparative performance data, and the underlying biological pathways.

Comparison of this compound Quantification Methods

The selection of a suitable method for validating this compound bioassay results depends on the specific research question, available resources, and the desired level of sensitivity and specificity. The following table summarizes the key performance characteristics of the traditional bioassay and two common alternative methods.

MethodPrincipleSensitivityThroughputSpecificityKey AdvantagesKey Disadvantages
This compound Bioassay Quantification of antheridial hyphae formation in male Achlya strains in response to this compound.High (active at 10⁻¹¹ M)LowHigh (biological response)Directly measures biological activity.Labor-intensive, long incubation times, susceptible to biological variability.
Receptor Binding Assay Measures the binding affinity of this compound to its specific receptor protein.High (Kd in the nanomolar range)ModerateHigh (receptor-specific)High specificity, amenable to higher throughput than bioassay.Requires purified or partially purified receptor, use of radiolabeled ligands can be hazardous.
LC-MS/MS Liquid chromatography separation followed by tandem mass spectrometry for identification and quantification.Very High (pg/mL range)HighVery High (mass-to-charge ratio)High sensitivity and specificity, can quantify multiple analytes simultaneously.Requires expensive equipment, extensive method development and validation.

Experimental Protocols

This compound Bioassay

This protocol is a generalized procedure for conducting a quantitative this compound bioassay using Achlya ambisexualis or Achlya bisexualis.

a. Culture Preparation:

  • Maintain male and female strains of Achlya on a suitable agar medium (e.g., peptone-yeast extract-glucose agar).

  • To initiate the bioassay, transfer a small block of agar with mycelium from a male strain to a Petri dish containing a defined liquid medium (e.g., a buffered salts medium with a carbon source like glucose).

  • Incubate the cultures at a controlled temperature (e.g., 25°C) until a uniform mycelial mat has formed.

b. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Create a dilution series of this compound to establish a dose-response curve.

  • Add the this compound dilutions to the liquid cultures of the male Achlya strain. Include a solvent control (liquid medium with the same concentration of ethanol used for the highest this compound concentration).

c. Incubation and Observation:

  • Incubate the treated cultures for a defined period (e.g., 2-4 hours) at the optimal temperature.

  • Observe the formation of antheridial hyphae using a light microscope.

d. Quantification:

  • Quantify the response by counting the number of antheridial branches formed per unit area or per hyphal tip.

  • Plot the number of branches against the this compound concentration to generate a dose-response curve.

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay for the this compound receptor.

a. Receptor Preparation:

  • Grow a male strain of Achlya in liquid culture.

  • Harvest the mycelium and homogenize it in a suitable buffer to release the cytosolic proteins.

  • Centrifuge the homogenate to pellet cellular debris and obtain a crude cytosol fraction containing the this compound receptor.

b. Binding Assay:

  • Prepare a series of dilutions of unlabeled this compound (competitor).

  • In a multi-well plate, combine the cytosol preparation, a fixed concentration of a radiolabeled this compound analog (e.g., [³H]-antheridiol), and the different concentrations of unlabeled this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

c. Separation and Detection:

  • Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or filtration through a glass fiber filter.

  • Quantify the amount of bound radioactivity using a scintillation counter.

d. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the unlabeled this compound.

  • Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of this compound using LC-MS/MS.

a. Sample Preparation:

  • Extract this compound from the fungal culture medium or mycelium using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC mobile phase.

  • Perform solid-phase extraction (SPE) for sample cleanup if necessary.

b. LC Separation:

  • Inject the prepared sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid to improve ionization.

c. MS/MS Detection:

  • Ionize the eluting this compound using an appropriate ionization source, such as electrospray ionization (ESI).

  • Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Select a specific precursor ion for this compound and monitor for one or more characteristic product ions.

d. Quantification:

  • Prepare a calibration curve using a series of known concentrations of an this compound standard.

  • Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow for validating this compound bioassay results and the this compound signaling pathway.

Antheridiol_Bioassay_Validation_Workflow cluster_bioassay This compound Bioassay cluster_validation Validation Methods cluster_rba Receptor Binding Assay cluster_lcms LC-MS/MS A Culture Male Achlya B Add this compound Dilutions A->B C Incubate B->C D Count Antheridial Branches C->D H Quantify Radioactivity D->H Compare Results L Quantify vs. Standard D->L Compare Results E Prepare Cytosol F Competitive Binding with Radioligand E->F G Separate Bound/Free F->G G->H I Extract this compound J LC Separation I->J K MS/MS Detection (MRM) J->K K->L

This compound Bioassay Validation Workflow.

Antheridiol_Signaling_Pathway This compound This compound Receptor Cytosolic Receptor This compound->Receptor Binds HSP90 HSP90 Receptor->HSP90 Associated with Receptor_Active Activated Receptor Complex Receptor->Receptor_Active Conformational Change Nucleus Nucleus Receptor_Active->Nucleus Translocation DNA DNA (Hormone Response Element) Receptor_Active->DNA Binds to HRE Transcription Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Enters Cytoplasm Proteins New Proteins (e.g., Cellulase) Translation->Proteins Branching Antheridial Branch Formation Proteins->Branching Induce

This compound Signaling Pathway in Achlya.

Assessing the Cross-Reactivity of Antheridiol Analogs in Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of antheridiol analogs based on their cross-reactivity in bioassays. The information is intended to assist researchers in selecting appropriate analogs for their studies and to provide a framework for interpreting experimental results. The guide includes detailed experimental protocols, quantitative data on binding affinities, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Analogs

This compound is a steroid pheromone that plays a crucial role in the sexual reproduction of the water mold Achlya. It is secreted by female hyphae and induces the formation of antheridial branches in male strains. The specific binding of this compound to a receptor protein in the male hyphae initiates a signaling cascade that leads to these developmental changes. The high specificity of this interaction makes it an excellent model system for studying steroid hormone signaling and for screening for compounds with similar or antagonistic activities.

The cross-reactivity of this compound analogs—structurally similar molecules—in bioassays is a critical factor in understanding the structure-activity relationship of this hormone and for the development of novel antifungal agents or specific probes for studying fungal reproduction.

This compound Signaling Pathway

The binding of this compound to its cytosolic receptor in Achlya ambisexualis is the initial step in a signal transduction pathway that ultimately alters gene expression and leads to the development of male reproductive structures. While the complete pathway is still under investigation, key events include receptor activation, potential involvement of protein kinases, and changes in the synthesis of specific proteins. An 85-kilodalton heat shock protein has been identified as a component of the this compound receptor complex, suggesting a mechanism of receptor stabilization and activation similar to that of steroid hormone receptors in vertebrates.[1]

Antheridiol_Signaling_Pathway This compound This compound Receptor This compound Receptor This compound->Receptor Binds HSP85 HSP85 Receptor->HSP85 Associated with Activated_Complex Activated Receptor-Antheridiol Complex Receptor->Activated_Complex Forms Protein_Kinase_Cascade Protein Kinase Cascade Activated_Complex->Protein_Kinase_Cascade Activates Nucleus Nucleus DNA DNA Nucleus->DNA Contains Gene_Expression Altered Gene Expression DNA->Gene_Expression Leads to Transcription_Factors Transcription Factors Protein_Kinase_Cascade->Transcription_Factors Phosphorylates Transcription_Factors->Nucleus Translocates to Transcription_Factors->DNA Binds to Promoter Regions Protein_Synthesis Synthesis of New Proteins Gene_Expression->Protein_Synthesis Results in Differentiation Antheridial Branch Formation Protein_Synthesis->Differentiation Causes

This compound Signaling Pathway

Comparison of this compound Analog Cross-Reactivity

The cross-reactivity of this compound analogs is determined by their ability to bind to the this compound receptor and elicit a biological response. This is typically quantified using competitive binding assays, where the analog's ability to displace a radiolabeled this compound from its receptor is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and greater cross-reactivity.

AnalogStructure ModificationRelative Binding Affinity (Qualitative)Reference
This compound-High[2]
Analog 1[Hypothetical Modification 1]ModerateFictional Data
Analog 2[Hypothetical Modification 2]LowFictional Data
Analog 3[Hypothetical Modification 3]HighFictional Data
Analog 4[Hypothetical Modification 4]NegligibleFictional Data

Note: The data in this table is illustrative due to the lack of publicly available quantitative data for a series of this compound analogs. Researchers are encouraged to perform their own competitive binding assays to determine the specific cross-reactivity of their analogs of interest.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for assessing the binding affinity of this compound analogs to the this compound receptor from Achlya ambisexualis.

Materials:

  • Male strain of Achlya ambisexualis

  • Liquid growth medium (e.g., glucose-yeast extract broth)

  • Radiolabeled this compound (e.g., [³H]-antheridiol)

  • Unlabeled this compound and this compound analogs

  • Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Glass beads or liquid nitrogen for cell lysis

  • Centrifuge

  • Scintillation counter and scintillation fluid

  • 96-well filter plates with glass fiber filters

Methodology:

  • Culture and Harvest of Achlya: Grow the male strain of A. ambisexualis in liquid medium until sufficient mycelial mass is obtained. Harvest the mycelia by filtration and wash with distilled water.

  • Preparation of Cytosolic Extract: Disrupt the mycelia by grinding with glass beads or in liquid nitrogen. Resuspend the broken cells in ice-cold binding buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant is the cytosolic extract containing the this compound receptor.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of radiolabeled this compound to each well.

    • Add increasing concentrations of unlabeled this compound (for the standard curve) or the this compound analogs to the wells.

    • Add a consistent amount of the cytosolic extract to each well.

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Transfer the contents of each well to a 96-well filter plate. Apply a vacuum to separate the receptor-bound radiolabeled this compound (which will be retained on the filter) from the free radiolabeled this compound (which will pass through).

  • Quantification: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand. Dry the filters and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled this compound against the logarithm of the competitor concentration. The IC50 value is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[3][4]

Experimental_Workflow cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis Culture Culture Achlya Harvest Harvest Mycelia Culture->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Cytosol Collect Cytosolic Extract (Receptor) Centrifugation->Cytosol Add_Receptor Add Cytosolic Extract Cytosol->Add_Receptor Plate_Setup Setup 96-well Plate Add_Radioligand Add [3H]-Antheridiol Plate_Setup->Add_Radioligand Add_Competitor Add Unlabeled Analog (Varying Concentrations) Add_Radioligand->Add_Competitor Add_Competitor->Add_Receptor Incubation Incubate to Equilibrium Add_Receptor->Incubation Filtration Filter to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Plotting Plot Binding Curve Counting->Data_Plotting Calculation Calculate IC50/Ki Data_Plotting->Calculation

Competitive Binding Assay Workflow

Conclusion

References

A Comparative Analysis of Antheridiol and Oogoniol Activity in Oomycetes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of the fungal sex hormones antheridiol and oogoniol. This document provides a summary of their roles, available quantitative data, detailed experimental protocols for activity assessment, and visual representations of their signaling pathways.

This compound and oogoniol are steroid hormones that orchestrate the sexual reproduction process in the oomycete Achlya.[1] This guide delves into a comparative study of their distinct but coordinated activities, providing a foundational resource for researchers investigating fungal endocrinology, reproductive biology, and potential targets for antifungal drug development.

Overview of this compound and Oogoniol Activity

This compound and oogoniol function in a sequential and complementary manner to ensure successful sexual reproduction in Achlya.[2] The female hyphae initiate the process by constitutively secreting this compound.[2] this compound acts on the male hyphae, inducing two primary responses: the formation of antheridial branches, which are the male reproductive structures, and the synthesis and secretion of oogoniol.[3]

Oogoniol, produced by the male in response to this compound, then acts on the female hyphae to stimulate the development of oogonia, the female reproductive structures.[3] This hormonal dialogue ensures the coordinated development of both male and female gametangia, culminating in fertilization.

Quantitative Comparison of this compound and Oogoniol

Direct comparative quantitative data on the binding affinities and effective concentrations of this compound and oogoniol are scarce in publicly available literature. However, studies on a tritium-labeled analog of this compound provide valuable insight into its receptor binding characteristics.

ParameterThis compound (Analog)OogoniolReference
Receptor Binding Affinity (Kd) ~0.7 x 10-10 M (for [3H]7-deoxy-7-dihydro-antheridiol)Data not available[4]
Binding Site Concentration 1100-2000 fmoles/mg proteinData not available[4]
Effective Concentration (EC50) Data not availableData not available

Note: The lack of quantitative data for oogoniol highlights a significant gap in the current understanding of its interaction with its cognate receptor and its relative potency compared to this compound.

Signaling Pathways

The signaling pathways of this compound and oogoniol are understood at a conceptual level, involving intracellular receptors and downstream gene expression changes. However, the specific molecular components of these pathways are not yet fully elucidated.

This compound Signaling Pathway

This compound, being a steroid, is believed to diffuse across the cell membrane of the male hyphae and bind to a cytosolic receptor.[5] This hormone-receptor complex is then thought to translocate to the nucleus, where it acts as a transcription factor to regulate the expression of genes responsible for antheridial branch formation and oogoniol synthesis. While the involvement of a MAP kinase cascade is suggested in fungal pheromone signaling, its specific role in the this compound pathway in Achlya has not been detailed.[6]

Antheridiol_Signaling cluster_extracellular Extracellular Space cluster_intracellular Male Hypha cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Cytosolic Receptor This compound->Receptor H_R_Complex Hormone-Receptor Complex Receptor->H_R_Complex Binding DNA DNA H_R_Complex->DNA Translocation Gene_Expression Gene Expression (Antheridial branches, Oogoniol synthesis) DNA->Gene_Expression Transcription & Translation

This compound Signaling Pathway
Oogoniol Signaling Pathway

Similar to this compound, oogoniol is presumed to act through an intracellular receptor in the female hyphae. The binding of oogoniol to its receptor likely triggers a signaling cascade that leads to the expression of genes required for the development of oogonia. The specific components of this pathway are also currently unknown.

Oogoniol_Signaling cluster_extracellular Extracellular Space cluster_intracellular Female Hypha cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oogoniol Oogoniol Receptor Cytosolic Receptor Oogoniol->Receptor H_R_Complex Hormone-Receptor Complex Receptor->H_R_Complex Binding DNA DNA H_R_Complex->DNA Translocation Gene_Expression Gene Expression (Oogonia formation) DNA->Gene_Expression Transcription & Translation

Oogoniol Signaling Pathway

Experimental Protocols

Detailed, standardized protocols for assessing this compound and oogoniol activity are not widely published. However, based on their known biological functions and general mycological techniques, the following experimental workflows can be proposed.

This compound Activity Bioassay: Induction of Antheridial Hyphae

This bioassay quantifies the ability of a test compound to induce the formation of antheridial hyphae in a male strain of Achlya.

Workflow:

Antheridiol_Bioassay A Prepare male Achlya culture (liquid or agar) B Add test compound (this compound or unknown) A->B C Incubate under controlled conditions B->C D Observe under microscope C->D E Quantify antheridial branches per unit area D->E

This compound Bioassay Workflow

Methodology:

  • Culture Preparation: Inoculate a male strain of Achlya into a suitable liquid or onto an agar-based medium. Allow the mycelium to grow to a sufficient density.

  • Hormone Application: Introduce a known concentration of this compound (positive control) or the test compound to the culture medium. A vehicle control (e.g., ethanol) should also be included.

  • Incubation: Incubate the cultures under optimal growth conditions (temperature, light) for a defined period (e.g., 24-48 hours).

  • Microscopic Observation: At regular intervals, examine the hyphae at the periphery of the mycelial mat under a light microscope.

  • Quantification: Count the number of antheridial branches in several randomly selected fields of view. Express the activity as the average number of branches per unit area or per length of hypha.

Oogoniol Activity Bioassay: Induction of Oogonial Initials

This bioassay measures the efficacy of a compound in stimulating the formation of oogonial initials in a female strain of Achlya.

Workflow:

Oogoniol_Bioassay A Prepare female Achlya culture (liquid or agar) B Add test compound (Oogoniol or unknown) A->B C Incubate under controlled conditions B->C D Observe under microscope C->D E Quantify oogonial initials per unit area D->E

Oogoniol Bioassay Workflow

Methodology:

  • Culture Preparation: Grow a female strain of Achlya in a suitable liquid or on an agar medium until a healthy mycelial network is formed.

  • Hormone Application: Add a known concentration of oogoniol (positive control) or the test substance to the culture. Include a vehicle control.

  • Incubation: Incubate the cultures under appropriate conditions for a set duration (e.g., 48-72 hours).

  • Microscopic Examination: Periodically observe the hyphae for the appearance of spherical oogonial initials.

  • Quantification: Count the number of oogonial initials in multiple defined areas of the mycelium. The activity can be expressed as the average number of initials per unit area.

This compound-Induced Cellulase Activity Assay

This compound has been shown to stimulate cellulase activity in male hyphae of Achlya. This assay measures this enzymatic activity as a downstream indicator of this compound action.

Workflow:

Cellulase_Assay A Treat male Achlya culture with this compound B Collect culture filtrate (contains secreted enzymes) A->B C Incubate filtrate with cellulose substrate B->C D Measure reducing sugars produced (e.g., DNS assay) C->D E Calculate cellulase activity D->E

Cellulase Activity Assay Workflow

Methodology:

  • Hormone Treatment: Grow a male strain of Achlya in a liquid medium and treat with a known concentration of this compound or a control solution.

  • Enzyme Collection: After a suitable incubation period (e.g., 24 hours), harvest the culture medium and centrifuge to remove mycelia. The supernatant contains the secreted cellulase.

  • Enzymatic Reaction: Add a defined volume of the culture supernatant to a reaction mixture containing a cellulose substrate (e.g., carboxymethyl cellulose) in an appropriate buffer.

  • Quantification of Product: After a set incubation time, stop the reaction and measure the amount of reducing sugars produced using a standard method such as the dinitrosalicylic acid (DNS) assay.[7]

  • Activity Calculation: Express cellulase activity in appropriate units (e.g., µmol of glucose equivalents released per minute per mg of protein).

Conclusion

This compound and oogoniol represent a classic example of hormonal coordination in the regulation of a fundamental biological process. While their sequential roles in the sexual reproduction of Achlya are well-established, a significant opportunity exists for further research to delineate the precise molecular mechanisms of their action. The elucidation of their respective receptor binding affinities, the identification of downstream signaling components, and the development of standardized bioassays will not only deepen our understanding of fungal endocrinology but may also unveil novel targets for the control of oomycete pathogens.

References

techniques for confirming the activation of the antheridiol signaling pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antheridiol signaling pathway is a classic model for understanding steroid hormone action in eukaryotic microbes. This compound, a steroidal pheromone produced by female hyphae of the water mold Achlya, induces the formation of antheridial (male) branches in male strains, a critical step in sexual reproduction. For researchers studying fungal endocrinology, developmental biology, or screening for compounds that modulate steroid signaling, confirming the activation of this pathway is essential.

This guide provides a comparative overview of key techniques used to detect and quantify the activation of the this compound signaling pathway. We present supporting data, detailed experimental protocols, and visual workflows to help researchers choose the most appropriate methods for their objectives.

The this compound Signaling Pathway

This compound initiates a signaling cascade that mirrors classic steroid hormone pathways in vertebrates. The hormone enters the male hyphae and binds to a specific, high-affinity cytosolic receptor protein.[1][2] This receptor is part of a larger complex that includes the heat shock protein hsp85 (analogous to hsp90), which keeps the receptor in an inactive state.[3] Upon binding this compound, the receptor undergoes a conformational change, dissociates from the hsp85, and is thought to translocate to the nucleus. There, it functions as a transcription factor, binding to specific hormone response elements on the DNA to induce the expression of target genes. Key outputs of this activation include the synthesis of enzymes like cellulase, which are required for the initiation and growth of new antheridial branches.[4]

Antheridiol_Signaling_Pathway cluster_cell Male Hyphal Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Antheridiol_in This compound Receptor_inactive Inactive Receptor (Receptor-Hsp85 Complex) Antheridiol_in->Receptor_inactive Binds Receptor_active Active Receptor Receptor_inactive->Receptor_active Conformational Change Hsp85 Hsp85 Receptor_active->Hsp85 Dissociates Receptor_nucleus Active Receptor Receptor_active->Receptor_nucleus Translocation DNA DNA (HRE) Receptor_nucleus->DNA Binds mRNA mRNA DNA->mRNA Transcription Protein New Proteins (e.g., Cellulase) mRNA->Protein Translation Response Antheridial Branch Formation Protein->Response Antheridiol_out This compound (Extracellular) Antheridiol_out->Antheridiol_in Diffusion

Caption: this compound signaling pathway in Achlya.

Comparison of Confirmation Techniques

The activation of the this compound pathway can be confirmed through various methods, each with distinct advantages in terms of sensitivity, throughput, and the nature of the data provided.

TechniquePrincipleTypical MetricSensitivityThroughputData TypeRelative Cost
Morphological Assay Direct observation and quantification of antheridial branch formation on male hyphae.Branching Index (% of hyphae with branches)Moderate (nM range)Low to MediumPhenotypicLow
Gene Expression Analysis (qRT-PCR) Measures the change in mRNA levels of specific this compound-responsive genes (e.g., cellulase, hsp85).Fold Change in Gene ExpressionHigh (pM to nM range)MediumMolecularMedium
Enzyme Activity Assay Quantifies the activity of induced enzymes, such as cellulase, secreted into the medium.Enzyme Activity (U/mL)ModerateMediumBiochemicalMedium
Reporter Gene Assay Measures the expression of a reporter gene (e.g., luciferase, GFP) driven by an this compound-responsive promoter.Relative Light Units (RLU) or FluorescenceVery HighHighMolecularHigh (development)
Receptor Binding Assay Quantifies the binding of a radiolabeled this compound analog to its cytosolic receptor.Specific Binding (fmol/mg protein)High (Kd ~0.7 nM)[2]LowBiochemicalHigh

Experimental Protocols & Workflows

Morphological Assay

This is the most direct and fundamental method to confirm the biological activity of this compound or test compounds. It relies on the primary physiological response of the organism.

Morphological_Assay_Workflow start Start culture Culture male strain of Achlya in nutrient-poor medium start->culture add_compound Add this compound or Test Compound culture->add_compound incubate Incubate for 2-4 hours at 25°C add_compound->incubate observe Observe hyphae under a light microscope incubate->observe quantify Quantify antheridial branches (e.g., count branches per mm of hypha) observe->quantify analyze Analyze Data (Calculate Branching Index) quantify->analyze end End analyze->end

Caption: Workflow for the morphological assay.

Detailed Protocol:

  • Culture Preparation: Inoculate the male strain of Achlya ambisexualis into a sterile, dilute nutrient medium (e.g., 1% peptone, 0.5% yeast extract in distilled water) in a petri dish. Allow the mycelium to grow for 24-48 hours at 25°C until a fine network of hyphae is formed.

  • Hormone Treatment: Prepare a stock solution of this compound (or a test compound) in ethanol. Dilute to the desired final concentration (e.g., 1x10-9 M) in fresh, sterile medium.

  • Induction: Remove the growth medium from the culture and gently wash with a sterile buffer (e.g., Machlis's buffer). Add the this compound-containing medium to the dish. Include a vehicle control (medium with the same concentration of ethanol).

  • Incubation: Incubate the cultures at 25°C for 2 to 4 hours.

  • Observation and Quantification: Using an inverted light microscope at 100-200x magnification, observe the hyphae. Antheridial branches are identifiable as thin, sinuous, and delimiting septa.

  • Data Analysis: Select random fields of view. For each field, count the number of antheridial branches and measure the total length of the hyphae. Express the result as a "Branching Index" (e.g., branches per mm of hypha). Compare the treated samples to the vehicle control.

Gene Expression Analysis (qRT-PCR)

This molecular technique provides a sensitive and quantitative measure of pathway activation by measuring the transcription of downstream target genes.

qRT_PCR_Workflow start Start: Culture & Treat (as in Morphological Assay) harvest Harvest Mycelia (e.g., by filtration) start->harvest rna_extraction Extract Total RNA harvest->rna_extraction cdna_synthesis Synthesize cDNA (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Perform qPCR with primers for target (e.g., cellulase) and reference (e.g., actin) genes cdna_synthesis->qpcr analyze Analyze Data (ΔΔCt Method) qpcr->analyze end End: Determine Fold Change analyze->end

Caption: Workflow for qRT-PCR analysis.

Detailed Protocol:

  • Culture and Treatment: Grow and treat the Achlya cultures with this compound or a test compound for a shorter duration (e.g., 30-90 minutes) to capture the peak of transcription.

  • Harvest Mycelia: After incubation, quickly harvest the mycelia by vacuum filtration. Immediately flash-freeze the mycelial pad in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Homogenize the frozen mycelia using a mortar and pestle or a bead beater. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method. Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Quantify the RNA and assess its purity (A260/A280 ratio). Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for a target gene (e.g., cellulase) and a stably expressed reference gene (e.g., actin or GAPDH).

  • Data Analysis: Run the qPCR plate on a real-time PCR instrument. Calculate the relative fold change in gene expression using the comparative CT (ΔΔCT) method, normalizing the target gene expression to the reference gene and comparing the treated sample to the untreated control.

Conclusion

The choice of technique to confirm this compound pathway activation depends on the specific research question. Morphological assays provide definitive, biologically relevant confirmation of the entire pathway's function and are ideal for initial screening. For higher sensitivity and more quantitative insights into the molecular mechanisms, qRT-PCR is the method of choice. Enzyme and reporter gene assays offer a balance of throughput and biological relevance, making them suitable for screening campaigns. Finally, receptor binding assays are powerful tools for detailed biochemical characterization of hormone-receptor interactions. By combining these approaches, researchers can gain a comprehensive understanding of the this compound signaling pathway and its modulation.

References

ensuring the reproducibility of antheridiol-based experimental findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the fungal steroid hormone antheridiol, ensuring the reproducibility of experimental findings is paramount. This guide provides an objective comparison of methodologies and highlights factors influencing experimental outcomes, supported by detailed protocols and data presentation frameworks.

This compound Signaling Pathway

This compound is a key signaling molecule in the sexual reproduction of the water mold Achlya. Secreted by female strains, it induces the formation of antheridial hyphae in male strains. The male hyphae are then stimulated to produce a second hormone, oogoniol, which in turn induces the development of oogonia in the female strain. This hormonal cascade ensures coordinated sexual differentiation and fertilization.

Antheridiol_Signaling_Pathway cluster_female Female Hyphae cluster_male Male Hyphae Fucosterol_F Fucosterol This compound This compound Fucosterol_F->this compound Biosynthesis Secretion_F This compound->Secretion_F Secretion Receptor Cytosolic Receptor Secretion_F->Receptor Binding Antheridial_Hyphae Antheridial Hyphae Initiation Receptor->Antheridial_Hyphae Activation Oogoniol Oogoniol Antheridial_Hyphae->Oogoniol Induces Biosynthesis Secretion_M Oogoniol->Secretion_M Secretion Oogonial_Initials Oogonial Initials (in Female) Secretion_M->Oogonial_Initials Induces Development

This compound signaling cascade in Achlya.

Experimental Protocols

Reproducibility is critically dependent on standardized and well-documented protocols. Below are methodologies for a qualitative this compound bioassay and a quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Bioassay for Antheridial Hyphae Induction

This bioassay qualitatively or semi-quantitatively assesses the biological activity of this compound by observing the formation of antheridial branches in a male strain of Achlya.

Materials:

  • Male strain of Achlya ambisexualis or A. bisexualis.

  • Defined fungal culture medium (e.g., a modified Machlis medium).

  • This compound standard of known concentration and purity.

  • Sterile petri dishes or multi-well plates.

  • Microscope for observation.

Procedure:

  • Culture Preparation: Grow the male Achlya strain in the defined liquid medium until a fine mycelial suspension is obtained.

  • Inoculation: Transfer a standardized amount of the mycelial suspension to fresh medium in petri dishes or wells of a multi-well plate. Allow the mycelium to establish for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

  • Hormone Treatment: Prepare serial dilutions of the this compound standard in the culture medium. Add the this compound solutions to the established mycelial cultures. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubation: Incubate the treated cultures under controlled conditions for a defined period (e.g., 2-4 hours).

  • Observation and Quantification: Observe the mycelia under a microscope for the formation of antheridial branches. The response can be quantified by counting the number of branches per unit area or per hyphal filament.

Quantitative Analysis of this compound by LC-MS/MS

For precise quantification of this compound in experimental samples, LC-MS/MS is the gold standard, offering high sensitivity and specificity.[1]

Sample Preparation:

  • Extraction: Collect the fungal culture medium. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the steroids.

  • Purification (Optional but Recommended): Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances.

  • Reconstitution: Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a modifier like formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and an internal standard.

  • Quantification: Create a standard curve using a certified this compound reference standard to determine the concentration in the samples.

Data Presentation

Clear and structured data presentation is essential for comparing results across experiments and laboratories.

Table 1: Illustrative Dose-Response of Achlya to this compound

This compound Concentration (M)Mean Number of Antheridial Branches (per mm of hypha)Standard Deviation
0 (Control)0.20.1
1 x 10-121.50.4
1 x 10-115.81.2
1 x 10-1015.22.5
1 x 10-914.82.3
1 x 10-813.52.1

Note: This table presents hypothetical data for illustrative purposes.

Factors Influencing Reproducibility

Several factors can introduce variability into this compound-based experiments. Careful control of these variables is crucial for reproducibility.

  • Purity and Stability of this compound: The purity of the this compound standard is critical. Impurities can affect its biological activity. Steroids in aqueous solutions can also degrade over time, affecting the effective concentration in the experiment.[2][3][4][5][6]

  • Culture Conditions: The physiological state of the Achlya culture can significantly impact its responsiveness to this compound. Factors such as the age of the culture, nutrient composition of the medium, pH, and incubation temperature must be strictly controlled.[7]

  • Biological Variability: There can be inherent biological variability between different strains of Achlya and even between different batches of the same strain.

  • Quantification Methods: The method used to quantify the biological response (e.g., counting antheridial branches) should be standardized and performed by trained personnel to minimize subjective errors. For chemical quantification, the accuracy of the analytical method (e.g., LC-MS/MS) is paramount.[8][9][10][11]

Comparison with Alternatives

While direct chemical alternatives that mimic the specific function of this compound in Achlya are not well-documented, it is useful to compare this compound with other fungal pheromones to understand the diversity of these signaling molecules.

Table 2: Comparison of this compound and Sirenin

FeatureThis compoundSirenin
Organism Achlya (Oomycete)Allomyces (Chytridiomycete)
Chemical Class SteroidSesquiterpenoid
Primary Function Induces differentiation of sexual structures (antheridial hyphae)[12][13]Chemoattractant for male gametes[13][14]
Specificity High structural and stereochemical specificity[15]Species-specific activity
Mechanism of Action Binds to a cytosolic receptor, leading to changes in gene expression[15][16]Interacts with receptors on the gamete surface to direct movement

Experimental Workflow for a Reproducible this compound Bioassay

antheridiol_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_culture Prepare Male Achlya Culture inoculate Inoculate Plates/Wells prep_culture->inoculate prep_this compound Prepare this compound Serial Dilutions qc_this compound QC of this compound Stock (Purity, Concentration) prep_this compound->qc_this compound treat Add this compound Dilutions prep_this compound->treat inoculate->treat Standardized Mycelial Amount incubate Incubate under Controlled Conditions treat->incubate Include Vehicle Control observe Microscopic Observation incubate->observe quantify Quantify Antheridial Branches observe->quantify Standardized Counting Method data_analysis Data Analysis and Visualization quantify->data_analysis

Workflow for a reproducible this compound bioassay.

By adhering to detailed protocols, carefully controlling experimental variables, and utilizing precise quantification methods, researchers can significantly enhance the reproducibility of their this compound-based findings.

References

A Comparative Guide to Fungal Steroid Hormones: Antheridiol and Its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects, signaling pathways, and experimental analysis of antheridiol and other key fungal steroid hormones, including oogoniol, sirenin, and trisporic acid. The information is intended to be a valuable resource for researchers in mycology, endocrinology, and drug development.

Overview of Fungal Steroid Hormones

Fungi utilize a sophisticated system of chemical communication to regulate their growth, development, and reproduction. Among the signaling molecules involved, steroid hormones play a crucial role, orchestrating complex processes such as sexual differentiation and morphogenesis. This guide focuses on this compound, a well-characterized fungal steroid, and compares its activity with other prominent fungal hormones to provide a comprehensive understanding of their functions and mechanisms of action.

Comparative Efficacy and Biological Effects

The biological activity of fungal steroid hormones is highly specific, targeting particular cell types and eliciting distinct physiological responses. The following table summarizes the key characteristics and effects of this compound, oogoniol, sirenin, and trisporic acid.

HormoneProducing Organism (Mating Type)Target Organism (Mating Type)Primary Biological EffectEffective Concentration
This compound Achlya species (Female)Achlya species (Male)Induces formation of antheridial (male) hyphae; stimulates production of oogoniol.[1][2]Down to 10⁻¹⁰ M
Oogoniol Achlya species (Male, induced by this compound)Achlya species (Female)Induces formation of oogonial (female) initials.[1][2]Not definitively quantified
Sirenin Allomyces species (Female gametes)Allomyces species (Male gametes)Chemoattractant for male gametes.[3]Approx. 10⁻¹⁰ M
Trisporic Acid Mucorales species (+ and - strains, collaboratively)Mucorales species (+ and - strains)Induces the development of zygophores (sexual hyphae).[3][4]As low as 1 nM

Signaling Pathways

The signaling mechanisms of fungal steroid hormones are beginning to be elucidated and show intriguing parallels with, as well as distinct differences from, vertebrate steroid hormone signaling.

This compound Signaling Pathway

This compound is thought to act via a mechanism analogous to vertebrate steroid hormones. It diffuses into the target male hyphae and binds to a cytosolic receptor protein. This binding event is believed to trigger a conformational change in the receptor, leading to its translocation into the nucleus, where it can modulate the expression of genes responsible for the development of antheridial branches.

Antheridiol_Signaling cluster_cell Male Hyphal Cell cluster_nucleus Nucleus This compound This compound CellMembrane This compound->CellMembrane CytosolReceptor Cytosolic Receptor This compound->CytosolReceptor ActiveComplex Active Receptor Complex CytosolReceptor->ActiveComplex Hsp90 Hsp90 Hsp90->CytosolReceptor Nucleus ActiveComplex->Nucleus Translocation DNA DNA GeneExpression Gene Expression (Antheridial Branching) DNA->GeneExpression Transcription & Translation

This compound Signaling Pathway
Sirenin Signaling Pathway

Sirenin acts as a chemoattractant, guiding motile male gametes toward the stationary female gametes. The signaling cascade is initiated by the binding of sirenin to a receptor on the male gamete's surface, which is thought to be a G-protein coupled receptor. This interaction triggers a rapid influx of calcium ions (Ca²⁺) into the cell, likely through a CatSper-like ion channel. The increase in intracellular calcium concentration modulates the flagellar beating pattern, causing the male gamete to reorient and swim up the sirenin concentration gradient.

Sirenin_Signaling cluster_gamete Male Gamete Sirenin Sirenin Gradient Receptor Membrane Receptor Sirenin->Receptor G_Protein G-Protein Receptor->G_Protein Activates CatSper CatSper-like Channel G_Protein->CatSper Opens Ca_influx Ca²⁺ Influx CatSper->Ca_influx Flagellar_Motor Flagellar Motor Ca_influx->Flagellar_Motor Modulates Chemotaxis Chemotactic Movement Flagellar_Motor->Chemotaxis

Sirenin Signaling Pathway
Trisporic Acid Signaling Pathway

The biosynthesis of trisporic acid is a collaborative effort between the (+) and (-) mating types of Mucorales. Each mating type produces and secretes precursors that are then converted into the active trisporic acid by the opposite mating type. Trisporic acid then acts on both mating types to induce the formation of zygophores. The signaling pathway is thought to involve a mitogen-activated protein kinase (MAPK) cascade, a highly conserved signaling module in eukaryotes. This cascade ultimately leads to the activation of transcription factors that regulate the expression of genes required for zygophore development.

Trisporic_Acid_Signaling cluster_plus + Mating Type cluster_minus - Mating Type Plus_Precursor Precursor P Trisporic_Acid Trisporic Acid Plus_Precursor->Trisporic_Acid Minus_Precursor Precursor M Minus_Precursor->Trisporic_Acid Receptor Surface Receptor Trisporic_Acid->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Gene_Expression Gene Expression (Zygophore Development) Transcription_Factor->Gene_Expression

Trisporic Acid Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of scientific advancement. This section outlines the fundamental methodologies for studying the effects of these fungal hormones.

This compound Bioassay: Induction of Antheridial Hyphae

Objective: To quantify the biological activity of this compound by observing the induction of antheridial hyphae in a male strain of Achlya.

Materials:

  • Male strain of Achlya ambisexualis or A. bisexualis.

  • Sterile culture medium (e.g., dilute yeast extract-glucose broth).

  • This compound standard solution of known concentration.

  • Test samples containing unknown concentrations of this compound.

  • Sterile petri dishes or multi-well plates.

  • Microscope with magnification up to 400x.

Procedure:

  • Grow the male strain of Achlya in liquid culture until a sparse mycelial mat is formed.

  • Wash the mycelia with sterile water to remove any residual nutrients.

  • Place small portions of the mycelial mat into the wells of a multi-well plate or small petri dishes containing a defined volume of sterile water or a minimal medium.

  • Prepare a serial dilution of the this compound standard and the test samples.

  • Add a specific volume of each dilution to the wells containing the mycelia. Include a negative control with no this compound.

  • Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2-4 hours).

  • Observe the mycelia under a microscope and count the number of antheridial branches formed per unit area or per hyphal tip.

  • Construct a dose-response curve by plotting the number of antheridial branches against the concentration of the this compound standard.

  • Determine the concentration of this compound in the test samples by comparing their activity to the standard curve.

Sirenin Chemotaxis Assay

Objective: To assess the chemoattractant properties of sirenin on male gametes of Allomyces.

Materials:

  • Male and female strains of Allomyces macrogynus or A. arbusculus.

  • Sterile culture medium for inducing gametogenesis.

  • Sirenin standard solution.

  • Test samples.

  • Chemotaxis chamber (e.g., Dunn chamber or a simple multi-well plate setup).

  • Microscope with video recording capabilities.

Procedure:

  • Induce gametogenesis in both male and female strains of Allomyces by transferring them to a low-nutrient medium.

  • Collect the motile male gametes.

  • Prepare a concentration gradient of sirenin in the chemotaxis chamber. For a simple setup, a small agar block containing sirenin can be placed in a petri dish with a suspension of male gametes.

  • Introduce the male gamete suspension into the chamber.

  • Record the movement of the gametes using video microscopy.

  • Analyze the videos to quantify the chemotactic response. This can be done by measuring parameters such as the chemotactic index (the net displacement of cells towards the chemoattractant) or the percentage of cells moving towards the sirenin source.

  • Compare the chemotactic response elicited by the test samples to that of the sirenin standard.[5]

Trisporic Acid Bioassay: Zygophore Induction

Objective: To determine the biological activity of trisporic acid by observing the induction of zygophores in compatible mating types of Mucorales.

Materials:

  • (+) and (-) mating strains of Mucor mucedo or Blakeslea trispora.

  • Sterile nutrient agar plates.

  • Trisporic acid standard solution.

  • Test samples.

  • Sterile filter paper discs.

Procedure:

  • Inoculate the (+) and (-) strains of the fungus on opposite sides of a nutrient agar plate, leaving a gap between them.

  • Incubate the plate until the mycelia have grown towards each other but have not yet made contact.

  • Prepare dilutions of the trisporic acid standard and the test samples.

  • Apply a small, known volume of each dilution to a sterile filter paper disc.

  • Place the discs in the gap between the two mycelia. Include a solvent control disc.

  • Incubate the plates for a period sufficient for zygophore development (e.g., 24-48 hours).

  • Observe the area around the filter paper discs for the formation of zygophores, which appear as small, dark, and often ornamented structures.

  • The biological activity can be quantified by measuring the diameter of the zone of zygophore induction or by counting the number of zygophores formed.

  • Compare the activity of the test samples to the trisporic acid standard.[6][7]

Conclusion

This compound, oogoniol, sirenin, and trisporic acid represent a fascinating array of steroid and terpenoid hormones that govern the intricate reproductive strategies of fungi. While they share the common purpose of facilitating sexual reproduction, their specific modes of action, target cells, and signaling pathways are remarkably diverse. This compound and oogoniol act in a sequential and reciprocal manner to coordinate the development of male and female structures in Achlya. Sirenin functions as a potent chemoattractant for motile gametes in Allomyces, while trisporic acid orchestrates the development of sexual hyphae in Mucorales through a collaborative biosynthetic process.

Further research into the receptors, downstream signaling components, and the evolution of these hormonal systems will undoubtedly provide deeper insights into the fundamental principles of eukaryotic cell communication and development. This knowledge also holds potential for the development of novel antifungal strategies that target these essential reproductive pathways.

References

Comparative Analysis of LC-MS and GC-MS for Antheridiol Detection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of signaling molecules like antheridiol, a fungal sex hormone, is critical. The choice of analytical technique is paramount to achieving reliable results. This guide provides a detailed comparative analysis of two powerful mass spectrometry-based methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of this compound and other steroid-like compounds.

This comparison delves into the fundamental principles of each technique, their respective strengths and weaknesses in the context of steroid analysis, and provides illustrative experimental data and protocols to guide methodology selection.

Principle of this compound Signaling

This compound is a steroidal pheromone that plays a crucial role in the sexual reproduction of certain fungi, such as the water mold Achlya. Its signaling pathway involves secretion by female hyphae, diffusion through the aqueous environment, and reception by male hyphae, initiating a cascade of events leading to the development of antheridial branches and eventual fertilization. Understanding this pathway is essential for studying fungal reproductive biology and developing potential antifungal strategies.

Antheridiol_Signaling_Pathway cluster_female Female Hypha cluster_environment Aqueous Environment cluster_male Male Hypha Antheridiol_synthesis This compound Synthesis Secretion Secretion Antheridiol_synthesis->Secretion This compound This compound Secretion->this compound Receptor Membrane Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Gene_Expression Gene Expression Changes Signal_Transduction->Gene_Expression Antheridial_Branch Antheridial Branch Formation Gene_Expression->Antheridial_Branch This compound->Receptor Binding

Figure 1: this compound Signaling Pathway.

Core Technique Comparison: LC-MS vs. GC-MS

The choice between LC-MS and GC-MS for this compound analysis hinges on the physicochemical properties of the analyte and the specific requirements of the study, such as sensitivity, selectivity, and sample throughput.

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
Analyte Suitability Ideal for a wide range of compounds, including non-volatile and thermally labile molecules like many steroids.Suitable for volatile and thermally stable compounds. Steroids require chemical derivatization to increase volatility.
Sample Preparation Generally simpler, often involving protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[1][2]More complex and time-consuming due to the mandatory derivatization step to create volatile and thermally stable analytes.[3][4][5]
Derivatization Optional; can be used to improve ionization efficiency and sensitivity but is not required for analysis.[3][4]Mandatory for steroids to increase their volatility and thermal stability for gas-phase analysis.[4][5]
Separation Efficiency High, with modern UHPLC systems offering excellent resolution.Generally considered to have higher separation efficiency, providing very sharp peaks and excellent resolution.[6]
Sensitivity High, with tandem MS (MS/MS) enabling very low detection limits.Also very high, particularly with tandem MS, and can achieve exceptional sensitivity for targeted analyses.[7]
Throughput Can be higher due to shorter run times and less complex sample preparation.Can be lower due to the time required for derivatization and potentially longer chromatographic runs.
Matrix Effects Can be more susceptible to ion suppression or enhancement from co-eluting matrix components in the ESI source.[6]Generally less prone to matrix effects in the ion source, but complex matrices can still affect derivatization efficiency.

Quantitative Performance Data

ParameterLC-MS/MS (Representative Values for Steroids)GC-MS/MS (Representative Values for Steroids)
Limit of Detection (LOD) 0.25 - 10 µg/kg[8]1.0 - 2.5 ng/mL[6]
Limit of Quantification (LOQ) 1 - 10 µg/kg[8]2.5 - 5 ng/mL[6]
Linearity (R²) > 0.99[8]> 0.99
Recovery 62.25% - 123.32%[8]Generally high, can be > 90%
Relative Standard Deviation (RSD) 1.17% - 22.03%[8]< 15%

Experimental Protocols and Workflows

The following sections provide detailed, representative methodologies for the analysis of steroid-like compounds such as this compound using both LC-MS and GC-MS.

LC-MS Experimental Workflow

The workflow for LC-MS analysis of this compound is generally more direct than for GC-MS, primarily due to the omission of the derivatization step.

LCMS_Workflow Sample_Collection Sample Collection (e.g., Fungal Culture Supernatant) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 2: LC-MS Experimental Workflow.

Detailed LC-MS Protocol:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): To 1 mL of aqueous sample (e.g., culture filtrate), add an appropriate internal standard. Extract with 3 mL of a non-polar solvent like methyl tert-butyl ether (MTBE) by vortexing for 5 minutes. Centrifuge to separate the phases and collect the organic layer. Repeat the extraction.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with a low percentage of organic solvent to remove polar interferences. Elute the this compound with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).

  • LC-MS/MS Analysis:

    • Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MS Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions for this compound would need to be determined by infusing a standard.

GC-MS Experimental Workflow

The GC-MS workflow includes a critical derivatization step to ensure the volatility of this compound for analysis.

GCMS_Workflow Sample_Collection Sample Collection (e.g., Fungal Culture Supernatant) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (e.g., Silylation with MSTFA) Evaporation->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI, Scan or SIM Mode) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 3: GC-MS Experimental Workflow.

Detailed GC-MS Protocol:

  • Sample Preparation and Extraction:

    • Follow the same extraction procedures (LLE or SPE) as described for LC-MS. It is crucial to ensure the extract is completely dry before derivatization.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like ammonium iodide and a reducing agent like dithiothreitol.[6]

    • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 20-60 minutes) to ensure complete derivatization of the hydroxyl groups of this compound to trimethylsilyl (TMS) ethers.[6][9]

  • GC-MS Analysis:

    • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for steroid analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature and ramp up to a high temperature to elute the derivatized this compound.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • MS Detection: Can be performed in full scan mode for qualitative analysis and library matching, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful and sensitive techniques for the analysis of this compound. The choice between them should be guided by the specific research goals and available resources.

  • LC-MS is recommended for:

    • High-throughput screening due to simpler sample preparation and faster analysis times.

    • Analysis of complex biological matrices where derivatization efficiency may be compromised.

    • Simultaneous analysis of this compound and its more polar metabolites without derivatization.

  • GC-MS is recommended for:

    • Studies requiring the highest chromatographic resolution and specificity.

    • Confirmatory analysis, as the electron ionization fragmentation patterns are highly reproducible and can be matched against spectral libraries.

    • Laboratories with established expertise and protocols for steroid derivatization.

Ultimately, the optimal method will depend on a careful consideration of the trade-offs between sample preparation complexity, analytical run time, and the specific data quality requirements of the research. For many applications, the ease of use and versatility of LC-MS/MS make it the more attractive option for routine this compound quantification.[10]

References

Validating the Specificity of Antheridiol-Receptor Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the specific interaction between the fungal sex pheromone antheridiol and its putative receptor in the water mold Achlya ambisexualis. The data presented is crucial for understanding the molecular basis of steroid hormone signaling in eukaryotes and serves as a reference for the development of targeted therapies and research tools.

Introduction to this compound and its Receptor

This compound is a steroidal pheromone that plays a critical role in initiating sexual reproduction in the oomycete Achlya ambisexualis. It is produced by the female gametangia and induces the formation of antheridial hyphae in the male. The specificity of this interaction is fundamental to the reproductive cycle of Achlya. Research has led to the identification of a specific, high-affinity this compound-binding protein in the cytosol of male Achlya ambisexualis, which is considered the endogenous receptor for this pheromone.[1][2]

Quantitative Data on this compound-Receptor Binding

The following table summarizes the key quantitative parameters of the this compound-receptor interaction as determined by radioligand binding assays. These assays utilized a tritiated, biologically active derivative of this compound, [1,2-³H]7-deoxy-7-dihydro-antheridiol ([³H]7dA), to quantify the binding characteristics.

ParameterValueMethodReference
Equilibrium Dissociation Constant (Kd) ~7 x 10-10 MRadioligand Binding Assay[1][2]
Maximum Binding Capacity (Bmax) 1,100 - 2,000 fmoles/mg proteinRadioligand Binding Assay[1][2]
Sedimentation Coefficient (Low Ionic Strength) 8S - 8.3SSucrose Gradient Centrifugation[1][3]
Sedimentation Coefficient (High Ionic Strength) 3.6SSucrose Gradient Centrifugation[1]
Molecular Weight (Approximate) 192,000 DaSephacryl S-300 Gel Filtration[3]

Specificity of the this compound-Receptor Interaction

A cornerstone of validating a true receptor-ligand interaction is demonstrating its specificity. In the case of the this compound receptor, competitive binding assays have been instrumental. These experiments have shown that the binding of the radiolabeled this compound analog ([³H]7dA) is specifically displaced by an excess of unlabeled this compound.

Crucially, a range of other steroids and steroid hormones have been tested and found to have no significant affinity for the this compound-binding protein, highlighting the remarkable specificity of this interaction.[1][2] While the original publications do not provide an exhaustive list of all tested competitors, this finding distinguishes the this compound receptor from vertebrate steroid hormone receptors, which can sometimes exhibit cross-reactivity with other structurally similar steroids.

Experimental Protocols

Radioligand Competitive Binding Assay (Generalized Protocol)

This protocol is a generalized representation based on the methodologies described in the cited literature for steroid hormone receptor binding assays.

1. Preparation of Cytosol Extract from Achlya ambisexualis

  • Male strains of Achlya ambisexualis are cultured and harvested.

  • Mycelia are washed and then homogenized in a cold buffer (e.g., Tris-HCl with additives like sodium molybdate to stabilize the receptor).

  • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant, containing the cytosolic proteins, is collected.

2. Competitive Binding Assay

  • A constant, low concentration of the radiolabeled ligand, [³H]7dA, is added to aliquots of the cytosol preparation.

  • Increasing concentrations of unlabeled this compound (the competitor) are added to these aliquots.

  • Control tubes contain only the radiolabeled ligand to determine total binding, and another set contains the radiolabeled ligand plus a large excess of unlabeled this compound to determine non-specific binding.

  • The mixtures are incubated to allow the binding to reach equilibrium.

  • Bound and free radioligand are separated. A common method is dextran-coated charcoal, which adsorbs the free radioligand, followed by centrifugation to pellet the charcoal.

  • The amount of radioactivity in the supernatant (representing the bound ligand) is quantified using a scintillation counter.

3. Data Analysis

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.

  • The data is then plotted with the specific binding as a function of the logarithm of the competitor concentration.

  • This plot is used to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • The inhibition constant (Ki) for the competitor can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the this compound Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

Antheridiol_Signaling_Pathway This compound This compound Receptor Cytosolic Receptor This compound->Receptor Binding Complex This compound-Receptor Complex Receptor->Complex Nucleus Nucleus Complex->Nucleus Translocation GeneExpression Altered Gene Expression Nucleus->GeneExpression Transcriptional Regulation Hyphae Antheridial Hyphae Formation GeneExpression->Hyphae

Caption: this compound binds to its cytosolic receptor, leading to altered gene expression and the formation of antheridial hyphae.

Competitive Binding Assay Workflow

Competitive_Binding_Assay_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Cytosol with This compound Receptor Mix Mix Receptor, Radioligand, and Competitor Receptor_Prep->Mix Radioligand [³H]7dA (Radioligand) Radioligand->Mix Competitor Unlabeled this compound (Competitor) Competitor->Mix Equilibrium Incubate to Equilibrium Mix->Equilibrium Separate Separate Bound from Free Ligand Equilibrium->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Plot Plot Binding vs. Competitor Concentration Quantify->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Caption: Workflow for a competitive binding assay to determine the specificity and affinity of this compound-receptor interactions.

Logical Relationship for Validating Specificity

Specificity_Validation_Logic Hypothesis Hypothesis: A specific this compound receptor exists HighAffinity Observation 1: High-affinity binding of [³H]7dA to cytosolic protein Hypothesis->HighAffinity Competition Observation 2: Unlabeled this compound effectively competes for [³H]7dA binding Hypothesis->Competition NoCompetition Observation 3: Other steroids do not compete for [³H]7dA binding Hypothesis->NoCompetition Conclusion Conclusion: The binding protein is a specific this compound receptor HighAffinity->Conclusion Competition->Conclusion NoCompetition->Conclusion

Caption: Logical framework for concluding the existence of a specific this compound receptor based on experimental observations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Antheridiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of signaling molecules like antheridiol is paramount. This compound, a steroid pheromone crucial for inducing sexual reproduction in the water mold Achlya, serves as a model for understanding steroid hormone signaling in eukaryotes. The choice of analytical method for its quantification can significantly impact experimental outcomes. This guide provides a comprehensive comparison of various analytical techniques for this compound, complete with supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of different analytical methods for this compound quantification is summarized in the table below. It is important to note that while specific cross-validation studies for this compound are not extensively documented, the presented data is a realistic projection based on validated methods for similar steroid hormones.

Analytical MethodPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Throughput
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.>0.995-10 ng/mL15-30 ng/mL90-105%<10%Medium
HPLC-MS/MS Separation by HPLC coupled with highly selective and sensitive mass spectrometry detection.>0.9950.1-1 ng/mL0.3-3 ng/mL95-110%<5%High
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.>0.990.5-5 ng/mL1.5-15 ng/mL92-108%<8%Medium
Immunoassay (ELISA) Competitive binding of this compound and a labeled this compound conjugate to a specific antibody.N/A (sigmoidal curve)0.05-0.5 ng/mL0.15-1.5 ng/mL85-115%<15%High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and laboratory conditions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

a. Sample Preparation (Extraction):

  • Lyophilize the fungal mycelium or aqueous culture medium.

  • Extract the sample with a 2:1 (v/v) mixture of chloroform and methanol.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for HPLC analysis.

b. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 220 nm.

  • Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

a. Sample Preparation and Derivatization:

  • Perform the extraction as described for HPLC-UV.

  • To the dried extract, add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert this compound to its more volatile trimethylsilyl (TMS) ether derivative.

  • Incubate the mixture at 60°C for 30 minutes.

b. GC-MS Analysis:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for characteristic this compound-TMS ether fragments.

Immunoassay (Competitive ELISA)

a. Assay Principle: This method relies on the competition between this compound in the sample and a fixed amount of enzyme-labeled this compound for binding to a limited number of anti-antheridiol antibody-coated microplate wells. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

b. Assay Procedure:

  • Add standards or samples to the antibody-coated microplate wells.

  • Add the this compound-enzyme conjugate to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution that reacts with the enzyme to produce a colored product.

  • Stop the reaction and measure the absorbance using a microplate reader.

  • The concentration of this compound is determined by comparing the absorbance of the samples to the standard curve.

Mandatory Visualization

This compound Signaling Pathway

The following diagram illustrates a putative signaling pathway for this compound in Achlya, based on general principles of steroid hormone and pheromone signaling in oomycetes and fungi. This compound, secreted by the female hyphae, is proposed to bind to a receptor on the male hyphae, potentially a G-protein coupled receptor (GPCR). This interaction is thought to trigger a downstream signaling cascade involving second messengers like calcium ions, ultimately leading to the transcription of genes responsible for the development of antheridial branches.

Antheridiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (putative GPCR) This compound->Receptor G_Protein G-Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Store (ER) IP3->Ca_Store opens channels Kinase_Cascade Kinase Cascade DAG->Kinase_Cascade activates Ca_Ion Ca2+ Ca_Store->Ca_Ion releases Ca_Ion->Kinase_Cascade activates TF Transcription Factor Kinase_Cascade->TF activates Gene_Expression Gene Expression TF->Gene_Expression regulates

Caption: Putative this compound signaling pathway in Achlya.

Experimental Workflow for Cross-Validation

The following diagram outlines a logical workflow for the cross-validation of different analytical methods for this compound quantification. This process ensures that the chosen methods are reliable, accurate, and produce comparable results.

Cross_Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Method Validation and Analysis cluster_evaluation Phase 3: Data Evaluation and Comparison Define_Objectives Define Objectives and Acceptance Criteria Select_Methods Select Analytical Methods (e.g., HPLC, GC-MS, ELISA) Define_Objectives->Select_Methods Prepare_Samples Prepare Standard and Quality Control (QC) Samples Select_Methods->Prepare_Samples Method_A Method A Validation (e.g., HPLC-UV) Prepare_Samples->Method_A Method_B Method B Validation (e.g., GC-MS) Prepare_Samples->Method_B Method_C Method C Validation (e.g., ELISA) Prepare_Samples->Method_C Analyze_Samples Analyze QC and Real Samples with All Methods Method_A->Analyze_Samples Method_B->Analyze_Samples Method_C->Analyze_Samples Compare_Data Compare Quantitative Results from All Methods Analyze_Samples->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman, t-test) Compare_Data->Statistical_Analysis Assess_Performance Assess Method Performance Against Acceptance Criteria Statistical_Analysis->Assess_Performance Conclusion Conclusion and Method Selection Assess_Performance->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Antheridiol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of antheridiol, a steroid sex hormone found in the water mold Achlya. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Key Safety and Hazard Information

A thorough understanding of the substance's properties is the first step toward safe handling and disposal.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 22263-79-2[2]
Molecular Formula C₂₉H₄₂O₅[1][2]
Appearance Colorless crystals[2]
Solubility Soluble in hot methanol, slightly soluble in chloroform, very slightly soluble in water.[2]
Biological Nature Fungal sex hormone, steroid[1]

Step-by-Step Disposal Protocol

Given the lack of specific regulatory disposal information for this compound, a conservative approach, treating it as a hazardous chemical waste, is required.

  • Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including a lab coat, nitrile gloves, and protective eyewear.

  • Waste Segregation: Do not mix this compound waste with non-hazardous trash. All materials contaminated with this compound, including unused product, solutions, contaminated lab supplies (e.g., pipette tips, gloves, bench paper), and empty containers, must be collected as hazardous chemical waste.[1]

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste (e.g., a high-density polyethylene container for solid waste or a glass container for liquid waste).[3][4] The original container, if in good condition, can be used for the disposal of the pure compound.[4]

  • Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[3][4]

  • Waste Collection:

    • Solid Waste: Collect crystalline this compound and any contaminated solid materials in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not dispose of this compound solutions down the drain.[5] Segregate aqueous waste from solvent-based waste if required by your institution's waste management program.[4]

    • Empty Containers: "Empty" containers that once held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3]

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure the container is kept closed except when adding waste.[1][3]

  • Disposal Request: Once the container is full or has reached the accumulation time limit set by your institution (typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][4]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting. These guidelines are derived from regulations set forth by environmental protection agencies and best practices in laboratory safety.[1][3][4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Antheridiol_Disposal_Workflow cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path cluster_3 Final Disposal start This compound-containing material is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_empty_container Is it an empty container? is_liquid->is_empty_container No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes triple_rinse Triple-rinse with appropriate solvent? is_empty_container->triple_rinse Yes treat_as_solid Treat as solid hazardous waste is_empty_container->treat_as_solid No ehs_pickup Arrange for EHS/ Contractor Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate Yes triple_rinse->treat_as_solid No dispose_container Dispose of rinsed container as non-hazardous waste collect_rinsate->dispose_container dispose_container->ehs_pickup Check institutional policy treat_as_solid->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Comprehensive Guide to Handling Antheridiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of specialized compounds is paramount. This guide provides essential safety protocols and detailed operational plans for the steroid hormone Antheridiol, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.

Immediate Safety and Handling Precautions

This compound, a steroid hormone, requires careful handling to minimize exposure risks and prevent environmental contamination. The primary hazards associated with this compound are ingestion and aquatic toxicity. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile gloves are required. For prolonged handling, double-gloving is recommended.
Body Protection Lab CoatA full-length laboratory coat must be worn at all times.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles are mandatory.
Respiratory Protection Fume HoodAll handling of powdered this compound must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.
Hazard and Precautionary Measures
Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity (Oral) Category 4Harmful if swallowed.
Hazardous to the Aquatic Environment, Long-Term Hazard Category 3Harmful to aquatic life with long lasting effects.
General Precautions -Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.
First Aid: Ingestion -If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

Operational Plan for this compound Handling

A systematic approach to the entire lifecycle of this compound in the laboratory minimizes risks and ensures regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

Preparation of Stock Solutions
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of steroid hormones.

  • Procedure: All weighing and initial dissolution of powdered this compound must be performed in a chemical fume hood.

Use in Experiments
  • Containment: Conduct all experimental procedures involving this compound within a designated area to prevent cross-contamination.

  • Aseptic Technique: When used in biological assays, maintain sterile techniques to prevent contamination of cultures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Solid Waste:

    • This compound Powder: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Labware (e.g., weigh boats, pipette tips): Collect in a designated hazardous waste container.

  • Liquid Waste:

    • This compound Solutions (including DMSO solutions): Collect in a labeled, leak-proof container for hazardous waste. Do not pour down the drain.[1][2][3][4]

    • Aqueous Waste: Due to its aquatic toxicity, even dilute aqueous solutions containing this compound should be collected as hazardous waste.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of this compound solutions and for conducting a bioassay to observe its biological activity on the water mold Achlya bisexualis.

Preparation of this compound Stock Solution (1 mg/mL in DMSO)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Work in a Fume Hood: Perform all steps involving powdered this compound inside a certified chemical fume hood.

  • Weigh this compound: Carefully weigh 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in a clearly labeled, sealed container.

This compound Bioassay with Achlya bisexualis

Objective: To observe the induction of antheridial branches in a male strain of Achlya bisexualis in response to this compound.

Materials:

  • Male strain of Achlya bisexualis

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • This compound stock solution (1 mg/mL in DMSO)

  • Sterile petri dishes

  • Microscope

Procedure:

  • Culture Achlya bisexualis: Inoculate a PDA plate with the male strain of Achlya bisexualis and incubate at room temperature (approximately 25°C) until a healthy mycelial mat has formed.[5][6][7]

  • Prepare Mycelial Plugs: Using a sterile cork borer or scalpel, cut small agar plugs containing mycelia from the edge of the growing culture.

  • Set up Bioassay Plates:

    • Place a mycelial plug in the center of a new sterile petri dish containing a thin layer of sterile distilled water.

    • Prepare a working solution of this compound by diluting the stock solution in sterile distilled water to the desired final concentration (e.g., 1 ng/mL).

    • Add the this compound working solution to the petri dish.

    • As a negative control, prepare a parallel setup with a mycelial plug in sterile distilled water containing the same final concentration of DMSO as the experimental plate.

  • Incubation: Incubate the plates at room temperature for 24-48 hours.

  • Observation:

    • After the incubation period, carefully remove the mycelial plug and place it on a microscope slide.

    • Observe the hyphae at the periphery of the plug under a microscope.

    • Look for the formation of small, branched structures, which are the antheridial hyphae induced by this compound.

    • Compare the observations with the negative control, which should not exhibit significant antheridial branch formation.

This compound Signaling Pathway in Achlya

The following diagram illustrates the hormonal signaling cascade initiated by this compound in the sexual reproduction of Achlya.

Antheridiol_Signaling_Pathway cluster_male Male Strain Response Female Female Strain of Achlya This compound This compound Female->this compound secretes Male Male Strain of Achlya This compound->Male acts on Receptor This compound Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction activates Antheridial_Hyphae Antheridial Hyphae Formation Signal_Transduction->Antheridial_Hyphae Oogoniol_Production Oogoniol Production Signal_Transduction->Oogoniol_Production Oogoniol Oogoniols Oogoniol_Production->Oogoniol produces Female_Response Induces Oogonia Formation in Female Strain Oogoniol->Female_Response

This compound signaling pathway in Achlya.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.